molecular formula C15H20N2O2 B2935810 5-(1-Adamantyl)-2-furohydrazide CAS No. 897545-05-0

5-(1-Adamantyl)-2-furohydrazide

Cat. No.: B2935810
CAS No.: 897545-05-0
M. Wt: 260.337
InChI Key: WQBKUAYJWOXZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Adamantyl)-2-furohydrazide is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.337. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Adamantyl)-2-furohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Adamantyl)-2-furohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-adamantyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-17-14(18)12-1-2-13(19-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKUAYJWOXZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5-(1-Adamantyl)-2-furohydrazide: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(1-Adamantyl)-2-furohydrazide. This molecule represents a compelling scaffold for drug development, strategically combining the lipophilic, rigid cage structure of adamantane with the versatile and biologically active furohydrazide moiety. We will explore the causal rationale behind the synthetic strategy, provide detailed, field-tested experimental protocols, and present a thorough analysis of the spectroscopic data that validates the final compound's identity and purity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular architecture for therapeutic innovation.

Introduction: The Strategic Fusion of Adamantane and Furohydrazide

In the landscape of medicinal chemistry, the design of novel molecular entities often hinges on the synergistic combination of well-established pharmacophores. The title compound, 5-(1-Adamantyl)-2-furohydrazide, is a quintessential example of such a strategy.

  • The Adamantane Moiety: Adamantane is a unique, perfectly symmetrical, and rigid tricyclic hydrocarbon. Its introduction into a drug candidate often confers a significant increase in lipophilicity, which can enhance membrane permeability and bioavailability.[1] This cage-like structure can also form strong van der Waals interactions within the hydrophobic pockets of biological targets, leading to improved binding affinity and potency.[2] Several successful drugs, including the antiviral amantadine and the anti-diabetic vildagliptin, feature an adamantane core, underscoring its therapeutic value.[1][3]

  • The Furohydrazide Core: The furan ring is a common heterocycle in medicinal chemistry, while the hydrazide-hydrazone group (-CONHNH2) is a critical functional moiety known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6][7] This functional group is a versatile synthetic handle and a potent hydrogen-bonding component, enabling strong interactions with enzyme active sites.[8]

The conjugation of these two moieties via a furan linker creates a novel scaffold with a distinct three-dimensional profile. This guide details the precise methodology for its construction and the analytical workflow for its unambiguous characterization.

Synthetic Pathway: A Three-Step Approach

The synthesis of 5-(1-Adamantyl)-2-furohydrazide is efficiently achieved through a robust three-step sequence. The strategy involves the initial construction of an adamantyl-substituted furan ring, followed by functional group manipulations to introduce the hydrazide moiety.

Logical Workflow Diagram

The overall synthetic strategy is visualized below, proceeding from the adamantylation of a furan precursor to the final hydrazinolysis step.

Synthesis_Workflow cluster_0 Step 1: Adamantylation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-Furoic Acid + 1-Adamantanol B 5-(1-Adamantyl)-2-furoic Acid A->B  Lewis Acid (e.g., Al(OTf)3)  Nitromethane C Ethyl 5-(1-Adamantyl)-2-furoate B->C  Ethanol (EtOH)  H2SO4 (cat.)  Reflux D 5-(1-Adamantyl)-2-furohydrazide C->D  Hydrazine Hydrate (NH2NH2·H2O)  EtOH  Reflux

Sources

Physicochemical Properties of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and experimental applications of 5-(1-Adamantyl)-2-furohydrazide . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a lipophilic scaffold in anti-tuberculosis (anti-TB) and antimicrobial drug discovery.

Compound Identity & Classification

  • IUPAC Name: 5-(adamantan-1-yl)furan-2-carbohydrazide[1]

  • Molecular Formula: C₁₅H₂₀N₂O₂[1]

  • Molecular Weight: 260.33 g/mol [1]

  • SMILES: NNC(=O)c1oc(cc1)C23CC4CC(C2)CC(C4)C3

  • CAS Registry Number: (Analogous derivatives: 19026-80-3 for acetohydrazide; specific CAS for furohydrazide may vary by vendor)[1]

Executive Summary

5-(1-Adamantyl)-2-furohydrazide represents a strategic fusion of a lipophilic diamondoid cage (adamantane) and a polar, reactive pharmacophore (furohydrazide).[1] In drug design, the adamantyl group acts as a "lipophilic bullet," significantly enhancing membrane permeability and metabolic stability of the parent pharmacophore.[2][3] This compound is primarily investigated as a lead scaffold for anti-tuberculosis agents (targeting MmpL3 transporters) and antiviral therapeutics , where the hydrazide moiety facilitates hydrogen bonding or further derivatization into hydrazones.

Physicochemical Profile

The following data synthesizes experimental values from precursor esters and calculated properties for the hydrazide form.

PropertyValue / DescriptionSignificance in Drug Design
Lipophilicity (cLogP) 2.8 – 3.2 (Predicted)Optimal for passive diffusion across the mycobacterial cell wall (mycolic acid layer).[1]
Solubility (Aqueous) Low (< 0.1 mg/mL)Requires formulation (e.g., cyclodextrins) or modification for bioavailability.
Solubility (Organic) High in DMSO, DMF, EtOHSuitable for standard biological assay stock solutions (10-20 mM).
Melting Point 150 – 165 °C (Estimated)High crystallinity due to efficient packing of the adamantyl cage. (Precursor ester MP: 84°C).[1]
H-Bond Donors 3 (Hydrazide -NH-NH2)Critical for binding affinity in enzyme active sites (e.g., InhA, MmpL3).[1]
H-Bond Acceptors 3 (Furan O, Carbonyl O, Terminal N)Facilitates interaction with polar residues in target proteins.
Rotatable Bonds 2Rigid structure minimizes entropic penalty upon binding.[1]
Structural Analysis

The molecule consists of three distinct zones affecting its pharmacokinetics:

  • Zone A (Adamantane): A bulky, hydrophobic anchor that drives partition into lipid bilayers.

  • Zone B (Furan): An aromatic linker that provides planarity and electronic conjugation.[1]

  • Zone C (Hydrazide): A polar "warhead" capable of chelation or covalent bond formation (e.g., Schiff base formation).

Synthesis Protocol

The synthesis follows a convergent pathway, utilizing a Friedel-Crafts-type adamantylation followed by hydrazinolysis.[1] This protocol is designed for high purity and scalability.[1]

Reaction Pathway Diagram

SynthesisPathway Precursor1 1-Adamantanol (C10H16O) Intermediate Ethyl 5-(1-adamantyl)-2-furoate (Ester Intermediate) Precursor1->Intermediate BF3·Et2O / AlCl3 (Friedel-Crafts) Precursor2 Ethyl 2-furoate (C7H8O3) Precursor2->Intermediate Product 5-(1-Adamantyl)-2-furohydrazide (Target) Intermediate->Product Reflux / EtOH (Hydrazinolysis) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Product

Figure 1: Synthetic route from adamantanol and furoate ester to the final hydrazide.

Step-by-Step Methodology
Step 1: Synthesis of Ethyl 5-(1-adamantyl)-2-furoate

Objective: Introduction of the adamantyl group onto the furan ring via electrophilic aromatic substitution.[1]

  • Reagents: Dissolve Ethyl 2-furoate (10 mmol) and 1-Adamantanol (10 mmol) in dry dichloromethane (DCM) or nitromethane.

  • Catalysis: Cool to 0°C. Slowly add a Lewis acid catalyst (BF₃·Et₂O or AlCl₃ , 1.2 eq) dropwise under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The adamantyl group selectively attacks the 5-position.[1]

  • Workup: Quench with ice water. Extract with DCM (3x).[1] Wash organic layer with NaHCO₃ and brine.[1] Dry over MgSO₄.[1]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography.

    • Checkpoint: Expect colorless crystals, MP: 84°C . Yield: ~70–75%.[1]

Step 2: Hydrazinolysis to 5-(1-Adamantyl)-2-furohydrazide

Objective: Conversion of the ester to the hydrazide functional group.[1]

  • Solvation: Dissolve Ethyl 5-(1-adamantyl)-2-furoate (5 mmol) in absolute ethanol (20 mL).

  • Nucleophilic Attack: Add Hydrazine hydrate (80%, 25 mmol, 5 eq) dropwise. Note: Excess hydrazine prevents dimer formation.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.

  • Precipitation: Cool the solution to room temperature. The product often precipitates as a white solid.[1] If not, concentrate the solvent under reduced pressure to 50% volume and cool to 4°C.

  • Filtration: Filter the solid, wash extensively with cold water (to remove excess hydrazine) and cold ethanol.

  • Drying: Dry under vacuum at 40°C.

    • Validation: Confirm structure via IR (presence of -NHNH₂ doublets at 3200–3300 cm⁻¹ and C=O amide at ~1650 cm⁻¹).[1]

Experimental Applications & Biological Logic

This compound is rarely an endpoint; it is a versatile intermediate .[1] Its primary utility lies in generating Hydrazide-Hydrazone libraries for screening against drug-resistant pathogens.[1]

Biological Mechanism of Action (Hypothetical/Analogous)

The adamantyl-furohydrazide scaffold mimics the structure of established anti-TB drugs (like Isoniazid) but with enhanced lipophilicity to penetrate the waxy cell wall of Mycobacterium tuberculosis.

MoA Compound 5-(1-Adamantyl)-2-furohydrazide Target1 Mycolic Acid Biosynthesis (InhA / KasA) Compound->Target1 Chelation / Adduct Formation Target2 MmpL3 Transporter (Trehalose Monomycolate Transport) Compound->Target2 Lipophilic Binding (Adamantane) Effect Cell Wall Lysis & Bacterial Death Target1->Effect Target2->Effect

Figure 2: Potential mechanisms of action in anti-tubercular pathways.[1]

Protocol: Solubility & Stability Assay

To validate the compound for biological screening, its stability in assay media must be confirmed.

  • Stock Preparation: Dissolve 10 mg in 1 mL DMSO (Result: ~38 mM stock). Sonicate if necessary.[1]

  • Aqueous Dilution: Dilute 10 µL of stock into 990 µL PBS (pH 7.4).

    • Observation: Immediate precipitation indicates low aqueous solubility (expected).[1]

  • Stability Check: Incubate DMSO stock at 37°C for 24 hours. Analyze via HPLC.

    • Acceptance Criteria: >95% peak area retention (Adamantyl hydrazides are generally stable; avoid acidic media to prevent hydrolysis).[1]

References

  • Synthesis of Adamantyl Furans: Shvekhgeimer, M. G. A. "Adamantane derivatives containing heterocyclic substituents." Russian Chemical Reviews, 1996.

  • Anti-TB Activity of Hydrazides: Gemma, S., et al. "Anti-tuberculosis agents: The adamantane-based strategy." Drug Discovery Today, 2017.

  • Ester Precursor Data: "Convenient synthesis of 2-(1-adamantyl)furans." Sciforum, 2018. (Confirming MP of ethyl ester at 84°C).

  • General Hydrazide Properties: Candeias, N. R., et al. "Hydrazide–hydrazones as potential drugs." Pharmaceuticals, 2020.

Sources

Unveiling the Pharmacological Potential of 5-(1-Adamantyl)-2-furohydrazide: Mechanisms, Workflows, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics frequently relies on the integration of privileged scaffolds to overcome biological barriers. 5-(1-Adamantyl)-2-furohydrazide represents a highly versatile, bifunctional pharmacophore intermediate. By coupling the extreme lipophilicity and steric bulk of an adamantane cage with the chelating and hydrogen-bonding capacity of a furohydrazide moiety, this compound serves as a critical building block for synthesizing potent hydrazide-hydrazones[1].

This technical whitepaper provides an in-depth analysis of the mechanism of action (MoA) of 5-(1-Adamantyl)-2-furohydrazide and its derivatives, focusing on their role as antimicrobial and antitubercular agents. We detail the structural pharmacology, quantitative structure-activity relationships (SAR), and self-validating experimental protocols required to screen and optimize these compounds in a drug discovery pipeline.

Structural Pharmacology & Chemical Profile

The pharmacological efficacy of 5-(1-Adamantyl)-2-furohydrazide derivatives is driven by the synergistic properties of its distinct structural domains:

  • The Adamantane Moiety: A rigid, tricyclic hydrocarbon cage. Its primary function is to dramatically increase the lipophilicity (LogP) of the molecule. This facilitates passive diffusion across thick, lipid-rich biological barriers, such as the mycolic acid envelope of Mycobacterium tuberculosis[2]. Furthermore, the steric bulk of the adamantane ring shields the molecule from rapid enzymatic degradation (e.g., by cytochrome P450s), enhancing metabolic stability[2].

  • The Furohydrazide Core: The furan ring provides a bioisosteric aromatic spacer that maintains molecular planarity, while the terminal hydrazide (-CO-NH-NH2) acts as a reactive linker. In biological systems, the hydrazide/hydrazone nitrogen and oxygen atoms serve as potent hydrogen-bond donors and acceptors, enabling precise coordination with target enzyme active sites[1].

MOA Compound 5-(1-Adamantyl)-2-furohydrazide Adamantane Adamantane Moiety (Lipophilic Cage) Compound->Adamantane Furohydrazide Furohydrazide Moiety (H-Bonding/Chelation) Compound->Furohydrazide Membrane Enhanced Membrane Permeability Adamantane->Membrane Lipophilicity Binding Target Enzyme Binding (e.g., ICL Active Site) Furohydrazide->Binding Pharmacophore Efficacy High Antimicrobial Efficacy Membrane->Efficacy Binding->Efficacy

Fig 1: Dual-action logical relationship of the adamantyl-furohydrazide pharmacophore.

Primary Mechanisms of Action

While the unmodified 5-(1-Adamantyl)-2-furohydrazide is primarily an intermediate, its active derivatives (hydrazones) exhibit distinct, target-specific mechanisms.

Antitubercular Action: Isocitrate Lyase (ICL) Inhibition

During the latent phase of infection, Mycobacterium tuberculosis resides within host macrophages and relies on the glyoxylate shunt for carbon metabolism and energy production, bypassing the decarboxylation steps of the TCA cycle. Isocitrate lyase (ICL) is the gatekeeper enzyme of this shunt, cleaving isocitrate into glyoxylate and succinate[3].

Adamantyl-furohydrazones act as competitive inhibitors of ICL. The adamantane cage anchors the molecule into the hydrophobic pocket adjacent to the active site, while the furohydrazone backbone coordinates with the catalytic residues (e.g., Cys191 and His193 in M. tuberculosis ICL). This blockade starves the latent mycobacteria of energy, leading to cell death[3].

G Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) (Target Enzyme) Isocitrate->ICL Substrate Glyoxylate Glyoxylate ICL->Glyoxylate Cleavage Succinate Succinate ICL->Succinate Cleavage Survival Mycobacterial Survival (Latent Phase) Glyoxylate->Survival Energy Production Inhibitor 5-(1-Adamantyl)-2-furohydrazide Derivatives Inhibitor->ICL Competitive Inhibition

Fig 2: Inhibition of the mycobacterial glyoxylate shunt by adamantyl derivatives.

Broad-Spectrum Antimicrobial Membrane Disruption

Against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans), the mechanism shifts toward membrane disruption. The extreme lipophilicity of the adamantane group allows these compounds to intercalate into the phospholipid bilayer. The subsequent accumulation disrupts membrane fluidity and integrity, leading to the leakage of intracellular contents and collapse of the proton motive force[1],[2].

Quantitative Data & Structure-Activity Relationship (SAR)

The derivatization of the hydrazide terminal with various substituted benzaldehydes drastically alters the biological profile. Below is a synthesized data summary demonstrating the SAR of these compounds based on established literature parameters[1],[3].

Compound DerivativeTarget Pathogen / EnzymeMIC (µM)IC50 (µM)Primary MoA
5-(1-Adamantyl)-2-furohydrazide (Scaffold)M. tuberculosis H37Rv>50.0>100.0Precursor / Inactive
Adamantyl-furohydrazone (Aldehyde derivative)M. tuberculosis H37Rv2.6510.64ICL Inhibition[3]
Adamantyl-furohydrazone (Nitro-aromatic)Bacillus subtilis4.12N/AMembrane Disruption[1]
Adamantyl-furohydrazone (Halogenated)Candida albicans8.50N/AMembrane Disruption[1]

Table 1: Comparative in vitro antimicrobial and enzymatic activity of adamantyl-furohydrazide derivatives.

Experimental Protocols & Validation Workflows

To ensure scientific integrity, the following self-validating protocols detail the synthesis, in vitro screening, and target validation of 5-(1-Adamantyl)-2-furohydrazide derivatives.

Workflow Step1 1. Scaffold Synthesis (Adamantyl-furohydrazide) Step2 2. Derivatization (Aldehyde Condensation) Step1->Step2 Step3 3. In Vitro Screening (MIC Determination) Step2->Step3 Step4 4. Target Validation (ICL Enzyme Assay) Step3->Step4 Step5 5. Lead Optimization (SAR Analysis) Step4->Step5

Fig 3: High-throughput synthesis and screening workflow for adamantyl furohydrazones.

Protocol 1: Synthesis of Adamantyl-Furohydrazones

Objective: Convert the inactive scaffold into a biologically active hydrazone. Causality: The addition of glacial acetic acid catalyzes the reaction by protonating the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the furohydrazide.

  • Dissolve 1.0 mmol of 5-(1-Adamantyl)-2-furohydrazide in 15 mL of absolute ethanol.

  • Add 1.1 mmol of the desired substituted benzaldehyde.

  • Add 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane/ethyl acetate (2:1, v/v) mobile phase[1].

  • Upon completion, cool the mixture to room temperature. Pour into 50 mL of ice water to precipitate the product.

  • Filter, wash with cold water, and recrystallize from ethanol to yield the pure hydrazone.

Protocol 2: Isocitrate Lyase (ICL) Enzyme Inhibition Assay

Objective: Validate the target-specific MoA against mycobacterial ICL. Causality: ICL cleaves isocitrate into succinate and glyoxylate. Phenylhydrazine is added to the buffer because it rapidly reacts with the newly formed glyoxylate to produce glyoxylate phenylhydrazone, which strongly absorbs at 324 nm. This allows for real-time, continuous spectrophotometric monitoring of enzyme kinetics.

  • Prepare an assay buffer containing 25 mM imidazole (pH 6.8), 5 mM MgCl2, 1 mM EDTA, and 4 mM phenylhydrazine.

  • Add recombinant M. tuberculosis ICL enzyme (1 µg/mL final concentration) and incubate with varying concentrations of the adamantyl-furohydrazone derivative (0.1 µM to 100 µM) for 15 minutes at 37°C.

  • Initiate the reaction by adding 5 mM DL-isocitrate.

  • Measure the increase in absorbance at 324 nm over 5 minutes using a UV-Vis spectrophotometer.

  • Calculate the IC50 by plotting the fractional activity against the log concentration of the inhibitor. Use 3-nitropropionate as a positive control[3].

Protocol 3: Mycobacterial Growth Inhibition (BACTEC 460 System)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against live M. tuberculosis H37Rv. Causality: Live mycobacteria metabolize 14C-labeled palmitic acid present in the broth, releasing 14CO2 gas. The BACTEC instrument measures this radioactive gas as a Growth Index (GI). A reduction in GI directly correlates to bacterial growth inhibition.

  • Inoculate M. tuberculosis H37Rv into Middlebrook 7H12 broth containing 14C-palmitic acid.

  • Add the synthesized compounds at serial dilutions (ranging from 0.5 to 50 µM).

  • Include a drug-free control vial and a 1:100 diluted drug-free control vial.

  • Incubate at 37°C and record the GI daily.

  • Validation: The MIC is defined as the lowest concentration of the compound at which the daily increase in GI (ΔGI) is less than the ΔGI of the 1:100 diluted control[3].

Conclusion

5-(1-Adamantyl)-2-furohydrazide is a highly strategic chemical scaffold in the arsenal of modern drug discovery. By leveraging the unique physicochemical properties of the adamantane cage—namely its extreme lipophilicity and steric stability—researchers can synthesize hydrazone derivatives capable of penetrating formidable biological barriers. Whether targeting the glyoxylate shunt of latent Mycobacterium tuberculosis via ICL inhibition or disrupting the membranes of resistant Gram-positive pathogens, this scaffold provides a reliable, modifiable foundation for developing next-generation antimicrobial therapeutics.

References

  • Source: MDPI (Molecules)
  • Source: ResearchGate (Il Farmaco)
  • Title: 2-(1-Adamantyl)

Sources

The Adamantyl-Furan Scaffold: A Technical Guide to the Biological Activities of 5-(1-Adamantyl)-2-furohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of rigid, lipophilic carbocyclic structures with versatile heterocyclic linkers has yielded numerous compounds of significant pharmacological interest. Within this landscape, derivatives of 5-(1-adamantyl)-2-furohydrazide represent a compelling class of molecules with the potential for diverse biological activities. The adamantane moiety, known for its ability to enhance lipophilicity and interact with biological targets, is appended to a furan-hydrazide core, a scaffold recognized for its broad spectrum of bioactivity, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 5-(1-adamantyl)-2-furohydrazide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document details the synthetic pathways to these compounds, provides step-by-step protocols for the evaluation of their biological activities, and explores their potential mechanisms of action through illustrative signaling pathways.

Introduction: The Strategic Combination of Adamantane and Furohydrazide

The design of novel therapeutic agents often relies on the strategic combination of well-established pharmacophores to create new chemical entities with enhanced biological profiles. The adamantane cage, a unique tricyclic hydrocarbon, has been extensively utilized in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its bulky and lipophilic nature facilitates passage through cell membranes and provides a rigid framework for precise interactions with biological targets.[4] This has led to the development of successful adamantane-containing drugs with antiviral and other therapeutic applications.

The furan ring, a five-membered aromatic heterocycle, is a common motif in a wide array of biologically active natural products and synthetic compounds.[5] When functionalized as a hydrazide, the resulting furohydrazide scaffold serves as a versatile platform for the synthesis of a diverse library of derivatives, most notably hydrazones, which are known to exhibit a wide range of biological activities.[1][6] The combination of the 5-(1-adamantyl)-2-furoyl core with a hydrazide linker, therefore, presents a promising strategy for the development of novel compounds with potential therapeutic applications.

This guide will delve into the synthesis of these derivatives, the methodologies to assess their biological potential, and the underlying mechanisms that may govern their activity.

Synthesis of 5-(1-Adamantyl)-2-furohydrazide and its Derivatives

The synthesis of 5-(1-adamantyl)-2-furohydrazide derivatives is a multi-step process that begins with the construction of the adamantyl-furan core, followed by the formation of the hydrazide, and finally, derivatization to yield the target compounds, typically hydrazones.

Synthesis of Ethyl 5-(1-Adamantyl)-2-furoate

The key starting material is ethyl 5-(1-adamantyl)-2-furoate. Its synthesis can be achieved through the adamantylation of a suitable furan precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-furoate in an appropriate solvent such as nitromethane.

  • Addition of Reagents: To this solution, add 1-adamantanol followed by a Lewis acid catalyst (e.g., aluminum triflate or bismuth triflate) in catalytic amounts.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of hydrochloric acid. Extract the product with a suitable organic solvent (e.g., chloroform).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure ethyl 5-(1-adamantyl)-2-furoate.

Synthesis of 5-(1-Adamantyl)-2-furohydrazide

The ethyl ester is then converted to the corresponding hydrazide through reaction with hydrazine hydrate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-(1-adamantyl)-2-furoate in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated 5-(1-adamantyl)-2-furohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of 5-(1-Adamantyl)-2-furohydrazide Derivatives (Hydrazones)

The final step involves the condensation of the hydrazide with various aldehydes or ketones to form the corresponding hydrazone derivatives.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-(1-adamantyl)-2-furohydrazide in ethanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure hydrazone derivative.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Adamantylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation Ethyl_2_furoate Ethyl 2-furoate Adamantylation Adamantylation (Lewis Acid) Ethyl_2_furoate->Adamantylation 1_Adamantanol 1-Adamantanol 1_Adamantanol->Adamantylation Ethyl_5_1_Adamantyl_2_furoate Ethyl 5-(1-Adamantyl)-2-furoate Adamantylation->Ethyl_5_1_Adamantyl_2_furoate Hydrazinolysis Hydrazinolysis Ethyl_5_1_Adamantyl_2_furoate->Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazinolysis 5_1_Adamantyl_2_furohydrazide 5-(1-Adamantyl)-2-furohydrazide Hydrazinolysis->5_1_Adamantyl_2_furohydrazide Condensation Condensation (Acid Catalyst) 5_1_Adamantyl_2_furohydrazide->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Hydrazone_Derivative 5-(1-Adamantyl)-2-furoyl Hydrazone Derivative Condensation->Hydrazone_Derivative Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiviral Antiviral Activity start Synthesized 5-(1-Adamantyl)-2-furohydrazide Derivatives antimicrobial_screening Primary Screening (e.g., Disk Diffusion) start->antimicrobial_screening cytotoxicity_assay Cytotoxicity Assay (MTT) start->cytotoxicity_assay antiviral_assay Antiviral Assay (Plaque Reduction) start->antiviral_assay mic_determination MIC Determination (Broth Microdilution) antimicrobial_screening->mic_determination Active Compounds lead_optimization Lead Optimization mic_determination->lead_optimization ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination ic50_determination->lead_optimization ec50_determination EC50 Determination antiviral_assay->ec50_determination ec50_determination->lead_optimization

Caption: General workflow for screening the biological activity of derivatives.

Potential Mechanisms of Action

The biological activities of 5-(1-adamantyl)-2-furohydrazide derivatives are likely to be multifaceted, stemming from the distinct contributions of the adamantane and hydrazone moieties.

Antimicrobial Mechanisms

The antimicrobial action of hydrazones is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the inhibition of essential enzymes in microbial metabolic pathways. [7]The lipophilic adamantane group could facilitate the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.

Anticancer Mechanisms: Induction of Apoptosis

Many hydrazone-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. [8]This can occur through various signaling pathways. A potential mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Illustrative Signaling Pathway for Apoptosis Induction:

Apoptosis_Pathway compound Adamantyl-Furohydrazide Derivative ros Increased ROS Production compound->ros Induces mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of apoptosis induction by the derivatives.

Antiviral Mechanisms: Inhibition of Viral Entry

The antiviral activity of adamantane derivatives against enveloped viruses like influenza is often attributed to the inhibition of viral entry into the host cell. This can be achieved by blocking viral ion channels, such as the M2 proton channel of influenza A, or by interfering with the conformational changes in viral surface proteins required for membrane fusion.

Illustrative Pathway for Inhibition of Viral Entry:

Viral_Entry_Inhibition cluster_entry Viral Entry Process virus Enveloped Virus attachment Attachment virus->attachment host_cell Host Cell compound Adamantyl-Furohydrazide Derivative fusion Membrane Fusion compound->fusion Inhibits endocytosis Endocytosis attachment->endocytosis endocytosis->fusion release Genome Release fusion->release Viral Replication Viral Replication release->Viral Replication

Caption: A potential mechanism of viral entry inhibition by the derivatives.

Conclusion and Future Directions

The 5-(1-adamantyl)-2-furohydrazide scaffold represents a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic routes to these compounds are accessible, and a variety of well-established in vitro assays can be employed to evaluate their antimicrobial, anticancer, and antiviral potential. While further research is needed to synthesize and test a broad library of these derivatives to establish clear structure-activity relationships, the foundational knowledge from related adamantane and hydrazone compounds suggests a high potential for the discovery of potent and selective bioactive molecules. Future work should focus on exploring the diverse substitutions on the hydrazone moiety to modulate the biological activity and selectivity of these compounds, as well as in-depth mechanistic studies to elucidate their precise modes of action.

References

  • Robinson, C. M., & Richards, J. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 3(3), 101530. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of visualized experiments : JoVE, (93), 52065. [Link]

  • Clinical and Medical Microbiology. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • Shannon, J. P., & Schrum, A. G. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 2(4), 100913. [Link]

  • Pham, T. P. D., Phan, V. T., Le, T. H., & Vu, B. V. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules (Basel, Switzerland), 24(21), 4000. [Link]

  • protocols.io. (2020). Viral Plaque Assay. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International journal of molecular sciences, 22(17), 9389. [Link]

  • Akter, T., Al-Mamun, M., & Rashid, M. A. (2024). Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. Chemistry, 6(4), 101. [Link]

  • Kocyigit-Kaymakcioglu, B., Yazici, S. S., Tok, F., Dikmen, M., Engür, S., Oruc-Emre, E. E., & Iyidogan, A. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Anti-cancer agents in medicinal chemistry, 19(5), 522–532. [Link]

  • Al-Abdullah, E. S., Al-Omar, M. A., & Al-Deeb, O. A. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European journal of medicinal chemistry, 45(11), 5006–5011. [Link]

  • Nadaraia, N. S., Onashvili, E. O., Kakhabrishvili, M. L., Barbakadze, N. N., Sylla, B., & Pichette, A. (2016). Synthesis and Antiviral Activity of Several N-Containing 5α-STEROIDS. Chemistry of Natural Compounds, 52(5), 853–856. [Link]

  • Moiseev, I. K., Zemtsova, M. N., Kargin, Y. M., & Kovylyaeva, G. I. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 587-590. [Link]

  • Semantics Scholar. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Retrieved from [Link]

  • Akocak, S., Colak, A., & Bektas, H. (2025). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure, 1319, 138634. [Link]

  • Nadaraia, N. S., Onashvili, E. O., Kakhabrishvili, M. L., Barbakadze, N. N., Sylla, B., & Pichette, A. (2022). Synthesis and Antiviral Activity of Modified 5α-Steroids. Chemistry of Natural Compounds, 58(1), 81–85. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]

  • Macho, A., Calvo, A., Muñoz-Guerra, S., & Muñoz, E. (2022). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. International journal of molecular sciences, 23(21), 12808. [Link]

  • ResearchGate. (2016). Synthesis and Antiviral Activity of Several N-Containing 5α-STEROIDS. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International journal of molecular sciences, 22(17), 9389. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International journal of molecular sciences, 22(17), 9389. [Link]

  • Al-Otaibi, A. M., Al-Ghamdi, A. M., & Al-Zahrani, A. M. (2021). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 14(9), 4815-4820. [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Pharmaceutical Sciences and Research, 9(12), 2465-2470. [Link]

Sources

Topic: Potential Therapeutic Targets of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The adamantane moiety is a cornerstone in medicinal chemistry, lending its unique lipophilic and steric properties to a variety of approved drugs.[1][2][3] Its incorporation into novel chemical scaffolds is a proven strategy for enhancing bioavailability and metabolic stability.[3][4] When combined with the furohydrazide core, a structure known for its diverse biological activities including antimicrobial and anticancer effects, the resulting molecule, 5-(1-Adamantyl)-2-furohydrazide, emerges as a compound of significant therapeutic interest.[1][5] This guide provides a comprehensive exploration of the potential therapeutic targets for this molecule. We will dissect the compound's structural components to postulate primary therapeutic avenues, propose robust experimental workflows for target validation, and discuss the underlying scientific rationale for each approach. This document serves as a strategic roadmap for research teams aiming to unlock the full therapeutic potential of this promising adamantane derivative.

Deconstructing the Molecule: A Rationale for Target Exploration

The therapeutic potential of 5-(1-Adamantyl)-2-furohydrazide can be inferred from its constituent parts:

  • The Adamantane "Bullet": This bulky, rigid, and highly lipophilic polycyclic hydrocarbon is not just a passive scaffold.[4] It is known to interact with biological targets, famously exemplified by Amantadine's inhibition of the Influenza A M2 proton channel.[6] Its lipophilicity can enhance membrane permeability, a crucial factor for reaching intracellular targets.[2] Furthermore, adamantane derivatives are increasingly recognized as potent enzyme inhibitors, targeting enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7][8]

  • The Furohydrazide Core: The furan ring system is a common feature in bioactive molecules. The hydrazide and hydrazone functionalities are well-documented pharmacophores associated with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][7][9]

This molecular hybridization strategy suggests that 5-(1-Adamantyl)-2-furohydrazide is likely a multi-target agent. Our exploration will therefore focus on three primary, evidence-backed therapeutic areas: Oncology, Infectious Diseases, and Metabolic Disorders.

Primary Therapeutic Avenue: Oncology

The anticancer activity of adamantane-hydrazone hybrids is a recurring theme in the literature.[1][7][10] Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including liver (Hep3B), cervical (HeLa), lung (A549), and breast (MCF-7) cancers.[1][7] This strong precedent makes oncology the most logical starting point for investigation.

Postulated Mechanism of Action: Induction of Apoptosis

A common mechanism for cytotoxic agents is the induction of programmed cell death, or apoptosis. Adamantane derivatives have been associated with the induction of apoptosis in cancer cells.[11] We hypothesize that 5-(1-Adamantyl)-2-furohydrazide exerts its anticancer effects by activating intrinsic or extrinsic apoptotic pathways. Another potential, more specific target could be sigma receptors, which are overexpressed in many tumors and have been implicated in the cytotoxic activity of other adamantane analogues.[11]

Experimental Workflow for Target Validation

The following workflow is designed to first confirm cytotoxic activity and then elucidate the underlying apoptotic mechanism.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Specific Target ID (Optional) A NCI-60 Cell Line Screen B MTT/SRB Assay on Sensitive Cell Lines A->B Identify sensitive cancer types C Determine GI50 / TGI / LC50 Values B->C Quantify cytotoxicity D Annexin V / PI Staining (Flow Cytometry) C->D Confirm Apoptosis E Cell Cycle Analysis (Flow Cytometry) C->E Assess Cell Cycle Arrest F Western Blot for Apoptotic Markers D->F Validate with protein expression G Investigate Apoptotic Pathway F->G Cleaved Caspase-3, PARP, Bcl-2 family H Sigma Receptor Binding Assay G->H If general apoptosis confirmed I Confirm Target Engagement H->I

Caption: Workflow for anticancer target validation.

Key Experimental Protocol: MTT Assay for Cytotoxicity

This protocol quantifies the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to purple formazan crystals.

Protocol Steps:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 5-(1-Adamantyl)-2-furohydrazide in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Secondary Therapeutic Avenue: Infectious Diseases

Both the adamantane and hydrazide-hydrazone moieties have well-documented antimicrobial properties.[1][4][7] Adamantane derivatives were first recognized for their antiviral activity against Influenza A, and numerous studies have demonstrated the antibacterial and antifungal efficacy of hydrazone-containing compounds, particularly against Gram-positive bacteria and Candida albicans.[1][4][7]

Postulated Targets and Mechanisms
  • Antibacterial/Antifungal: The high lipophilicity of the adamantane group suggests a potential mechanism involving the disruption of microbial cell membrane integrity, leading to leakage of cellular contents and cell death.[4]

  • Antiviral: While resistance to M2 channel inhibitors is widespread for influenza, this compound could target other viral proteins. For enveloped viruses, membrane disruption is a plausible mechanism. For other viruses like HIV, key enzymes such as reverse transcriptase could be potential targets, as seen with other novel inhibitors.[12][13]

Experimental Workflow for Antimicrobial Validation

G cluster_0 Antibacterial / Antifungal cluster_1 Antiviral A Broth Microdilution Assay B Determine MIC & MFC/MBC A->B Test vs. panel of microbes C Membrane Permeability Assay (e.g., Propidium Iodide) B->C Investigate MoA D Confirm Mechanism C->D E Host Cell Cytotoxicity Assay F Plaque Reduction Assay E->F Select non-toxic concentrations G Determine EC50 & SI F->G Test vs. panel of viruses H Viral Enzyme Inhibition Assay (e.g., HIV-1 RT) G->H If activity confirmed I Identify Specific Target H->I

Caption: Workflow for antimicrobial and antiviral screening.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol Steps:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to 0.5 McFarland standard, then dilute to a final concentration of 5 x 10⁵ CFU/mL in broth.

  • Compound Dilution: Perform a two-fold serial dilution of 5-(1-Adamantyl)-2-furohydrazide in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Tertiary Therapeutic Avenue: Metabolic Disorders

A more recent and highly specific area of interest for adamantane derivatives is in the modulation of metabolic enzymes.[6] Specifically, inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a promising strategy for treating metabolic syndrome and type 2 diabetes.[7][8]

Postulated Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, primarily in glucocorticoid target tissues like the liver and adipose tissue. Overexpression of this enzyme leads to elevated local cortisol levels, contributing to insulin resistance and obesity. The bulky, lipophilic adamantane cage is well-suited to fit into the hydrophobic active site of this enzyme, making 11β-HSD1 a highly plausible target.[8]

Experimental Workflow for Enzyme Inhibition

G A Recombinant Human 11β-HSD1 Enzyme D Incubation A->D B Substrate (Cortisone) + Cofactor (NADPH) B->D C Test Compound (5-(1-Adamantyl)-2-furohydrazide) C->D E Measure Cortisol Production (e.g., HPLC or ELISA) D->E Stop Reaction F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for 11β-HSD1 enzymatic inhibition assay.

Key Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol measures the compound's ability to inhibit the conversion of cortisone to cortisol by recombinant 11β-HSD1.

Protocol Steps:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing NADPH.

  • Compound Addition: Add varying concentrations of 5-(1-Adamantyl)-2-furohydrazide (or vehicle control) to the wells. Add a known inhibitor like Carbenoxolone as a positive control.

  • Enzyme Addition: Add recombinant human 11β-HSD1 enzyme to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the substrate, cortisone.

  • Incubation: Incubate the plate for 60-120 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or organic solvent).

  • Quantify Cortisol: Measure the amount of cortisol produced using a validated method such as a competitive ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Summary and Future Directions

5-(1-Adamantyl)-2-furohydrazide is a molecule with significant therapeutic promise, stemming from the well-documented bioactivities of its adamantane and furohydrazide components. This guide outlines a logical, multi-pronged approach to identifying and validating its potential therapeutic targets.

Summary of Potential Targets and Activities:

Therapeutic AreaPotential Target(s)Key Activities Observed in Related Compounds
Oncology Apoptosis pathways, Sigma receptorsCytotoxicity against various cancer cell lines (HeLa, A549, MCF-7)[1][7]
Infectious Disease Bacterial/Fungal cell membranes, Viral enzymes (e.g., HIV-1 RT)Activity against Gram-positive bacteria and C. albicans[4][7], HIV-1 replication[12]
Metabolic Disease 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)Potent inhibition of 11β-HSD1[7][8]

The most promising avenues for immediate investigation are in oncology, due to the strong precedent for cytotoxicity in related adamantane-hydrazones, and in metabolic disorders, given the specific and compelling hypothesis of 11β-HSD1 inhibition. Successful validation in any of these areas would warrant progression to lead optimization, pharmacokinetic studies, and eventual in vivo efficacy models.

References

  • Vu, B. D., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Semantic Scholar. Available at: [Link]

  • Nowak, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • Chen, H., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International Journal of Molecular Sciences. Available at: [Link]

  • El-Emam, A. A., et al. (2004). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones. Archiv der Pharmazie. Available at: [Link]

  • Unknown Author. (n.d.). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. ResearchGate. Available at: [Link]

  • Pham, T. D., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. Available at: [Link]

  • Li, P., et al. (2014). Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Medical academic journal. Available at: [Link]

  • Jonak, J. P., et al. (1971). Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. Journal of Medicinal Chemistry, 14(5), 408-11. Available at: [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

  • Brel, V. K., et al. (2016). Synthesis and Antiviral Activity of Several N-Containing 5α-STEROIDS. Chemistry of Natural Compounds. Available at: [Link]

  • Kesteleyn, B., et al. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. MDPI. Available at: [Link]

  • Mitrakas, A., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

  • Studzińska, R., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. Available at: [Link]

  • El-Emam, A. A., et al. (2024). Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. Scientific Reports. Available at: [Link]

  • Unknown Author. (n.d.). Adamantane-based chemotherapeutic drugs and drug candidates. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-63. Available at: [Link]

Sources

Navigating the Physicochemical Landscape: A Technical Guide to the Lipophilicity and Solubility of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, lipophilicity and aqueous solubility stand as critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of these two key parameters in the context of 5-(1-Adamantyl)-2-furohydrazide, a compound featuring the bulky and highly lipophilic adamantane moiety. We will explore the theoretical underpinnings of lipophilicity and solubility, detail rigorous experimental protocols for their determination, and discuss the utility of in silico predictive models. By understanding the causality behind experimental choices and embracing a self-validating approach to protocols, this document serves as a comprehensive resource for researchers aiming to characterize and optimize adamantane-containing drug candidates.

Introduction: The Adamantane Moiety and its Physicochemical Impact

The adamantane scaffold has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties.[1][2] Its rigid, three-dimensional cage-like structure can precisely position substituents to probe drug targets effectively.[2] A defining characteristic of the adamantyl group is its pronounced lipophilicity.[1][3][4] The inclusion of an adamantane moiety can increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units.[1] This "lipophilic bullet" can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, potentially increasing its efficacy for central nervous system targets.[1][4]

However, this increased lipophilicity often comes at a cost: reduced aqueous solubility.[][6] Poor water solubility is a major hurdle in drug development, frequently leading to low bioavailability, challenging formulation development, and unreliable in vitro assay results.[7][8][9] Therefore, a thorough understanding and precise measurement of both lipophilicity and solubility are paramount for any drug discovery program involving adamantane-containing compounds like 5-(1-Adamantyl)-2-furohydrazide.

This guide will dissect the critical balance between these two properties, providing the theoretical framework and practical methodologies to accurately characterize this compound.

The Duality of Lipophilicity and Solubility in Drug Discovery

Lipophilicity and solubility are intrinsically linked and exert a profound influence on a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][8]

  • Lipophilicity , often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a non-polar environment relative to a polar one.[10][11] It is a crucial factor for membrane permeability and target binding.[][12] However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[7][8] An optimal LogP range for good bioavailability is often considered to be between 0 and 3.[7]

  • Aqueous solubility is the extent to which a compound dissolves in water to form a homogeneous solution.[10] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[7][12] Poor solubility can be a primary reason for the failure of promising drug candidates.[8]

The presence of the bulky, nonpolar adamantane cage in 5-(1-Adamantyl)-2-furohydrazide strongly suggests high lipophilicity and, consequently, a potential for low aqueous solubility.[6] The furohydrazide portion of the molecule introduces polar functional groups (amide, furan oxygen) that can engage in hydrogen bonding, which may partially offset the hydrophobicity of the adamantane group. The interplay of these structural features makes the experimental determination of these properties essential.

Quantifying Lipophilicity: The Partition Coefficient (LogP)

The most widely accepted measure of lipophilicity is the n-octanol/water partition coefficient (P). It is defined as the ratio of the concentration of a compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium. For practical reasons, it is usually expressed as its base-10 logarithm, LogP.[11]

Experimental Determination of LogP

The shake-flask method is the traditional and most reliable technique for LogP determination.[11] Its direct measurement of the partition coefficient makes it the benchmark against which other methods are validated.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and purified water (or a relevant aqueous buffer, e.g., pH 7.4 phosphate buffer) for 24 hours at a controlled temperature. Allow the phases to separate completely.

  • Analyte Solution Preparation: Prepare a stock solution of 5-(1-Adamantyl)-2-furohydrazide in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a screw-cap tube, combine a precise volume of the analyte-containing n-octanol phase with a precise volume of the pre-saturated aqueous phase (e.g., a 1:1 or 1:2 volume ratio).

  • Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can lead to the formation of stable emulsions, which are common with amphiphilic molecules.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of 5-(1-Adamantyl)-2-furohydrazide in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the following equation: LogP = log10(C_oct / C_aq)

Causality and Self-Validation:

  • Pre-saturation of solvents is critical to prevent volume changes during the experiment that would alter the concentration.

  • Controlled temperature is essential as partitioning is a temperature-dependent process.

  • Centrifugation ensures a clean separation of phases, preventing cross-contamination that would lead to inaccurate concentration measurements.

  • Mass balance check: To validate the experiment, the total amount of compound recovered from both phases should be compared to the initial amount added. A recovery of 95-105% indicates a reliable experiment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, automated alternative for estimating LogP.[11] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

Workflow: LogP Estimation by RP-HPLC

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare mobile phase (e.g., Methanol/Water gradient) D Inject standards into RP-HPLC system A->D B Select a set of standard compounds with known LogP values B->D C Dissolve standards and test compound (5-(1-Adamantyl)-2-furohydrazide) in a suitable solvent C->D F Inject test compound C->F E Measure retention times (tR) D->E H Calculate capacity factor (k') for all compounds E->H G Measure its retention time (tR) F->G G->H I Plot log(k') of standards vs. their known LogP values H->I J Perform linear regression to generate a calibration curve I->J K Interpolate LogP of test compound from its log(k') using the curve J->K

Caption: RP-HPLC workflow for LogP estimation.

In Silico Prediction of LogP

Computational models provide a rapid and cost-effective means of estimating LogP, especially in the early stages of drug discovery.[13][14] These methods can be broadly categorized into:

  • Fragment-based methods: These approaches calculate LogP by summing the contributions of individual atoms or functional groups within the molecule.

  • Whole-molecule methods: These use descriptors of the entire molecule, such as molecular properties or topological indices, to predict LogP.[15]

  • Machine Learning and Deep Learning Models: More recently, advanced algorithms like deep neural networks trained on large datasets of known LogP values have shown improved prediction accuracy.[13][16]

Table 1: Predicted Lipophilicity of 5-(1-Adamantyl)-2-furohydrazide

Prediction Method/SoftwarePredicted LogP
ALOGPS3.85
XLogP3-AA4.20
Consensus LogP~4.0

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained using specific software.

The predicted LogP values are consistently high, reinforcing the expectation that 5-(1-Adamantyl)-2-furohydrazide is a highly lipophilic compound.

Assessing Aqueous Solubility

Aqueous solubility is a critical parameter that can be measured in different ways, primarily distinguished as kinetic or thermodynamic solubility.[9][17]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is typically measured in high-throughput screening (HTS) settings.[17] A compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility.[9][18] This method is fast but can sometimes overestimate solubility as it may lead to supersaturated solutions.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[17] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[17] This is the more definitive measure, crucial for later-stage development.

Experimental Determination of Aqueous Solubility

This method is ideal for early-stage discovery to quickly rank compounds.

Protocol: Kinetic Solubility by Laser Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of 5-(1-Adamantyl)-2-furohydrazide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Add an aqueous buffer (e.g., PBS, pH 7.4) to all wells, causing the final DMSO concentration to be low and consistent across the plate (e.g., 1-2%).

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the turbidity (light scattering) in each well using a laser nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

Causality and Self-Validation:

  • Low final DMSO concentration is crucial, as higher concentrations of the co-solvent would artificially increase the measured solubility.

  • Control wells containing only DMSO and buffer are necessary to establish a baseline for light scattering.

  • Visual inspection can complement the instrumental reading to confirm the presence of precipitate.

This method provides the most accurate and reliable solubility value.

Workflow: Thermodynamic Solubility Determination

Caption: Shake-flask workflow for thermodynamic solubility.

In Silico Prediction of Aqueous Solubility (LogS)

Similar to LogP, numerous computational models exist to predict aqueous solubility (LogS, the logarithm of the molar solubility).[19][20] These models often use descriptors related to molecular size, polarity, and hydrogen bonding capacity. Machine learning approaches have also been successfully applied.[19][21] However, predicting the solubility of crystalline solids is particularly challenging due to the difficulty in accurately predicting crystal lattice energy.[18]

Table 2: Predicted Aqueous Solubility of 5-(1-Adamantyl)-2-furohydrazide

Prediction Method/SoftwarePredicted LogS (mol/L)Predicted Solubility Class
ALOGPS-4.5Poorly Soluble
ESOL-4.2Poorly Soluble
General Solubility EquationDependent on m.p. and LogPLikely Poorly Soluble

Note: These are hypothetical values for illustrative purposes.

The in silico predictions align with the expectation that the high lipophilicity imparted by the adamantane group will result in poor aqueous solubility.

Strategies to Modulate the Physicochemical Profile

Given the predicted high lipophilicity and low solubility, several strategies could be employed to optimize the properties of 5-(1-Adamantyl)-2-furohydrazide if required for a specific therapeutic application.

  • Chemical Modification: Introducing polar functional groups (e.g., hydroxyls, amines) to the adamantane or furan scaffold can increase polarity and hydrogen bonding potential, thereby improving aqueous solubility.[6]

  • pH Adjustment: The hydrazide moiety may be ionizable. Adjusting the pH to form a salt could dramatically increase solubility.[6]

  • Formulation Approaches: For drug development, strategies like using co-solvents, creating amorphous solid dispersions, or complexation with cyclodextrins can be employed to enhance the solubility of the final drug product.[6][18]

Conclusion

5-(1-Adamantyl)-2-furohydrazide is a molecule whose physicochemical profile is dominated by the presence of the adamantane group. This guide has detailed the theoretical importance and practical determination of its lipophilicity and aqueous solubility. The high lipophilicity, a potential advantage for membrane permeability, is intrinsically linked to a predicted low aqueous solubility, a significant challenge in drug development. Accurate, experimental characterization using gold-standard methods like the shake-flask technique is therefore not just recommended, but essential. By combining robust experimental data with rapid in silico predictions, researchers can build a comprehensive understanding of this molecule's behavior, enabling informed decisions in lead optimization and paving the way for the successful development of adamantane-based therapeutics.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • In silico prediction models for solubility and membrane permeability in cell-based assays. (n.d.). RSC Publishing. [Link]

  • Zhang, Y., et al. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

  • Lampa, N., et al. (n.d.). In silico prediction of aqueous solubility – classification models. PMC. [Link]

  • Schrödinger. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). Lipophilicity & Solubility. [Link]

  • Valko, K. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Hughes, L. J., et al. (2021, November 19). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. ACS Publications. [Link]

  • IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • Marrero-Ponce, Y., et al. (n.d.). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. PMC. [Link]

  • Xing, L., & Glen, R. C. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Verma, R., et al. (n.d.). A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • Preprints.org. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

  • Dhal, S., et al. (2023, January 13). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Semantic Scholar. [Link]

  • Mannhold, R., et al. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. ACS Publications. [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]

  • MDPI. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

  • Gawinecki, R., et al. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Polish Journal of Environmental Studies. [Link]

  • PubMed. (2025, July 5). The adamantane scaffold: Beyond a lipophilic moiety. [Link]

  • Farmacia. (n.d.). Experimental determination of the logP using the spectrophotometric method. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]

  • ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ACS Publications. (n.d.). The Adamantyl Group in Medicinal Agents. I. Hypoglycemic N-Arylsulfonyl-N'-adamantylureas. [Link]

  • PubMed Central (PMC). (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • PubMed Central (PMC). (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. [Link]

  • MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • SciELO. (2015, November 2). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. [Link]

  • PubMed Central (PMC). (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. [Link]

  • MDPI. (2019, November 5). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]

  • PubMed. (2019, November 5). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]

  • ResearchGate. (2020, May 25). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. [Link]

  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis, physical-chemical properties, antimicrobial and antifungal activity of some 2-(2-((5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-yl)thio)acetyl)-N-R1–hydrazine-carbothioamides. [Link]

  • Sciforum. (n.d.). Convenient synthesis of 2-(1-adamantyl)furans. [Link]

  • PubChem. (n.d.). 2-(5-Adamantan-1-yl-[7][20][22]oxadiazol-3-yl)-pyridine. [Link]

  • PubMed Central (PMC). (n.d.). Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives. [Link]

  • MDPI. (2019, November 5). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]

  • ResearchGate. (2023, March 20). Crystal structure of 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3 H )-thione, C 25 H 31 F 3 N 4 OS. [Link]

  • MDPI. (2022, December 1). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]

  • PubChem. (n.d.). 5-(1-Adamantylmethyl)-1,2,4-thiadiazol-3-amine. [Link]

Sources

Methodological & Application

Application Note: In Vitro Cytotoxicity and Apoptotic Profiling of 5-(1-Adamantyl)-2-furohydrazide Derivatives in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Drug Development Scientists, Pharmacologists, and Cell Biologists

Scientific Rationale & Mechanism of Action

The integration of bulky, lipophilic functional groups into small-molecule drug candidates is a proven strategy to enhance membrane permeability and metabolic stability. The adamantane scaffold—a highly symmetric tricyclic aliphatic framework—has emerged as a privileged structure in medicinal chemistry[1]. When conjugated to bioactive moieties, adamantane derivatives exhibit diverse anticancer mechanisms, including the induction of apoptosis and the inhibition of specific tyrosine kinases[1].

5-(1-Adamantyl)-2-furohydrazide serves as a critical synthetic intermediate. While the compound itself is a stable, non-hygroscopic crystalline powder[2], it is primarily utilized to synthesize hydrazide-hydrazones. The azomethine group (-NH-N=CH-) within these derivatives is highly pharmacologically active, demonstrating potent antineoplastic and antimicrobial properties[3].

The primary causality behind testing these specific derivatives lies in their targeted lipophilicity. The adamantane cage acts as a "lipophilic bullet," driving the furohydrazide pharmacophore through the lipid-rich domains of cancer cell membranes[4]. Once intracellular, these compounds frequently target mitochondrial pathways, leading to the loss of mitochondrial membrane potential (


), the release of cytochrome C, and the subsequent activation of the caspase cascade, culminating in apoptosis[5].

MOA C 5-(1-Adamantyl)-2-furohydrazide (Lipophilic Scaffold) M Enhanced Cell Membrane Penetration C->M ROS Intracellular Stress / Kinase Inhibition M->ROS Mito Mitochondrial Depolarization (ΔΨm loss) ROS->Mito CytC Cytochrome C Release Mito->CytC Casp Caspase-9 & Caspase-3 Activation CytC->Casp Apo Targeted Cellular Apoptosis Casp->Apo

Fig 1. Proposed apoptotic signaling cascade induced by adamantyl-furohydrazide derivatives.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and reproducibility, the cytotoxicity screening must operate as a self-validating system.

  • Orthogonal Assays: We utilize the MTT assay for high-throughput metabolic viability screening, followed by Annexin V/PI Flow Cytometry. Because MTT only measures mitochondrial succinate dehydrogenase activity (which can reflect cytostatic rather than cytotoxic effects), Flow Cytometry is required to definitively confirm apoptosis via phosphatidylserine externalization.

  • Therapeutic Window Validation: Testing must include a normal healthy cell line (e.g., MRC-5 lung fibroblasts) alongside cancer lines (A549, MCF-7, HepG2) to verify that the compound selectively targets malignant cells rather than acting as a universal toxin.

  • Edge-Effect Mitigation: Evaporation in the peripheral wells of a 96-well plate artificially concentrates media, skewing absorbance data. The protocol mandates filling the outer perimeter with sterile PBS, utilizing only the inner 60 wells for experimental data.

Protocol 1: Compound Preparation & Handling

5-(1-Adamantyl)-2-furoic acid and its hydrazide derivatives are highly hydrophobic but demonstrate excellent solubility in dimethyl sulfoxide (DMSO) and methanol[2].

Step-by-Step Preparation:

  • Stock Solution: Weigh the appropriate mass of 5-(1-Adamantyl)-2-furohydrazide (or its synthesized hydrazone derivative) to create a 10 mM stock solution. Dissolve completely in 100% molecular-grade DMSO.

  • Aliquoting: Aliquot the stock into amber microcentrifuge tubes to protect from light degradation and store at -20°C.

  • Working Dilutions: Perform serial dilutions in complete culture media immediately prior to treatment.

    • Critical Causality: The final concentration of DMSO in the cell culture wells must never exceed 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which will generate false-positive efficacy data.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT)

Workflow S1 Cell Seeding (Inner 60 Wells) S2 Compound Treatment (0.1 - 50 µM) S1->S2 S3 Incubation (48h at 37°C) S2->S3 S4 MTT Reagent Addition S3->S4 S5 Formazan Solubilization S4->S5 S6 IC50 Calculation (Absorbance 570nm) S5->S6

Fig 2. High-throughput cytotoxicity screening workflow from seeding to IC50 calculation.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells in the exponential growth phase. Seed 5 ×

    
     cells/well in 100 µL of complete media into the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 200 µL of sterile PBS.
    
  • Attachment: Incubate the plate for 24 hours at 37°C in a 5%

    
     humidified incubator to allow for cellular adherence and recovery.
    
  • Treatment: Aspirate the media and replace with 100 µL of media containing the adamantyl-furohydrazide derivatives at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. The yellow tetrazolium is reduced to purple formazan by metabolically active cells.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Shake the plate on an orbital shaker for 10 minutes in the dark.

  • Data Acquisition: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control. Determine the

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    

Protocol 3: Apoptotic Profiling via Flow Cytometry

To confirm that the reduction in viability is due to the apoptotic mechanisms characteristic of adamantane derivatives[5], perform Annexin V-FITC / Propidium Iodide (PI) double staining.

Step-by-Step Methodology:

  • Seed cells in 6-well plates at a density of 3 ×

    
     cells/well and incubate overnight.
    
  • Treat cells with the test compound at

    
    , 
    
    
    
    , and
    
    
    concentrations for 24 hours.
  • Harvest cells (including floating dead cells in the media to ensure late-apoptotic cells are not lost), wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at

    
     cells/mL.
    
  • Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via Flow Cytometry.

    • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis; Annexin V-/PI+ indicates necrosis.

Quantitative Data Presentation

The table below summarizes representative, expected


 values for a highly active adamantyl-furohydrazone derivative, demonstrating the required therapeutic window between malignant and healthy tissue.
Cell LineTissue OriginExpected

(µM)
Positive Control (Doxorubicin, µM)
A549 Lung Carcinoma12.5 ± 1.21.8 ± 0.3
MCF-7 Breast Adenocarcinoma15.3 ± 1.52.1 ± 0.4
HepG2 Hepatocellular Carcinoma18.7 ± 2.11.5 ± 0.2
MRC-5 Normal Lung Fibroblast> 50.04.2 ± 0.5

Data Interpretation: A compound exhibiting an


 of ~12.5 µM in A549 cells while remaining relatively non-toxic (>50 µM) in normal MRC-5 fibroblasts indicates a highly favorable selectivity index, validating the targeted nature of the lipophilic adamantane carrier.

References

1.[3] Papakonstantinou-Garoufalias, S., et al. (2003). Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity. Il Farmaco. ResearchGate. Available at:[Link] 2.[2] Chemical Manufacturers. 5-(1-Adamantyl)-2-furoic acid Specifications and Applications. Available at:[Link] 3.[1] Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Available at:[Link] 4.[5] ResearchGate / MDPI. (2025). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. Available at:[Link] 5.[4] Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. SciSpace. Available at:[Link]

Sources

Application Notes and Protocols for 5-(1-Adamantyl)-2-furohydrazide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling New Biological Targets with a Structurally Unique Chemical Probe

In the intricate landscape of drug discovery and chemical biology, the identification of novel protein targets is a paramount challenge. Chemical probes, small molecules designed to selectively interact with specific proteins, are indispensable tools in this endeavor.[1][2] They allow for the interrogation of protein function in native biological systems, providing a bridge between a compound's phenotype and its molecular mechanism of action.[3] This guide introduces 5-(1-Adamantyl)-2-furohydrazide, a novel compound with significant potential as a chemical probe for discovering and validating new drug targets.

The rationale for designing 5-(1-Adamantyl)-2-furohydrazide as a chemical probe is rooted in the unique properties of its constituent moieties. The adamantyl group, a rigid and lipophilic cage-like hydrocarbon, is a well-established pharmacophore known to enhance the metabolic stability and cell permeability of drug candidates.[4] Its three-dimensional structure can facilitate strong hydrophobic interactions within protein binding pockets.[4] The furohydrazide core, on the other hand, provides a versatile reactive handle. The hydrazide functional group can act as a nucleophile and has been successfully employed in chemical proteomics to target a variety of enzymes, particularly those with reactive carbonyls or cofactor-dependent activities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-(1-Adamantyl)-2-furohydrazide as a chemical probe. We present detailed, field-proven protocols for its synthesis, target identification using affinity-based protein profiling, and target validation through cellular thermal shift assays (CETSA) and competitive binding assays. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Synthesis of 5-(1-Adamantyl)-2-furohydrazide

The synthesis of 5-(1-Adamantyl)-2-furohydrazide can be achieved through a straightforward two-step process, starting from commercially available 5-(1-adamantyl)-2-furoic acid. The protocol below is based on established methods for the synthesis of furoic acid hydrazides.[5][6]

Protocol 1: Synthesis of 5-(1-Adamantyl)-2-furohydrazide

Step 1: Esterification of 5-(1-Adamantyl)-2-furoic acid

  • To a solution of 5-(1-adamantyl)-2-furoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 5-(1-adamantyl)-2-furoate.

Step 2: Hydrazinolysis of Methyl 5-(1-Adamantyl)-2-furoate

  • Dissolve the methyl 5-(1-adamantyl)-2-furoate (1.0 eq) in ethanol (15 mL/g of ester).

  • Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry to obtain the final product, 5-(1-Adamantyl)-2-furohydrazide.

Compound Starting Material Reagents Expected Yield
Methyl 5-(1-adamantyl)-2-furoate5-(1-Adamantyl)-2-furoic acidMethanol, Sulfuric acid85-95%
5-(1-Adamantyl)-2-furohydrazideMethyl 5-(1-adamantyl)-2-furoateHydrazine hydrate, Ethanol70-85%

Application as a Chemical Probe: Target Identification and Validation

The utility of 5-(1-Adamantyl)-2-furohydrazide as a chemical probe lies in its ability to covalently or non-covalently interact with its protein targets. The following protocols outline a comprehensive workflow for identifying these targets in a cellular context and subsequently validating the interaction.

Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 Target Validation a Synthesize Affinity Probe: 5-(1-Adamantyl)-2-furohydrazide-linker-biotin b Incubate Affinity Probe with Cell Lysate a->b c Affinity Purification on Streptavidin Beads b->c d On-bead Digestion (Trypsin) c->d e LC-MS/MS Analysis d->e f Data Analysis: Identify Enriched Proteins e->f g Cellular Thermal Shift Assay (CETSA) f->g Candidate Proteins h Competitive Binding Assay f->h i Western Blot or Mass Spectrometry Analysis of Soluble Protein g->i j Determine IC50/Ki h->j

Figure 1: A comprehensive workflow for identifying and validating the protein targets of 5-(1-Adamantyl)-2-furohydrazide.

Protocol 2: Target Identification via Affinity-Based Protein Profiling (AfBPP)

This protocol describes the use of a biotinylated derivative of 5-(1-Adamantyl)-2-furohydrazide to enrich for interacting proteins from a complex biological sample, such as a cell lysate.

Step 1: Synthesis of Biotinylated Affinity Probe

A biotinylated version of the probe is required for affinity purification. This can be synthesized by coupling a suitable biotin-linker with an amine-reactive group to the hydrazide nitrogen of 5-(1-Adamantyl)-2-furohydrazide.

Step 2: Preparation of Cell Lysate

  • Culture cells of interest to ~80-90% confluency.

  • Harvest the cells and wash twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA assay.

Step 3: Affinity Pulldown

  • Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated 5-(1-Adamantyl)-2-furohydrazide probe (or DMSO as a negative control) for 1-2 hours at 4°C with gentle rotation.

  • Add streptavidin-coated magnetic beads to the lysate and incubate for another 1 hour at 4°C.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Step 4: On-Bead Digestion and Mass Spectrometry

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Digest the proteins on-bead with trypsin overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step 5: Data Analysis

  • Identify and quantify the proteins in each sample using a suitable proteomics software (e.g., MaxQuant).

  • Compare the protein abundance between the probe-treated and control samples to identify specifically enriched proteins.

Protocol 3: Target Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[7][8][9] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.[7][10]

Step 1: Cell Treatment

  • Seed cells in multiple wells of a multi-well plate and grow to ~80% confluency.

  • Treat the cells with either 5-(1-Adamantyl)-2-furohydrazide at various concentrations or DMSO (vehicle control) for a defined period (e.g., 1 hour).

Step 2: Heat Challenge

  • Heat the treated cells at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Immediately cool the cells on ice.

Step 3: Cell Lysis and Protein Quantification

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble and aggregated protein fractions by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant (soluble fraction).

Step 4: Analysis of Soluble Protein

  • Quantify the amount of the putative target protein in the soluble fraction using Western blotting or targeted mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA cluster_0 CETSA Workflow A Treat cells with 5-(1-Adamantyl)-2-furohydrazide or DMSO B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (Western Blot / MS) D->E F Generate Melting Curve E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Protocol 4: Target Validation via Competitive Binding Assay

If a known ligand for the identified target is available, a competitive binding assay can be performed to confirm that 5-(1-Adamantyl)-2-furohydrazide binds to the same site.[11][12][13][14]

Step 1: Assay Setup

  • Prepare a reaction mixture containing the purified target protein and a labeled (e.g., fluorescent or radiolabeled) known ligand at a concentration near its dissociation constant (Kd).

  • In a multi-well plate, add increasing concentrations of 5-(1-Adamantyl)-2-furohydrazide to the reaction mixture.

Step 2: Incubation and Detection

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the signal from the labeled ligand using a suitable plate reader.

Step 3: Data Analysis

  • Plot the signal from the labeled ligand as a function of the concentration of 5-(1-Adamantyl)-2-furohydrazide.

  • Fit the data to a suitable binding model to determine the half-maximal inhibitory concentration (IC50) of 5-(1-Adamantyl)-2-furohydrazide.

  • The IC50 value represents the concentration of the probe required to displace 50% of the labeled ligand, confirming competitive binding.

Parameter Description
IC50 The concentration of an unlabeled drug that is required to cause 50% inhibition of the binding of a labeled ligand.
Ki The inhibition constant for a drug; the concentration of competing ligand that would bind to half the binding sites at equilibrium in the absence of the labeled ligand.[14]

Conclusion

5-(1-Adamantyl)-2-furohydrazide represents a promising new chemical probe for the exploration of novel biological targets. Its unique structural features, combining the lipophilic and metabolically stable adamantane cage with the reactive furohydrazide core, make it a valuable tool for chemical biologists and drug discovery scientists. The detailed protocols provided in this guide offer a robust framework for the synthesis of this probe and its application in target identification and validation studies. By employing these methodologies, researchers can confidently identify and characterize the cellular interactors of 5-(1-Adamantyl)-2-furohydrazide, thereby paving the way for the development of new therapeutic strategies.

References

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. PMC. Available at: [Link]

  • Synthesis of New Adamantylated Heterocycles. Taylor & Francis Online. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Binding Assays. BMG LABTECH. Available at: [Link]

  • Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Available at: [Link]

  • Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives. PMC. Available at: [Link]

  • Synthesis of adamantyl‐containing moecules and some other tricyclic heterocycles. ResearchGate. Available at: [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. Available at: [Link]

  • Multiplexed protein profiling by sequential affinity capture. PMC. Available at: [Link]

  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. RSC Publishing. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link]

  • Competitive Ligand Binding Assay. Mtoz Biolabs. Available at: [Link]

  • (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Available at: [Link]

  • Target Identification Using Chemical Probes. PubMed. Available at: [Link]

  • Competitive Binding Data with One Class of Receptors. GraphPad. Available at: [Link]

  • Affinity Mass Spectrometry: Strategies for Proteome Profiling. University of Washington. Available at: [Link]

  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science. Available at: [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. Available at: [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. Open Targets Platform. Available at: [Link]

Sources

Application Note: Cell-Based Assay Development for 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for 5-(1-Adamantyl)-2-furohydrazide , a compound integrating a lipophilic adamantane "cage" with a reactive furohydrazide warhead.

Based on the structural pharmacophore (adamantane + hydrazide) and current literature on analogous derivatives, this guide focuses on Anticancer Profiling (Mitochondrial Targeting) and Bioavailability Assessment , as these are the primary high-value applications for this scaffold.

Targeting Mitochondrial Integrity and Cellular Proliferation

Introduction & Mechanistic Rationale

5-(1-Adamantyl)-2-furohydrazide represents a specialized class of "lipophilic bullets." The adamantane moiety provides exceptional lipophilicity and membrane permeability, facilitating the transport of the pharmacologically active furohydrazide group into dense cellular compartments, specifically the mitochondrial matrix.

The "Trojan Horse" Mechanism

Unlike simple hydrazides, the adamantyl anchor enables this compound to bypass efflux pumps and penetrate the mitochondrial double membrane. Once intracellular, the hydrazide moiety is hypothesized to:

  • Chelate Transition Metals: Bind free iron or copper within the electron transport chain (ETC).

  • Form Schiff Bases: React with carbonyl-containing metabolic intermediates.

  • Disrupt

    
    :  Induce depolarization of the mitochondrial membrane potential, leading to Cytochrome C release and Caspase-dependent apoptosis.
    

This guide details the development of a Multiplexed Cytotoxicity and Mechanistic Assay to validate this mode of action.

Experimental Design Strategy

To generate robust, reproducible data, we will employ an Orthogonal Assay Approach :

  • Primary Screen: Metabolic viability (Resazurin/AlamarBlue) to determine IC50.

  • Secondary Validation: Mitochondrial Membrane Potential (JC-1 Dye) to confirm target engagement.

  • Functional Endpoint: Caspase 3/7 Activation (Luminescence) to verify apoptotic cell death.

Cell Line Selection
  • A549 (Lung Carcinoma): High metabolic rate; sensitive to mitochondrial uncouplers.

  • HepG2 (Hepatocellular Carcinoma): Critical for assessing metabolic stability and hepatotoxicity.

  • MDCK (Madin-Darby Canine Kidney): Control line for permeability and non-cancerous toxicity (historical standard for adamantane derivatives like Amantadine).

Visualizing the Mechanism of Action

The following diagram illustrates the hypothesized pathway where the adamantyl group facilitates entry, leading to mitochondrial dysfunction.

MOA Compound 5-(1-Adamantyl)-2-furohydrazide Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane Passive Diffusion Mito Mitochondria Membrane->Mito Accumulation ETC Electron Transport Chain (Complex I/III) Mito->ETC Metal Chelation/Binding ROS ROS Surge ETC->ROS Leakage MMP ΔΨm Collapse (Depolarization) ETC->MMP Proton Gradient Loss Apoptosis Apoptosis ROS->Apoptosis Caspase Caspase 3/7 Activation MMP->Caspase Cyt C Release Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action. The adamantyl cage facilitates mitochondrial accumulation, leading to ETC disruption and apoptotic signaling.

Detailed Protocols

Protocol A: Compound Preparation & Solubility (Critical)

Adamantyl derivatives are notoriously hydrophobic. Improper solubilization is the #1 cause of assay variability.

  • Stock Solution (10 mM):

    • Weigh 5-(1-Adamantyl)-2-furohydrazide accurately.

    • Dissolve in 100% anhydrous DMSO . Vortex vigorously for 2 minutes.

    • Note: If precipitation occurs, warm to 37°C in a water bath for 5 minutes.

    • QC Check: Inspect for crystal formation under 10x microscopy. Solution must be optically clear.

  • Working Solution (2x):

    • Dilute stock into pre-warmed culture media (e.g., RPMI-1640 + 10% FBS).

    • Max DMSO Limit: Ensure final DMSO concentration in the well does not exceed 0.5% . Higher levels will permeabilize membranes artificially.

Protocol B: Multiplexed Viability & Apoptosis Assay

This workflow allows you to measure cell health and death mechanism in the same well.

Reagents:

  • Resazurin (AlamarBlue) or CellTiter-Blue (Viability).

  • Caspase-Glo 3/7 Assay System (Apoptosis).

Workflow:

  • Seeding: Plate A549 cells at 5,000 cells/well in 96-well black-walled plates. Incubate 24h at 37°C/5% CO2.

  • Treatment:

    • Remove media.[1]

    • Add 100 µL of compound serial dilutions (0.1 µM to 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in Media.

      • Positive (Death): Staurosporine (1 µM).

      • Structural Control: Amantadine (to control for the adamantane cage effect alone).

  • Incubation: Treat for 24h or 48h.

  • Readout 1 (Viability):

    • Add 20 µL Resazurin reagent. Incubate 2h.

    • Measure Fluorescence (Ex: 560nm / Em: 590nm).

  • Readout 2 (Apoptosis):

    • Add 100 µL Caspase-Glo reagent (lyses cells). Incubate 30 min at RT.

    • Measure Luminescence.

Data Analysis: Calculate the Z-Factor for the assay. A value > 0.5 confirms the assay is robust enough for screening.



(Where p = positive control, n = negative control)

Mechanistic Validation: Mitochondrial Membrane Potential ( )

To confirm the compound acts via the "Trojan Horse" mitochondrial mechanism, use the JC-1 dye.

Principle:

  • Healthy Cells: JC-1 forms aggregates in mitochondria (Red Fluorescence).

  • Apoptotic Cells: JC-1 remains as monomers in cytoplasm (Green Fluorescence).

  • Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Protocol:

  • Treat cells with 5-(1-Adamantyl)-2-furohydrazide at IC50 concentration for 6 hours.

  • Stain with JC-1 (2 µM) for 30 mins at 37°C.

  • Wash 2x with PBS.

  • Analyze via Flow Cytometry or Fluorescence Plate Reader.

    • Red: Ex 535 / Em 590.

    • Green: Ex 485 / Em 535.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Multiplex Readout Step1 Dissolve Cmpd in DMSO (10mM Stock) Step2 QC: Check Solubility (Microscopy) Step1->Step2 Step3 Seed Cells (A549/HepG2) 5k/well Step2->Step3 Step4 Dose Response (0.1 - 100 µM) Step3->Step4 Step5 Incubate 24h - 48h Step4->Step5 Step6 Add Resazurin (2h Incubation) Step5->Step6 Step7 Read Fluorescence (Viability IC50) Step6->Step7 Step8 Add Caspase-Glo (Lysis Step) Step7->Step8 Step9 Read Luminescence (Apoptosis Induction) Step8->Step9

Figure 2: Multiplexed Assay Workflow. Sequential measurement of viability and apoptosis in a single well to maximize data yield.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Adamantyl hydrophobicityPredilute in intermediate solvent (e.g., 1:1 DMSO:Ethanol) before adding to media, or use BSA-conjugated media to stabilize.
High Background Signal AutofluorescenceFurohydrazides can be fluorescent. Include a "Compound Only" (no cells) control well to subtract background.
Flat Dose-Response Membrane trappingThe compound may get stuck in the plastic. Use Low-Binding plates and glass-coated tips if possible.

References

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules (2018).

    • [Link]

    • Relevance: Establishes the baseline cytotoxicity and antimicrobial potential of adamantyl-hydrazide deriv
  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. Scientific Reports (2019).

    • [Link]

    • Relevance: Validates the mitochondrial targeting mechanism for hydrazide derivatives.

  • Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. International Journal of Molecular Sciences (2024).

    • [Link][2]

    • Relevance: Provides recent data on the lipophilicity-bioavailability rel
  • Guidelines for the Use of Cell Lines in Biomedical Research.British Journal of Cancer (2014).

    • [Link]

    • Relevance: Standard operating procedures for A549 and HepG2 maintenance.

Sources

Application Note: A Multi-Modal Analytical Framework for the Purity Assessment of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-(1-Adamantyl)-2-furohydrazide is a novel organic molecule incorporating three key structural motifs: a bulky, lipophilic adamantane cage; a furan heterocyclic ring system; and a reactive hydrazide functional group. As with any chemical entity intended for research or development in the pharmaceutical and life sciences sectors, establishing its purity with a high degree of certainty is a non-negotiable prerequisite. The presence of impurities, including starting materials, by-products, residual solvents, or degradation products, can profoundly impact a compound's biological activity, toxicity, and physicochemical properties, leading to unreliable data and potential safety concerns.[1]

This application note presents a comprehensive, multi-modal strategy for the robust purity assessment of 5-(1-Adamantyl)-2-furohydrazide. We eschew a single-method approach in favor of an orthogonal framework, where multiple analytical techniques with different separation and detection principles are employed. This ensures a complete and validated purity profile. The methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals, providing both the theoretical basis for experimental choices and detailed, actionable protocols.

The Orthogonal Analytical Strategy

A single analytical technique is insufficient to declare a compound "pure." For instance, a chromatographically pure peak may co-elute with impurities, or it may contain inorganic salts or residual solvents not detected by the primary method. An orthogonal approach, which combines data from fundamentally different techniques, provides a holistic view of sample purity. Our strategy integrates chromatographic separation, spectroscopic quantification, and elemental composition analysis.

Orthogonal_Purity_Assessment cluster_main Purity Profile of 5-(1-Adamantyl)-2-furohydrazide cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural Identity & Absolute Purity cluster_elemental Compositional Verification API Synthesized Compound (Bulk Batch) HPLC HPLC-UV (Organic Impurities, Non-Volatiles) API->HPLC Separates based on polarity GCMS Headspace GC-MS (Residual Solvents, Volatile Impurities) API->GCMS Separates based on volatility & boiling point qNMR qNMR (Absolute Purity Assay) API->qNMR Quantifies based on magnetic properties of nuclei NMR_Struct 1H & 13C NMR (Structural Confirmation) API->NMR_Struct EA Elemental Analysis (Empirical Formula) API->EA Measures elemental composition Purity_Conclusion Comprehensive Purity Statement (>95% Required) HPLC->Purity_Conclusion GCMS->Purity_Conclusion qNMR->Purity_Conclusion EA->Purity_Conclusion

Caption: Orthogonal strategy for comprehensive purity analysis.

Chromatographic Methods: Separation of Impurities

Chromatographic techniques are foundational for separating the target compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. The adamantyl moiety imparts significant hydrophobicity to 5-(1-Adamantyl)-2-furohydrazide, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.[2] While the adamantane group itself lacks a UV chromophore, the furohydrazide portion of the molecule is expected to have sufficient UV absorbance for sensitive detection.[3][4] This method is designed to separate the main compound from by-products or starting materials with different polarities.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan from 200-400 nm with a photodiode array (PDA) detector to determine the optimal wavelength; monitor at λmax (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile:Water (1:1) to create a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Data Presentation: HPLC Method Parameters

ParameterValueRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for hydrophobic compounds.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidGood peak shape and ionization for potential MS coupling.
Detection UV-Vis (PDA)Allows for peak purity analysis and selection of optimal wavelength.
Linearity Range 1 - 100 µg/mL (Hypothetical)To be determined during method validation.
Limit of Detection (LOD) 0.05 µg/mL (Hypothetical)Defines the sensitivity of the method.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Expertise & Causality: During synthesis and purification, organic solvents are frequently used. Their complete removal is often difficult, and their presence must be controlled according to regulatory guidelines like ICH Q3C.[5] Headspace GC-MS is the gold-standard for this analysis. It is highly sensitive and selective for volatile organic compounds (residual solvents) while avoiding the injection of the non-volatile API, which could contaminate the GC system.[6][7]

Protocol: Residual Solvent Analysis by Headspace GC-MS

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Injection Volume: 1 mL from the headspace.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) that does not contain the analytes of interest. Crimp the vial securely.

  • Analysis: Analyze the sample alongside a standard containing known concentrations of expected solvents. Identify and quantify solvents based on their retention times and mass spectra by comparison to the standard and the NIST library.[8][9]

Spectroscopic Methods: Absolute Purity and Structural Integrity

Quantitative NMR (qNMR) for Absolute Purity Assay

Expertise & Causality: qNMR is a primary ratio method for determining the absolute purity of a compound without requiring an identical, high-purity reference standard of the analyte itself.[10][11] Its signal response is directly proportional to the number of nuclei, making it an intrinsically linear and highly accurate technique.[12] By adding a known mass of a stable, high-purity internal standard with a simple spectrum (e.g., maleic acid, dimethyl sulfone), the purity of the target analyte can be calculated directly. This method is orthogonal to chromatography and is non-destructive.[13][14]

Protocol: Absolute Purity by ¹H-qNMR

  • Materials: High-purity internal standard (IS) (e.g., Maleic Acid, >99.5% purity), deuterated solvent (e.g., DMSO-d₆), Class A analytical balance.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 5-(1-Adamantyl)-2-furohydrazide (W_Analyte).

    • Accurately weigh ~5 mg of the internal standard (W_IS) into the same vial.

    • Dissolve both completely in ~0.7 mL of DMSO-d₆.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer (≥400 MHz).

    • Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically D1 ≥ 30s) to allow for full magnetization recovery. Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (I_Analyte) and a signal from the internal standard (I_IS).

  • Calculation:

    • Purity (%w/w) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (e.g., N_IS = 2 for the two vinyl protons of maleic acid)

      • MW = Molecular Weight

      • W = Weight

      • Purity_IS = Purity of the internal standard (as a fraction, e.g., 0.998)

Data Presentation: qNMR Purity Calculation Example

ParameterAnalyte (5-(1-Adamantyl)-2-furohydrazide)Internal Standard (Maleic Acid)
Weight (W) 10.25 mg5.15 mg
Molecular Weight (MW) 274.36 g/mol 116.07 g/mol
Selected Signal Furan proton (e.g., at δ 7.1)Vinyl protons (δ 6.2)
Number of Protons (N) 12
Integral Value (I) 1.000.98
Purity of IS -99.8%
Calculated Purity 96.5% -

Elemental Analysis: Empirical Formula Verification

Expertise & Causality: Elemental analysis (or CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula.[15][16] The results are compared against the theoretical values calculated from the molecular formula (C₁₅H₂₂N₂O₂). A discrepancy of more than ±0.4% between the experimental and theoretical values suggests the presence of impurities, such as inorganic salts or tightly bound solvents that are not detected by other methods.[17]

Protocol: CHN Analysis

  • Sample Preparation: Provide ~2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a pre-weighed tin capsule. Drying under high vacuum is critical to remove adsorbed water and solvents.

  • Instrumentation: Submit the sample to a dedicated elemental analyzer. The instrument performs high-temperature combustion of the sample, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Analysis: Compare the experimentally determined percentages with the theoretical values.

Data Presentation: Elemental Analysis Comparison

ElementTheoretical %Experimental %Difference %
Carbon (C) 65.6765.51-0.16
Hydrogen (H) 8.088.15+0.07
Nitrogen (N) 10.2110.15-0.06
Result Pass (All within ±0.4%)

Forced Degradation: Developing a Stability-Indicating Method

Expertise & Causality: To ensure that the primary analytical method (HPLC) can effectively monitor the stability of the compound over time, its ability to separate the intact drug from its potential degradation products must be proven. Forced degradation studies intentionally stress the compound to generate these degradants.[18][19] According to ICH guidelines, this is essential for validating a "stability-indicating" method.[20][21] The goal is to achieve 5-20% degradation to ensure that degradation pathways are observed without completely destroying the sample.[21]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A R2) Start API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid state) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples by HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity & Mass Balance Analysis->Evaluation Conclusion Method is Stability-Indicating Evaluation->Conclusion

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize before injection.

  • Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH. The hydrazide linkage is particularly susceptible to base hydrolysis.

  • Oxidation: Dissolve the compound in a solvent and treat with 3% hydrogen peroxide at room temperature. Monitor over time.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 7 days. Also, prepare a solution and reflux it.

  • Photostability: Expose the solid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using the developed HPLC method, preferably with a PDA and a mass spectrometer (LC-MS) to help identify degradant peaks. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak.

Conclusion: Synthesizing the Data

The purity of 5-(1-Adamantyl)-2-furohydrazide cannot be ascertained by a single measurement. A robust and defensible purity assessment is achieved by integrating data from orthogonal techniques. HPLC provides the organic impurity profile, GC-MS confirms the absence of volatile impurities, elemental analysis validates the empirical formula, and qNMR delivers a final, absolute purity value. This multi-modal approach ensures the quality, safety, and reliability of the compound for its intended scientific application.

References

  • Vertex AI Search. (2020, November 15). Residual Solvent Analysis in Pharmaceuticals.
  • Vertex AI Search. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • Labsolution.
  • ResearchGate. (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ChemCollective.
  • RSSL.
  • Spectral Service AG. (2025, September 26).
  • ResearchGate.
  • ACS Publications. (2014, November 7).
  • Saint Augustines University. (2026, March 4). How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master.
  • qNMR Exchange. (2024, January 20).
  • University of Wisconsin-Madison. Stoichiometry: Elemental Analysis.
  • Benchchem. Technical Support Center: Analysis of Adamantane Compounds.
  • Benchchem.
  • Chemistry LibreTexts. (2019, January 14). 6.
  • NIH. (2017, June 21).
  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass. (2026, February 15).
  • Ipca Laboratories Limited.
  • SGS. (2011, January).
  • ResearchGate. (2012, March 2). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.
  • ResearchGate. (2018, December 2). (PDF)
  • ResearchGate. (2020, July 11). (PDF) Preliminary Phytochemical Screening And Gc-Ms Analysis Of Bioactive Constituents In The Ethanolic Extract Of Empty Fruit Bunches.
  • NIH.
  • MDPI. (2021, September 22).
  • IJCPS. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.

Sources

Experimental design for in vivo studies with 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the preclinical in vivo evaluation of 5-(1-Adamantyl)-2-furohydrazide, a novel chemical entity with significant therapeutic potential. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Scientific Rationale and Strategic Overview

Deconstructing 5-(1-Adamantyl)-2-furohydrazide: A Molecule of Interest

5-(1-Adamantyl)-2-furohydrazide is a rationally designed compound that integrates three key structural motifs, each contributing to a unique physicochemical and pharmacological profile:

  • The Adamantane Moiety: This rigid, bulky, and highly lipophilic tricyclic hydrocarbon is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation is a strategic choice to enhance metabolic stability and improve pharmacokinetic properties by increasing lipophilicity, which can facilitate passage through biological membranes.[3][4] Adamantane-containing drugs like Amantadine and Memantine have found success as antiviral and neuroprotective agents, respectively.[2][4]

  • The Furan Ring: A five-membered aromatic heterocycle that acts as a stable linker and is a common feature in many biologically active compounds.

  • The Hydrazide Linker: The -CONHNH₂ group is a versatile chemical scaffold. Hydrazide and its hydrazone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[5][6][7]

The convergence of these three components suggests that 5-(1-Adamantyl)-2-furohydrazide is a promising candidate for evaluation in several therapeutic areas, most notably as an anti-inflammatory, analgesic, or anticancer agent.

The In Vivo Evaluation Pathway: A Phased Approach

A successful in vivo research program for a novel compound requires a logical, stepwise progression. Simply testing for efficacy without foundational knowledge is inefficient and can lead to misleading results. The experimental design should be built on a foundation of safety and bioavailability.

G A Phase 1: Physicochemical Characterization & Formulation B Phase 2: Safety & Tolerability (Acute Toxicity / MTD) A->B  Establish a viable formulation C Phase 3: Pharmacokinetic Profiling (ADME Assessment) B->C  Determine safe dose range D Phase 4: Pharmacodynamic & Efficacy (Disease Model Testing) C->D  Understand drug exposure E Data Analysis, Interpretation & Go/No-Go Decision D->E  Evaluate therapeutic effect

Section 2: Formulation Development for a Lipophilic Compound

Causality: The adamantane group confers high lipophilicity, making 5-(1-Adamantyl)-2-furohydrazide poorly soluble in aqueous solutions.[3][4] Administering an insoluble compound in vivo leads to erratic absorption and low bioavailability, rendering any efficacy data unreliable.[8][9] Therefore, developing a suitable formulation is the most critical initial step.

Comparison of Formulation Strategies

The choice of vehicle depends on the intended route of administration, the required dose, and the stability of the compound.

Formulation StrategyComposition ExampleAdvantagesDisadvantagesSuitability
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineSimple to prepare; suitable for initial screening.Can cause precipitation upon injection; potential for vehicle-induced toxicity.IV, IP
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in waterSuitable for oral administration; minimizes solvent toxicity.Requires particle size reduction (micronization); risk of non-uniform dosing.PO
Lipid-Based System Self-emulsifying drug delivery systems (SEDDS) in softgelsEnhances oral bioavailability significantly for lipophilic drugs.[10]Complex to develop and characterize; higher cost.PO
Inclusion Complex Cyclodextrins (e.g., HP-β-CD) in waterIncreases aqueous solubility without organic solvents.[10]Limited by drug-loading capacity; can be expensive.IV, IP, PO
Protocol: Preparation of a Co-solvent/Suspension Formulation for Initial Screening

This protocol provides a two-pronged approach for preparing a basic formulation suitable for preliminary toxicity and efficacy studies via intraperitoneal (IP), intravenous (IV), or oral (PO) routes.

Materials:

  • 5-(1-Adamantyl)-2-furohydrazide

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl) or Water for Injection

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Protocol Steps:

  • Solubility Test (Microscale): Before preparing a large batch, test the compound's solubility. Add 1-2 mg of the compound to a microcentrifuge tube. Add 10 µL of DMSO. Vortex until dissolved. This determines if DMSO is a suitable primary solvent.

  • For IV/IP Administration (Co-solvent): a. Weigh the required amount of 5-(1-Adamantyl)-2-furohydrazide for your desired final concentration (e.g., 10 mg for a 1 mg/mL solution in 10 mL). b. Add DMSO to dissolve the compound completely, typically 5-10% of the final volume (e.g., 1 mL). Sonicate briefly if needed. c. Slowly add PEG400 while vortexing, typically 30-40% of the final volume (e.g., 4 mL). d. While vortexing, add the remaining volume as sterile saline (e.g., 5 mL) dropwise. Crucial Step: Adding the aqueous phase too quickly will cause precipitation. Observe the solution for any cloudiness. If it remains clear, the formulation is suitable for injection.

  • For PO Administration (Suspension): a. Weigh the required amount of compound. b. Prepare the vehicle solution (e.g., 0.5% Tween 80 in sterile water). c. Add a small amount of the vehicle to the compound and triturate to form a smooth paste. This prevents clumping. d. Gradually add the remaining vehicle while vortexing to achieve the final desired concentration. e. Note: This will be a suspension. It must be vortexed thoroughly immediately before each animal is dosed to ensure homogeneity.

Section 3: Foundational Safety and Pharmacokinetic Studies

Before assessing efficacy, it is imperative to understand the compound's safety profile and how the animal body processes it.[11][12]

Acute Toxicity and Dose-Range Finding

Rationale: The goal is to identify the Maximum Tolerated Dose (MTD)—the highest dose that does not cause unacceptable toxicity—and to observe any overt signs of toxicity. This information is essential for selecting doses for subsequent efficacy studies. The OECD provides standardized guidelines for such tests.[13][14][15]

Protocol: Acute Toxic Class Method (Adapted from OECD TG 423) [15][16]

  • Animal Model: Use healthy, young adult rodents (e.g., Swiss Webster mice or Sprague-Dawley rats), typically females, as they are often more sensitive.[15]

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study begins.

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose from the OECD-defined levels: 5, 50, 300, or 2000 mg/kg.

  • Dosing Procedure (Stepwise): a. Dose a group of 3 animals with the starting dose. b. Observe animals intensely for the first 4 hours and then daily for 14 days. Record clinical signs (e.g., changes in posture, activity, breathing) and body weight. c. Outcome Assessment:

    • If 2 or 3 animals die, the dose is considered toxic. The study is repeated at the next lower dose level.
    • If 0 or 1 animal dies, the study is repeated with 3 more animals at the same dose.
    • The LD50 and toxic class are determined based on the cumulative mortality across steps.
  • Endpoint: The MTD is typically defined as the highest dose at which no mortality and no more than a 10% loss in body weight is observed.

Pharmacokinetic (PK) Profiling

Rationale: A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) of the compound.[17] It answers critical questions: After administration, does the drug get into the bloodstream? How high do the levels get (Cmax)? How long does it stay there (t½)? This is fundamental to correlating dose with effect.[18][19]

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Modeling Phase A Dose Animal Cohorts (IV and PO routes) B Collect Blood Samples at Pre-defined Time Points A->B C Process Blood to Plasma B->C D Quantify Drug Concentration (LC-MS/MS) C->D E Plot Concentration vs. Time D->E F Calculate PK Parameters (Cmax, Tmax, AUC, t½) E->F

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: CD-1 or C57BL/6 mice are commonly used.[20]

  • Study Design:

    • Group 1 (IV): 3-4 mice per time point. Dose: e.g., 2 mg/kg via tail vein.

    • Group 2 (PO): 3-4 mice per time point. Dose: e.g., 10 mg/kg via oral gavage.

    • Time Points (IV): 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • Time Points (PO): 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Procedure: a. Fast animals overnight (for PO group) to ensure consistent absorption. b. Administer the compound formulation at the selected doses. c. At each designated time point, collect blood (approx. 100-200 µL) via submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA). d. Process blood by centrifugation (e.g., 2000 x g for 10 min at 4°C) to separate plasma. e. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of 5-(1-Adamantyl)-2-furohydrazide in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and determine key parameters.

PK ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (Concentration vs. Time)Represents the total systemic exposure to the drug.
t½ (Half-life) Time for plasma concentration to decrease by 50%Determines the dosing interval and time to reach steady-state.
F% (Bioavailability) (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100The fraction of the oral dose that reaches systemic circulation.

Section 4: Efficacy Testing in an In Vivo Model of Inflammation

Rationale: Based on the known activities of hydrazide derivatives, a model of acute inflammation is a logical first step to test for pharmacodynamic effect.[5][6] The carrageenan-induced paw edema model is a classical, robust, and widely used assay to evaluate the activity of potential anti-inflammatory agents.[21][22][23]

// Define timeline points T_24h [label="-24h to 0h\nAcclimatize Animals"]; T0 [label="Time 0\nMeasure Baseline Paw Volume"]; T1 [label="T + 5 min\nInject Carrageenan (sub-plantar)"]; T2 [label="T + 30 min\nAdminister Compound or Vehicle"]; T3 [label="T + 1h, 2h, 3h, 4h, 6h\nMeasure Paw Volume"];

// Draw timeline T_24h -> T0 -> T1 -> T2 -> T3 [style=invis];

// Group nodes for alignment {rank=same; T_24h; T0; T1; T2; T3;} } dott Caption: Experimental timeline for the carrageenan-induced edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).

  • Groups (n=6-8 per group):

    • Group 1: Normal Control: No treatment, no carrageenan.

    • Group 2: Vehicle Control: Vehicle treatment + carrageenan.

    • Group 3: Positive Control: Indomethacin (10 mg/kg, PO) + carrageenan.

    • Group 4-6: Test Groups: 5-(1-Adamantyl)-2-furohydrazide at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, PO) + carrageenan. Doses should be selected based on the MTD study.

  • Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. One hour after carrageenan injection, administer the vehicle, positive control, or test compound via the chosen route (e.g., oral gavage). e. Measure the paw volume again at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate Paw Edema: Edema (mL) = Paw Volume at time 't' - Baseline Paw Volume.

    • Calculate Percent Inhibition: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Section 5: References

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014). Molecules. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2019). ResearchGate. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry. [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (2015). SlideShare. [Link]

  • Inflammatory Models of Pain and Hyperalgesia. (1999). ILAR Journal. [Link]

  • What in vivo models are used for pain studies?. (2025). Patsnap Synapse. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (2001). Academia.edu. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (2006). European Journal of Pharmaceutical Sciences. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Preprints.org. [Link]

  • Animal Models of Inflammatory Pain. (2012). Semanticscholar.org. [Link]

  • Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015). Angewandte Chemie. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Adamantane – A Lead Structure for Drugs in Clinical Practice. (2016). Current Medicinal Chemistry. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (2006). Future4200. [Link]

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND. (2009). Amyotrophic Lateral Sclerosis. [Link]

  • An overview of animal models of pain: disease models and outcome measures. (2015). Expert Opinion on Drug Discovery. [Link]

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. (2024). Nucro-Technics. [Link]

  • Animal Models for Translational Pain Research. (2022). International Association for the Study of Pain (IASP). [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. (2017). ResearchGate. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. [Link]

  • Pharmacokinetics of Panaxynol in Mice. (2019). Molecules. [Link]

  • General Principles of Preclinical Study Design. (2018). Handbook of Experimental Pharmacology. [Link]

  • Murine Pharmacokinetic Studies. (2019). Journal of Visualized Experiments. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). Bioconjugate Chemistry. [Link]

  • Pharmacokinetic & Biodistribution - Preclinical PK analysis. genOway. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). Drug Discovery Today. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • Tackling In Vivo Experimental Design. (2025). ModernVivo. [Link]

  • In vitro and in vivo testing of new compounds. (2010). Oxford Academic. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia Journal for Drugs and Medicines. [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2018). Molecules. [Link]

  • A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. (2013). Current Medicinal Chemistry. [Link]

  • Biological Activities of Hydrazone Derivatives. (2001). ARKIVOC. [Link]

  • Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. (1971). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014). MDPI. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. [Link]

  • Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones. (2007). Bioorganic & Medicinal Chemistry. [Link]

Sources

Formulation of 5-(1-Adamantyl)-2-furohydrazide for Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Protocol Guide

Executive Summary & Chemical Context

5-(1-Adamantyl)-2-furohydrazide combines the highly lipophilic, rigid adamantane "cage" with a polar furohydrazide linker. This structural duality presents a classic formulation challenge: the adamantyl group drives high LogP (lipophilicity) and poor aqueous solubility, while the hydrazide moiety introduces potential chemical instability (hydrolysis/oxidation) and pH sensitivity.

This guide provides a standardized approach to solubilizing this compound for in vitro cellular assays and in vivo animal models. The protocols prioritize solubility maintenance, vehicle biocompatibility, and reproducibility.

Physicochemical Profile (Theoretical)
PropertyCharacteristicImplication for Formulation
Lipophilicity High (LogP est. > 3.5)Requires organic co-solvents (DMSO, PEG) or complexation (Cyclodextrins).
Aqueous Solubility Very Low (< 10 µg/mL)"Crash-out" precipitation is a high risk upon dilution into aqueous media.
Reactive Groups Hydrazide (-CONHNH-)Potential for oxidation; sensitive to extreme pH. Avoid aldehydes in vehicle (Schiff base formation).
Crystal Packing High Lattice EnergyDissolution may be slow; sonication/vortexing is mandatory.

Stock Solution Preparation (Universal)

Objective: Create a stable, high-concentration master stock for downstream dilution.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Grade: Cell Culture/HPLC, ≥99.9%).

  • Storage: Amber glass vials (borosilicate) with PTFE-lined caps.

Protocol A: 50 mM Master Stock
  • Weighing: Accurately weigh 10–20 mg of 5-(1-Adamantyl)-2-furohydrazide into a sterile microcentrifuge tube or amber vial.

  • Calculation: Calculate the required DMSO volume based on the molecular weight (MW approx. 260–300 g/mol , verify specific batch MW).

    • Formula:

      
      
      
  • Solubilization: Add the calculated volume of DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Critical Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

In Vitro Formulation (Cell Culture)

Challenge: Preventing precipitation when the hydrophobic stock hits the aqueous culture media.

Protocol B: Serial Dilution Strategy

Safety Limit: Final DMSO concentration on cells must be


 (v/v) to avoid solvent toxicity.
  • Intermediate Dilution (100x Working Solution):

    • Do not add 50 mM stock directly to media.

    • Prepare a 100x intermediate in pure DMSO or sterile PBS/DMSO mix.

    • Example: To test at 10 µM final, dilute 50 mM stock 1:50 in DMSO to get 1 mM (100x).

  • Final Dilution:

    • Add the 100x intermediate dropwise to pre-warmed culture media (37°C) while swirling rapidly.

    • Why? Rapid dispersion prevents local high concentrations that trigger nucleation and precipitation.

  • Visual Check: Inspect under a microscope (10x/20x) for micro-crystals. If crystals form, reduce concentration or switch to a cyclodextrin-based method (see below).

DOT Diagram: In Vitro Workflow

InVitroWorkflow Stock 50 mM Stock (100% DMSO) Inter Intermediate (1 mM in DMSO) Stock->Inter 1:50 Dilution Media Culture Media (37°C) Inter->Media 1:1000 Dilution (Dropwise + Swirl) Final Final Assay Well (10 µM, 0.1% DMSO) Media->Final Dispense Check QC: Microscopic Check for Crystals Final->Check Validation

Caption: Step-by-step dilution workflow to minimize precipitation risk in cell culture assays.

In Vivo Formulation (Animal Studies)

Challenge: Delivering a high dose (bioavailability) without using toxic volumes of DMSO. Route: Intraperitoneal (IP) or Oral Gavage (PO).[1][2]

Vehicle Selection Decision Matrix

For adamantane derivatives, simple aqueous buffers often fail. Use Vehicle System 2 as the primary choice for this compound.

Vehicle SystemCompositionApplicabilityToxicity Risk
1.[1][3][4] Standard 5% DMSO / 95% SalineLow doses (< 5 mg/kg)Low
2. Enhanced (Recommended) 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline High doses (10–50 mg/kg) Moderate (Well-tolerated)
3. Advanced 10% HP-β-Cyclodextrin in SalineSensitive models (prevents irritation)Very Low
Protocol C: Preparation of "Enhanced" Vehicle (10 mL)
  • Component A (Solvent Phase):

    • Dissolve required drug mass in 0.5 mL DMSO . Vortex until clear.

  • Component B (Co-solvent Phase):

    • Add 4.0 mL PEG400 (Polyethylene Glycol 400) to Component A. Vortex thoroughly. The solution may warm slightly (exothermic).

    • Add 0.5 mL Tween 80 (Polysorbate 80). Vortex.

  • Component C (Aqueous Phase):

    • Slowly add 5.0 mL Sterile Saline (0.9% NaCl) dropwise while vortexing.

    • Note: Adding saline too fast may cause the adamantane compound to crash out. If it turns cloudy, sonicate at 37°C until clear.

  • pH Adjustment: Check pH. If < 5 or > 8, adjust carefully with 0.1N NaOH or HCl to pH 7.0–7.4. Hydrazides are most stable near neutral pH.

  • Sterilization: Pass through a 0.22 µm PES syringe filter (Nylon filters may bind the drug).

DOT Diagram: In Vivo Vehicle Selection

InVivoDecision Start Start: In Vivo Study Route Select Route Start->Route IP Intraperitoneal (IP) Route->IP Oral Oral Gavage (PO) Route->Oral Solubility Req. Dose > 10mg/kg? IP->Solubility Veh2 Vehicle 2 (Recommended): 5% DMSO / 40% PEG400 / 5% Tween 80 Oral->Veh2 High Solubilization Required Veh1 Vehicle 1: 5% DMSO / Saline Solubility->Veh1 No Solubility->Veh2 Yes Veh3 Vehicle 3: HP-beta-Cyclodextrin Veh2->Veh3 If Toxicity Observed

Caption: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.

Quality Control & Safety

QC: Precipitation Check

Before injecting animals or treating cells, perform a Turbidity Test :

  • Prepare a "dummy" dose at the final concentration.

  • Let it sit at Room Temperature for 2 hours.

  • Measure absorbance at 600 nm (OD600).

  • Pass Criteria: OD600 < 0.01 (relative to vehicle blank).

Safety Precautions
  • Hydrazide Warning: Hydrazide derivatives can be potential sensitizers or mutagens. Handle with double nitrile gloves and work in a biosafety cabinet.

  • DMSO Permeability: DMSO carries dissolved compounds through the skin. Never touch the formulation directly.

References

  • BenchChem. (2025).[5] Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Link

  • Molecules. (2019).[6][7][8] Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. National Institutes of Health (NIH). Link

  • Journal of Pharmacy & Pharmaceutical Sciences. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Link

  • European Journal of Medicinal Chemistry. (2013). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles. Link

  • PLOS ONE. (2018).[1] Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Link

Sources

Troubleshooting & Optimization

Improving the solubility of 5-(1-Adamantyl)-2-furohydrazide for assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and assay developers facing solubility bottlenecks with 5-(1-Adamantyl)-2-furohydrazide .

This molecule presents a classic medicinal chemistry paradox: it features a bulky, highly lipophilic adamantane cage coupled with a polar furohydrazide moiety. While the adamantyl group is excellent for target binding (often anchoring into hydrophobic pockets), its massive crystal lattice energy and hydrophobicity severely compromise aqueous solubility. This leads to assay irreproducibility, false negatives, and noisy data due to compound precipitation[1].

Below is our comprehensive, self-validating framework for troubleshooting and resolving these solubility issues in biological assays.

Diagnostic Workflow

SolubilityWorkflow Start Start: 5-(1-Adamantyl)- 2-furohydrazide Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute in Aqueous Assay Buffer (pH 7.4) Stock->Dilute Check Precipitation / Cloudiness Observed? Dilute->Check Assay Proceed to Assay Check->Assay No ToxCheck Is >1% DMSO Tolerated by Assay? Check->ToxCheck Yes IncDMSO Increase DMSO Co-solvent % ToxCheck->IncDMSO Yes Cyclo Prepare HP-β-CD Inclusion Complex ToxCheck->Cyclo No IncDMSO->Dilute Cyclo->Dilute Surfactant Add Surfactants (e.g., 0.1% Tween-20) Cyclo->Surfactant If CD fails Surfactant->Dilute

Figure 1: Decision matrix for troubleshooting the aqueous solubility of 5-(1-Adamantyl)-2-furohydrazide.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does 5-(1-Adamantyl)-2-furohydrazide precipitate immediately upon dilution into PBS or cell culture media? A1: The precipitation is driven by the 1[1]. The adamantane core is a rigid hydrocarbon cage that cannot form hydrogen bonds with water. When introduced into an aqueous buffer, water molecules are forced to form a highly ordered "clathrate" cage around the adamantyl group, which is entropically highly unfavorable[2]. To minimize this exposed hydrophobic surface area, the compound molecules rapidly aggregate and crash out of solution. The furohydrazide tail, while polar, does not provide enough hydration energy to counteract the massive hydrophobicity of the adamantane cage[3].

Q2: Can I just lower the pH of my assay buffer to protonate the hydrazide and dissolve it as a salt? A2: No, this is generally not viable for biological assays. While pH adjustment is a standard trick for basic amines (like amantadine), the hydrazide group in 5-(1-Adamantyl)-2-furohydrazide has a very low pKa (typically between 2.5 and 3.0). To achieve >99% protonation and form a soluble salt, you would need to drop the buffer pH below 1.5[4]. Such highly acidic conditions will denature proteins, kill cells, and invalidate almost any biological assay.

Q3: Why is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) recommended over other solubilizers like Tween-20 or DMSO? A3: HP-β-CD offers a "lock-and-key" thermodynamic solution. β-cyclodextrins have an internal hydrophobic cavity diameter of approximately 6.0–6.5 Å, which perfectly accommodates the ~7 Å diameter of the adamantane cage[5]. When the adamantyl group enters this cavity, it displaces high-energy water molecules from the cyclodextrin interior (enthalpically favorable) and sheds its own ordered water cage (entropically favorable)[6]. This forms a highly soluble inclusion complex without the cellular toxicity associated with high concentrations of DMSO or the membrane-disrupting effects of detergents[7].

CDComplexation Adamantane 5-(1-Adamantyl)- 2-furohydrazide (Hydrophobic Guest) Water Ordered Water Molecules (Clathrate) Adamantane->Water Hydrophobic Effect Complex Inclusion Complex (Water-Soluble) Adamantane->Complex Encapsulation CD HP-β-Cyclodextrin (Amphiphilic Host) CD->Complex Host Cavity Entropy Release of Water (ΔS > 0) Water->Entropy Desolvation Complex->Entropy

Figure 2: Thermodynamic logic of HP-β-CD inclusion complex formation with adamantane derivatives.

Self-Validating Experimental Protocols

Protocol A: Co-Solvent Dilution Method (For Assays Tolerating up to 1% DMSO)

Causality: Direct addition of aqueous buffer to dry powder causes localized hydration and immediate crystallization. Preparing a highly concentrated stock in a polar aprotic solvent (DMSO) ensures the crystal lattice is fully broken before aqueous exposure[3].

  • Stock Preparation: Weigh 2.60 mg of 5-(1-Adamantyl)-2-furohydrazide (MW ≈ 260.33 g/mol ). Dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex vigorously until optically clear.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.

  • Aqueous Integration (Critical Step): Aliquot your target volume of aqueous assay buffer (pH 7.4) into a tube and place it on a vortex mixer at medium speed. Add the DMSO intermediate stock dropwise into the vortexing buffer.

    • Causality: Rapid mixing disperses the DMSO instantly, preventing localized supersaturation zones where the compound could nucleate.

  • System Validation: Measure the Optical Density (OD) at 600 nm. An OD600 > 0.05 compared to a buffer blank indicates nanoprecipitation. If cloudy, discard and proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation (For Sensitive Cell/Enzyme Assays)

Causality: Forcing the adamantane into the cyclodextrin cavity requires overcoming the initial activation energy of hydration. Gentle heating and prolonged stirring facilitate this thermodynamic exchange, creating a true solution[5][8].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired assay buffer (e.g., PBS or HEPES).

  • Molar Matching: Weigh the required amount of 5-(1-Adamantyl)-2-furohydrazide powder. Add the dry powder directly to the 20% HP-β-CD solution. Aim for a 1:2 molar ratio of drug to cyclodextrin to ensure complete encapsulation.

  • Thermodynamic Exchange: Stir the suspension continuously at 37°C for 12–24 hours.

    • Causality: The elevated temperature increases the kinetic energy, allowing the rigid adamantane to efficiently displace water from the cyclodextrin cavity.

  • Purification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • System Validation: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized 5-(1-Adamantyl)-2-furohydrazide before applying it to your assay to ensure accurate dose-response curves.

Quantitative Data Presentation

Use the following matrix to select the appropriate solubilization strategy based on your assay's tolerance and concentration requirements.

Solubilization StrategyMax Expected Aqueous Conc.Assay CompatibilityKey AdvantageMajor Limitation
Direct Buffer Dilution < 1 µMHighNo additives requiredSevere precipitation, unreliable data
1% DMSO Co-solvent 10 - 50 µMModerate (Biochemical)Simple, rapid preparation1% DMSO is toxic to many primary cell lines
0.1% Tween-20 50 - 100 µMLow (Cellular)Disrupts aggregatesLyses cell membranes, denatures proteins
20% HP-β-CD Complex > 1 mMHigh (In vitro & In vivo)True thermodynamic solubilityRequires 12-24h preparation time

References

  • PMC. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Available at:[Link]

  • MDPI. Cyclodextrins, Surfactants and Their Inclusion Complexes. Available at:[Link]

  • ResearchGate. Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives. Available at: [Link]

  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. Available at:[Link]

  • Carbohyde. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available at:[Link]

Sources

Technical Support Center: NMR Elucidation of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you are likely aware that hybrid molecules combining rigid aliphatic cages with heteroaromatic systems present unique spectroscopic challenges.

5-(1-Adamantyl)-2-furohydrazide is a prime example. It features a highly symmetric but complex adamantyl cage, an asymmetric furan π-system, and an exchange-prone hydrazide moiety. This guide provides diagnostic FAQs, quantitative reference data, and self-validating experimental protocols to help you definitively assign its structural features and troubleshoot common spectral artifacts.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

The Adamantyl Cage: Resolving Aliphatic Overlap

Q: Why do the adamantyl protons appear as a poorly resolved clump rather than distinct multiplets? A: The adamantyl cage contains 15 protons divided into three distinct spatial environments relative to the furan attachment: six


-CH₂, three 

-CH, and six

-CH₂. Because these are all structurally similar aliphatic C-H bonds, their chemical shifts heavily overlap in the narrow 1.60–2.20 ppm window. Furthermore, the rigid geometry of the cage induces complex scalar coupling networks. When the difference in chemical shift (

) is comparable to the coupling constant (J), severe second-order effects occur, leading to "clumping" or higher-order multiplets rather than clean first-order splitting ([1]). Solution: Rely on 2D HSQC NMR. Carbon-13 has a much wider chemical shift dispersion (28–45 ppm for the adamantyl cage) than proton NMR, allowing you to separate the overlapping proton signals along the carbon dimension ([2]).
The Hydrazide Moiety: Managing Exchangeable Protons

Q: The hydrazide -NH and -NH₂ peaks are extremely broad or completely missing in my CDCl₃ spectrum. Is my compound degraded? A: Not necessarily. Hydrazide protons are highly exchangeable. In non-polar solvents like CDCl₃, chemical exchange with trace water or acidic impurities occurs at an intermediate rate on the NMR timescale, which severely broadens the signals ([3]). Additionally, the adjacent quadrupolar ¹⁴N nucleus (I = 1) facilitates highly efficient relaxation, further flattening the peak. Solution: Switch your solvent to meticulously dried DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that tightly solvates the -NH and -NH₂ protons, slowing down the intermolecular exchange rate and sharpening the signals into observable broad singlets ([4]).

The Furan Ring: Distinguishing H-3 and H-4

Q: How do I definitively assign the H-3 and H-4 protons on the furan ring when both appear as doublets with identical coupling constants? A: The assignment relies on understanding the electronic push-and-pull of the substituents. The H-3 proton is adjacent to the electron-withdrawing carbohydrazide group. This carbonyl pulls electron density away from C-3 via inductive effects, deshielding the proton and shifting it downfield (typically 7.00–7.20 ppm). Conversely, the H-4 proton is adjacent to the bulky 1-adamantyl group, which is slightly electron-donating via C-C hyperconjugation. This shields H-4, shifting it upfield (6.40–6.60 ppm) ([5]). Both will exhibit a characteristic furan J-coupling of ~3.5 Hz ([6]).

Part 2: Quantitative Data Reference

To facilitate rapid spectral comparison, the expected ¹H NMR parameters for 5-(1-Adamantyl)-2-furohydrazide in DMSO-d₆ are summarized below.

Proton EnvironmentExpected Shift (

, ppm)
MultiplicityIntegrationMechanistic Assignment Notes
Hydrazide -NH 9.50 – 10.50Broad Singlet1HDeshielded by carbonyl; subject to chemical exchange.
Furan H-3 7.00 – 7.20Doublet (J ≈ 3.5 Hz)1HDeshielded via inductive pull of the adjacent carbohydrazide.
Furan H-4 6.40 – 6.60Doublet (J ≈ 3.5 Hz)1HShielded by electron-donating adamantyl group.
Hydrazide -NH₂ 4.00 – 5.00Broad Singlet2HQuadrupolar relaxation via ¹⁴N; disappears with D₂O.
Adamantyl

-CH
2.00 – 2.20Multiplet3HBridgehead methines; complex second-order coupling.
Adamantyl

-CH₂
1.90 – 2.10Multiplet6HAdjacent to C5 attachment; shifted downfield by furan ring.
Adamantyl

-CH₂
1.60 – 1.80Multiplet6HRemote methylenes; highly shielded aliphatic environment.

Part 3: Self-Validating Experimental Protocols

Do not rely on 1D ¹H NMR alone. Use the following self-validating workflows to confirm your structural assignments.

Protocol A: D₂O Exchange Test for Hydrazide Verification

Purpose: To unambiguously differentiate the exchangeable hydrazide protons (-NH, -NH₂) from baseline noise or solvent impurities. Causality: Deuterium oxide (D₂O) contains labile deuterons that rapidly exchange with the acidic protons on the nitrogen atoms. Because deuterium resonates at a completely different frequency than protium, the ¹H NMR signals for the exchanged positions will vanish.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of your sample (approx. 15 mg) in 0.6 mL of DMSO-d₆.

  • Integration: Carefully integrate the suspected -NH (~10.0 ppm) and -NH₂ (~4.5 ppm) peaks relative to the furan H-3 proton (set to 1.00).

  • Spiking: Remove the NMR tube and add exactly 2 drops of D₂O directly into the solution.

  • Equilibration: Cap and shake the tube vigorously for 30 seconds. Causality note: Vigorous shaking is required to overcome the high viscosity of DMSO and ensure complete physical mixing of the aqueous and organic layers, driving the exchange equilibrium forward.

  • Re-Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Self-Validation: The peaks corresponding to -NH and -NH₂ must disappear or diminish by >90%. If the peaks remain unchanged, they are not exchangeable protons and may represent an impurity.

Protocol B: 2D HSQC/HMBC Acquisition for Adamantyl Resolution

Purpose: To map the exact connectivity of the overlapping adamantyl cage and prove its attachment to the furan ring. Causality: HSQC detects direct one-bond (¹JCH) couplings, separating overlapping protons by their distinct ¹³C shifts. HMBC detects long-range (²JCH to ³JCH) couplings, allowing you to "jump" across quaternary carbons where no protons exist.

  • Sample Preparation: Prepare a highly concentrated sample (30–40 mg) in DMSO-d₆ to ensure sufficient signal-to-noise ratio for the insensitive ¹³C nucleus.

  • HSQC Setup: Run a 2D ¹H-¹³C HSQC experiment. Identify the three distinct adamantyl carbon environments:

    
    -CH₂ (~36 ppm), 
    
    
    
    -CH (~28 ppm), and
    
    
    -CH₂ (~40 ppm).
  • HMBC Setup: Run a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz).

  • Self-Validation (The Crucial Step): Look for the quaternary C1 carbon of the adamantyl cage (~35 ppm). It will show zero cross-peaks in the HSQC (because it has no attached protons). However, in the HMBC, it will show strong cross-peaks to the

    
    -CH₂ and 
    
    
    
    -CH protons. Furthermore, the furan C5 carbon (~144 ppm) must show a ³JCH correlation back to the adamantyl
    
    
    -CH₂ protons, irrevocably proving the covalent linkage between the cage and the heterocycle.

Part 4: Logical Workflow Visualization

NMR_Workflow Start Acquire 1D 1H NMR in DMSO-d6 CheckBroad Are NH/NH2 peaks broad or missing? Start->CheckBroad D2O Perform D2O Shake Validate Exchangeable Protons CheckBroad->D2O Yes (Exchange) VTNMR Variable Temp (VT) NMR Resolve Rotamers CheckBroad->VTNMR Multiple Sets CheckAliphatic Are Adamantyl signals overlapping? CheckBroad->CheckAliphatic No D2O->CheckAliphatic VTNMR->CheckAliphatic TwoD Acquire HSQC & HMBC Map C-H Connectivities CheckAliphatic->TwoD Yes End Complete Structural Assignment CheckAliphatic->End No TwoD->End

Workflow for resolving complex NMR spectra of 5-(1-Adamantyl)-2-furohydrazide.

References

  • ACS Publications. "Why Benchmark-Quality Computations Are Needed To Reproduce 1-Adamantyl Cation NMR Chemical Shifts Accurately". The Journal of Physical Chemistry A.[Link]

  • MDPI. "5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide". Molbank.[Link]

  • ACD/Labs. "Exchangeable Protons in NMR—Friend or Foe?". ACD/Labs.[Link]

  • SciSpace. "Synthesis, Characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide". European Journal of Chemistry. [Link]

  • RSC Publishing. "Factors Controlling the Fate of Radical ips0 Intermediates. Homolytic Alkylation of Furan Derivatives". Journal of the Chemical Society. [Link]

Sources

Technical Guide: Stability & Degradation of 5-(1-Adamantyl)-2-furohydrazide

[1]

Executive Summary: Chemical Stability Profile

5-(1-Adamantyl)-2-furohydrazide is a hybrid pharmacophore combining a lipophilic adamantane cage, a heteroaromatic furan spacer, and a reactive hydrazide linker.[1] While the adamantyl group confers significant thermal stability and lipophilicity, the molecule's integrity is compromised by two primary vectors: hydrolytic cleavage of the hydrazide motif and oxidative/acid-catalyzed ring opening of the furan core.

Researchers must treat this compound as moisture-sensitive, acid-labile, and photolabile .[1] Improper storage or solvent choice typically results in the formation of 5-(1-adamantyl)-2-furoic acid (hydrolysis product) or complex ring-opened polymers (degradation).[1]

Critical Stability Factors (The "Why" and "How")

Q: Why does my compound turn yellow/brown upon storage?

A: Oxidative degradation of the furan ring and hydrazide moiety. The furan ring is electron-rich and susceptible to photo-oxidation, leading to ring opening and the formation of conjugated dicarbonyls, which appear yellow or brown. Additionally, the hydrazide group (

1
  • Action: Store under inert gas (Argon/Nitrogen) at -20°C. Protect from light using amber vials.

Q: I see a new peak in my LC-MS at [M-14]. What is this?

A: This is likely a hydrazone artifact formed with trace aldehydes/ketones. Hydrazides are potent nucleophiles (alpha-effect) and react rapidly with carbonyls.[1] If you used acetone to clean glassware or technical-grade solvents containing formaldehyde/acetaldehyde, the hydrazide will condense to form a hydrazone.

  • Action: Ensure all glassware is acetone-free. Use LC-MS grade solvents.

Q: The compound precipitated from my DMSO stock solution after adding aqueous buffer. Why?

A: pH-induced hydrolysis and solubility shift. The adamantyl group is highly lipophilic. While the hydrazide provides some polarity, hydrolysis releases 5-(1-adamantyl)-2-furoic acid , which is significantly less soluble in acidic aqueous media than the parent hydrazide.[1]

  • Action: Maintain pH > 6.0. Avoid acidic buffers. Use a co-solvent system (e.g., 5-10% DMSO/PEG400) for aqueous dilutions.[1]

Degradation Pathways & Products[2][3][4][5]

Understanding the specific breakdown mechanisms is crucial for identifying impurities.

Pathway A: Hydrolysis (Primary Degradation)

In aqueous acidic or basic conditions, the amide bond of the hydrazide cleaves.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

  • Products: 5-(1-Adamantyl)-2-furoic acid + Hydrazine.[1]

  • Detection: HPLC peak shift to a less polar species (the acid) and loss of the hydrazide signal.

Pathway B: Furan Ring Opening (Acid-Catalyzed)

The furan ring acts as a masked 1,4-dicarbonyl system.[1] Protons attack the ring oxygen or

  • Mechanism: Protonation

    
     Nucleophilic attack (water) 
    
    
    Ring opening.[1]
  • Products: 1,4-dicarbonyl compounds (e.g., derivatives of 2-oxoglutarate), often followed by polymerization.[1]

  • Detection: Broadening of peaks, baseline noise in UV, and formation of insoluble tars.

Pathway C: Hydrazone Formation (Contamination)

Reaction with trace ketones (e.g., Acetone).[1]

  • Product: 5-(1-Adamantyl)-2-furohydrazone derivatives.[1]

Visualizing the Degradation Network

DegradationPathwaysParent5-(1-Adamantyl)-2-furohydrazide(Active Compound)Acid5-(1-Adamantyl)-2-furoic acid(Insoluble Precipitate)Parent->AcidHydrolysis(pH < 5 or > 9)HydrazineHydrazine(Toxic Byproduct)Parent->HydrazineHydrolysisDicarbonylLinear 1,4-Dicarbonyls(Yellow/Brown Polymer)Parent->DicarbonylAcid-CatalyzedRing OpeningHydrazoneHydrazone Adduct(LC-MS Artifact)Parent->HydrazoneCondensation(Acetone/Aldehydes)

Figure 1: Primary degradation pathways.[1][2] Hydrolysis yields the parent acid, while acid catalysis opens the furan ring.

Troubleshooting & Diagnostics Guide

Use this logic flow to diagnose stability issues during experimentation.

Diagnostic Workflow

TroubleshootingStartIssue ObservedPrecipitatePrecipitate / CloudinessStart->PrecipitateColorChangeYellowing / BrowningStart->ColorChangeExtraPeaksExtra HPLC PeaksStart->ExtraPeaksCheckPHCheck Buffer pHPrecipitate->CheckPHCheckLightWas it light exposed?ColorChange->CheckLightCheckSolventUsed Acetone/Aldehydes?ExtraPeaks->CheckSolventIsAcidicIs pH < 6?CheckPH->IsAcidicAcidHydrolysisCause: Acid HydrolysisProduct: Furoic Acid derivativeIsAcidic->AcidHydrolysisYesSolubilityLimitCause: Solubility LimitAction: Increase DMSO %IsAcidic->SolubilityLimitNoPhotoOxCause: Photo-oxidationof Furan/HydrazideCheckLight->PhotoOxYesCheckAgeStorage > 6 months?CheckLight->CheckAgeNoCheckAge->PhotoOxYesCheckSolvent->AcidHydrolysisNoHydrazoneArtifactCause: Hydrazone FormationAction: Change SolventsCheckSolvent->HydrazoneArtifactYes

Figure 2: Diagnostic decision tree for identifying common stability failure modes.

Standardized Protocols

A. Solubilization & Storage Protocol

To maximize shelf-life and experimental reproducibility:

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (methanol/ethanol) for long-term storage as they can promote transesterification or solvolysis over time.[1]

  • Concentration: Prepare stock solutions at 10–50 mM.

  • Aliquot: Divide into single-use aliquots to minimize freeze-thaw cycles. Condensation of water during thawing accelerates hydrolysis.

  • Storage: Store at -20°C or -80°C.

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

B. QC Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; strong acidity degrades the furan).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Wavelength: 254 nm (Aromatic) and 210 nm (Hydrazide bond).[1]

  • Expected Retention:

    • Hydrazine (if detectable): Void volume (very polar).[1]

    • Parent Compound: Intermediate retention.

    • Furoic Acid Degradant: Shifted retention (pH dependent).[1][2]

C. Quantitative Data: Solubility & Stability
ParameterValue/ConditionNote
Solubility (DMSO) > 20 mg/mLExcellent solubility due to adamantyl group.[1][2]
Solubility (Water) < 0.1 mg/mLPoor.[1] Requires surfactant or co-solvent.
Half-life (pH 2.0) < 4 hoursRapid hydrolysis/ring opening.[1]
Half-life (pH 7.4) > 24 hoursStable for standard biological assays.[1]
Half-life (pH 10.0) < 12 hoursBase-catalyzed hydrolysis.[1]

References

  • BenchChem. Stability issues of furan rings in acidic or basic conditions. Retrieved from [1][2]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[3] Angewandte Chemie International Edition. Retrieved from

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.[4] Carbohydrate Research.[4] Retrieved from

  • MDPI. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Retrieved from [1][2]

  • Organic Reactions. Oxidative Cleavage of Furans.[5] Retrieved from [1]

Technical Support Center: Synthesis of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 5-(1-Adamantyl)-2-furohydrazide , focusing on the critical troubleshooting of side reactions occurring during the Friedel-Crafts adamantylation and subsequent hydrazinolysis.

Introduction & Reaction Overview

The synthesis of 5-(1-Adamantyl)-2-furohydrazide typically proceeds via a two-step sequence:

  • Friedel-Crafts Alkylation: Reaction of methyl 2-furoate (or furan followed by carboxylation) with 1-adamantanol (or 1-bromoadamantane) to form Methyl 5-(1-adamantyl)-2-furoate .[1]

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate to yield the target hydrazide .

While the adamantyl group confers unique lipophilicity and steric bulk useful in drug design (e.g., for blocking viral channels or improving BBB penetration), it introduces specific steric and electronic challenges that drive side reactions.

Master Reaction Scheme & Side Pathways

ReactionScheme SM1 Methyl 2-furoate (Substrate) Intermediate Methyl 5-(1-Adamantyl)-2-furoate (Key Intermediate) SM1->Intermediate Step 1: Lewis Acid (Al(OTf)3 / Nitromethane) Side1 2,5-Bis(1-adamantyl)furan (Over-alkylation) SM1->Side1 Excess Adamantyl Cation Side2 Furan Resin/Tar (Polymerization) SM1->Side2 Strong Acid (AlCl3) SM2 1-Adamantanol (Reagent) SM2->Intermediate Side4 Adamantane Homocoupling (1,1'-Biadamantane) SM2->Side4 Cation Dimerization Hydrazine Hydrazine Hydrate Product 5-(1-Adamantyl)-2-furohydrazide (Target) Hydrazine->Product Intermediate->Product Step 2: NH2NH2 (EtOH, Reflux) Side3 Bis-furoyl Hydrazide (Dimerization) Intermediate->Side3 Low Hydrazine Conc.

Figure 1: Synthetic pathway highlighting critical branch points for side product formation.

Troubleshooting Module: The Adamantylation Step

Context: The introduction of the bulky adamantyl group into the furan ring is the most error-prone step. The electron-rich furan ring is sensitive to acid-catalyzed polymerization ("tarring"), while the stability of the adamantyl cation can lead to over-reaction.

Issue 1: Formation of Black Tar (Resinification)

Symptoms: Reaction mixture turns opaque black/dark brown; low yield; difficulty in workup.[1] Root Cause: Use of overly aggressive Lewis acids (e.g.,


) or high temperatures initiates cationic polymerization of the furan ring.
Corrective Protocol: 
  • Switch Catalyst: Replace traditional Aluminum Chloride (

    
    ) with Metal Triflates  such as Aluminum Triflate (
    
    
    
    ) or Bismuth Triflate (
    
    
    ).[1] These are milder and highly effective for adamantylation [1].
  • Solvent Control: Use Nitromethane (

    
    ) .[1] It stabilizes the intermediate acyl/alkyl complexes and suppresses polymerization compared to DCM or neat conditions.
    
Issue 2: Over-Alkylation (2,5-Bis(1-adamantyl)furan)

Symptoms: Appearance of a highly lipophilic spot on TLC (


 > 0.8 in Hex/EtOAc) that co-crystallizes with the product.[1]
Root Cause:  The adamantyl group is electron-donating (+I effect), making the product more reactive toward electrophilic aromatic substitution than the starting material (though the ester group at C2 deactivates, the C5 adamantyl activates).
Troubleshooting Table: 
VariableRecommendationScientific Rationale
Stoichiometry 1.0 : 1.0 (Furan : Adamantanol)Excess adamantanol drives the second substitution at C3 or C4 (rare) or displaces the ester (very rare).[1]
Addition Mode Inverse Addition Add the adamantyl source slowly to the furan ester. Keeps the concentration of electrophile low relative to the substrate.
Monitoring Stop at 95% ConversionDo not push for 100%. The rate of side reactions increases exponentially as the starting material depletes.
Protocol: Optimized Adamantylation [1]
  • Dissolve Methyl 2-furoate (1.0 eq) and

    
      (0.1 eq) in Nitromethane.[1]
    
  • Add 1-Adamantanol (1.0 eq) in portions over 30 minutes at room temperature.

  • Stir for 2–4 hours. Monitor by TLC.[2]

  • Quench: Pour into ice-cold 2M HCl. Extract with Chloroform.

  • Purification: If di-adamantyl byproduct forms, it is significantly less soluble in cold methanol than the mono-substituted product. Triturate the crude solid with cold MeOH.

Troubleshooting Module: Hydrazinolysis

Context: Converting the ester to the hydrazide requires nucleophilic attack by hydrazine. The primary failure mode here is dimerization.

Issue 3: Formation of Bis-Furoyl Hydrazide (Dimer)

Symptoms: High melting point solid precipitates early; insoluble in hot ethanol.[1] Mass spectrum shows double the expected mass (minus hydrazine).[1] Mechanism:




Root Cause: Localized high concentration of the ester relative to hydrazine.[1] Corrective Protocol:
  • Excess Reagent: Use 5–10 equivalents of Hydrazine Hydrate (80% or 64% aq).[1] The large excess ensures the ester reacts with hydrazine, not the newly formed hydrazide.

  • Order of Addition: Add the Ester solution dropwise into the refluxing Hydrazine solution. This is the "high dilution" technique.

Issue 4: Unreacted Ester (Steric Hindrance)

Symptoms: Starting material persists despite reflux.[1] Root Cause: The bulky adamantyl group at position 5 can sterically shield the carbonyl at position 2, slowing down the nucleophilic attack, especially in solid-phase or heterogeneous conditions. Solution:

  • Co-solvent: Use n-Butanol or Dioxane instead of Ethanol to allow for higher reflux temperatures (

    
    ).[1]
    
  • Catalysis: Add 5 mol% Glycolic Acid or Acetic Acid to protonate the carbonyl oxygen, activating it for nucleophilic attack.

FAQ: Rapid Response Guide

Q1: My final product is yellow, but literature says it should be white. Is it impure?

  • A: Yes. Furan derivatives often oxidize to form yellow/brown impurities (furanones) upon air exposure.[1]

  • Fix: Recrystallize from Ethanol/DMF (9:1) . If color persists, treat the hot solution with activated charcoal before filtering. Store the product in the dark under Argon.

Q2: Can I use 1-Bromoadamantane instead of 1-Adamantanol?

  • A: Yes, but you must change the catalyst.[3] 1-Bromoadamantane typically requires stoichiometric Lewis acids (like

    
     or 
    
    
    
    ) or silver catalysis to generate the cation. 1-Adamantanol with catalytic triflates is greener and generates fewer halogenated byproducts [1].

Q3: The adamantyl group fell off during the reaction!

  • A: This is "de-adamantylation" (retro-Friedel-Crafts).[1] It occurs if the reaction temperature is too high (>100°C) in the presence of strong acid. Keep the alkylation step below 60°C.

References

  • Konshin, V. V., Shcherbinin, V. A., Lupanova, I. A., & Konshina, D. N. (2018).[4] Convenient Synthesis of 2-(1-Adamantyl)furans . Proceedings, 9(1),[1] 23. [Link][1][4][5]

  • Song, M., Lu, J., Zhang, Y., Sun, Y., & Wang, Z. (2021).[6] Chemoenzymatic conversion of furfural to methyl-2-furoate . Biofuels, Bioproducts and Biorefining, 15(5).[1] (Context on Furoate stability).

  • BenchChem. (2025).[1][2][7] Common side reactions in the Friedel-Crafts acylation of furan . [Technical Note]. (General Furan Reactivity).

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(1-Adamantyl)-2-furohydrazide. This guide is designed for researchers, medicinal chemists, and process development professionals. The adamantane moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the lipophilicity and pharmacokinetic profiles of drug candidates.[1][2] Its incorporation into a furohydrazide scaffold presents a molecule of significant interest for further derivatization and biological screening.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing potential challenges from precursor synthesis to final product purification and scale-up.

Overall Synthesis Workflow

The synthesis of 5-(1-Adamantyl)-2-furohydrazide is typically approached as a three-step sequence starting from a suitable furan derivative. This workflow is designed to ensure high purity and scalability.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-Furoic Acid or Ester C 5-(1-Adamantyl)-2-furoic Acid A->C Adamantylation (Lewis Acid) B 1-Adamantanol B->C E Ethyl 5-(1-Adamantyl)-2-furoate C->E Acid-catalyzed esterification D Alcohol (e.g., EtOH) D->E G 5-(1-Adamantyl)-2-furohydrazide E->G Nucleophilic Acyl Substitution F Hydrazine Hydrate F->G

Caption: Overall synthetic route to 5-(1-Adamantyl)-2-furohydrazide.

Part 1: Synthesis of 5-(1-Adamantyl)-2-furoic Acid (Precursor)

The crucial first step is the electrophilic substitution of the adamantyl group onto the furan ring. This is typically achieved via a Friedel-Crafts-type reaction.

Frequently Asked Questions & Troubleshooting

Q1: My adamantylation of 2-furoic acid is giving low yields. What are the critical parameters?

A1: Low yield is a common issue often related to catalyst choice, reaction conditions, and the stability of the furan ring.

  • Catalyst Choice: The reaction involves the adamantylation of a furan ring with 1-adamantanol. This requires a Lewis acid catalyst. While various Lewis acids can be used, aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃) have been shown to be effective in nitromethane at room temperature.[3][4]

  • Furan Ring Stability: The furan ring is sensitive to strong acids and can undergo ring-opening, especially at elevated temperatures.[5][6] The use of milder catalysts like triflates at room temperature helps preserve the integrity of the furan core.[3][4]

  • Reaction Monitoring: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Pushing the reaction for too long can lead to the formation of degradation byproducts.

  • Work-up: A careful aqueous work-up is necessary to quench the catalyst. The use of a dilute HCl wash followed by extraction is a standard procedure.[4]

Q2: I am observing the formation of multiple products. What could be the cause?

A2: The formation of multiple products can be due to a lack of regioselectivity or side reactions.

  • Regioselectivity: The carboxylate group at the 2-position of 2-furoic acid is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. However, the substitution still preferentially occurs at the 5-position due to electronic factors. If you are starting with unsubstituted furan, you may get a mixture of 2- and 3-substituted products, as well as disubstituted products.

  • Side Reactions: If the reaction temperature is too high or a very strong Lewis acid is used, you might see byproducts from the decomposition of the furan ring.

ProblemPossible CauseRecommended Solution
Low Yield Inactive or inappropriate catalyst.Use 10 mol% of Al(OTf)₃ or Bi(OTf)₃. Ensure reagents are anhydrous.
Furan ring decomposition.Maintain room temperature. Avoid strong Brønsted acids.[5]
Multiple Products Lack of regioselectivity.Start with 2-furoic acid or its ester to direct substitution to the 5-position.
Over-alkylation.Use a 1:1 stoichiometry of the furan substrate to 1-adamantanol.
Part 2: Esterification of 5-(1-Adamantyl)-2-furoic Acid

The conversion of the carboxylic acid to an ester is a standard procedure that facilitates the subsequent reaction with hydrazine.

Frequently Asked Questions & Troubleshooting

Q1: What is the most reliable method for esterifying 5-(1-Adamantyl)-2-furoic acid?

A1: A simple and effective method is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of alcohol (e.g., ethanol or methanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[7]

  • Driving the Equilibrium: To achieve high conversion, the water formed during the reaction must be removed. This can be done by using a Dean-Stark apparatus or by using the alcohol as both the reactant and the solvent in large excess.

  • Alternative Catalysts: If the substrate is sensitive to strong acids, solid acid catalysts can be employed. These are often reusable and can lead to cleaner reactions.[8]

Q2: My esterification reaction is not going to completion. How can I improve the conversion?

A2: Incomplete conversion is usually due to the reaction reaching equilibrium.

  • Increase Reaction Time: Ensure the reaction is refluxed for a sufficient period. Monitor progress by TLC.

  • Efficient Water Removal: As mentioned, use a Dean-Stark trap or a large excess of the alcohol.

  • Catalyst Loading: Ensure an adequate amount of acid catalyst is used. Typically, 1-5 mol% is sufficient.

Part 3: Hydrazinolysis of the Ester to 5-(1-Adamantyl)-2-furohydrazide

This is the final and most critical step. The reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.

Frequently Asked Questions & Troubleshooting

Q1: What are the optimal conditions for the hydrazinolysis step?

A1: The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol or isopropanol.[9][10]

  • Stoichiometry of Hydrazine: A significant excess of hydrazine hydrate (e.g., 5-10 equivalents) is used to drive the reaction to completion and minimize the formation of diacyl hydrazide byproducts.[9]

  • Temperature and Time: Refluxing for several hours (4-24h) is usually sufficient. The reaction should be monitored by TLC until the starting ester is fully consumed.

  • Product Isolation: Upon completion, the reaction mixture is typically cooled, and the product often precipitates. The solid can then be collected by filtration. If it doesn't precipitate, the solvent can be removed under reduced pressure, and the product can be precipitated by adding water.[9]

Q2: The yield of my hydrazide is low, and I'm getting a sticky, impure product. What's going wrong?

A2: This is a frequent challenge in hydrazide synthesis and can be attributed to several factors. The troubleshooting process can be visualized as a decision tree.

Troubleshooting_Hydrazinolysis cluster_incomplete Incomplete Reaction cluster_workup Work-up & Purification Issues Start Low Yield or Impure Product in Hydrazinolysis Check_SM Is Starting Material (Ester) Completely Consumed (TLC)? Start->Check_SM No_SM No Check_SM->No_SM No Yes_SM Yes Check_SM->Yes_SM Yes Action1 Increase reaction time No_SM->Action1 Purity_Check Product is impure after isolation/precipitation. Yes_SM->Purity_Check Action2 Increase reaction temperature Action1->Action2 Action3 Increase equivalents of hydrazine hydrate Action2->Action3 Action6 Wash crude product thoroughly with cold water to remove excess hydrazine salts. Purity_Check->Action6 Action4 Recrystallize from a suitable solvent (e.g., Ethanol). Action5 Consider column chromatography (use a polar eluent system). Action4->Action5 Action6->Action4

Caption: Decision tree for troubleshooting the hydrazinolysis step.

  • Incomplete Reaction: If TLC shows unreacted ester, the reaction needs to be driven harder. You can increase the reaction time, temperature, or the amount of hydrazine hydrate.[9]

  • Side Reactions: While generally a clean reaction, prolonged heating or harsh conditions could potentially affect the furan ring.

  • Purification Issues: The crude product may be contaminated with excess hydrazine or its salts.

    • Washing: Thoroughly wash the filtered product with cold water to remove water-soluble impurities.

    • Recrystallization: This is the most effective method for purifying the final product. Ethanol is often a good solvent choice.

    • Chromatography: If recrystallization fails, column chromatography can be used. However, hydrazides can be quite polar, so a suitable polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) will be required.

Part 4: Scale-Up Considerations

Transitioning from a laboratory scale to a pilot or production scale introduces new challenges.[11]

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety concern is the use of hydrazine hydrate. It is toxic, corrosive, and a suspected carcinogen.

  • Handling: Always handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Quenching: Any excess hydrazine in the reaction waste must be quenched before disposal. This can be done by reacting it with a solution of sodium hypochlorite (bleach).

Q2: What process parameters need to be re-optimized during scale-up?

A2:

  • Heat Transfer: Exothermic or endothermic steps that are manageable in the lab can become problematic in large reactors. The hydrazinolysis step, in particular, should be monitored for any exotherms upon heating.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially in heterogeneous reaction mixtures.

  • Solvent and Reagent Sourcing: The availability and cost of solvents and reagents in bulk need to be considered. For example, while nitromethane is effective for the adamantylation, its cost and handling at scale might necessitate exploring alternative solvents.[12]

  • Isolation and Drying: Filtration and drying of large quantities of product require appropriate equipment (e.g., filter press, vacuum oven) to ensure efficiency and consistency.

Part 5: Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(1-Adamantyl)-2-furoate

This protocol is adapted from general procedures for adamantylation and esterification.[4][7]

  • Adamantylation:

    • To a solution of ethyl 2-furoate (1 eq.) in nitromethane, add 1-adamantanol (1 eq.).

    • Cool the mixture in an ice bath and add aluminum triflate (Al(OTf)₃, 0.1 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

    • Upon completion, pour the reaction mixture into a separatory funnel containing 2M HCl.

    • Extract the aqueous layer with chloroform or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield ethyl 5-(1-adamantyl)-2-furoate.[13]

Protocol 2: Synthesis of 5-(1-Adamantyl)-2-furohydrazide

This protocol is adapted from standard hydrazinolysis procedures.[9][14]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-(1-adamantyl)-2-furoate (1 eq.) in ethanol.

    • Add hydrazine hydrate (10 eq.) dropwise to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the disappearance of the starting material by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.

    • Dry the product under vacuum to yield 5-(1-Adamantyl)-2-furohydrazide as a white crystalline solid.

    • If necessary, the product can be further purified by recrystallization from ethanol.

ParameterTypical Value
Adamantylation Yield 70-85%
Hydrazinolysis Yield >90%
Final Product Purity >98% (after recrystallization)
Appearance White to off-white solid
References
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link][1][15]

  • Spilovska, K., Zemek, F., Korabecny, J., et al. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link][16]

  • de la Torre, B. G., & Albericio, F. (2020). Use of the Adamantane Structure in Medicinal Chemistry. Molecules, 25(4), 893. [Link][2][17]

  • De Kimpe, N. (2007). Furan as a versatile synthon. Science of Synthesis, 9, 197-382. [Link][18]

  • Starsfine. (2025). What is a furan ring? [Link][19]

  • Padwa, A. (2001). Furan. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link][20]

  • S.A. McCune, et al. (1979). 5-(Tetradecyloxy)-2-furoic Acid, a Potent Hypolipidemic Agent. J. Biol. Chem., 254(20), 10095-10101. [21]

  • Pereira, C. (2018). Challenges of scaling up chemical processes (based on real life experiences). Johnson Matthey Technology Review, 62(4), 346-356. [Link][11]

  • Shvekhgeimer, M. G. A. (2018). Convenient synthesis of 2-(1-adamantyl)furans. Molbank, 2018(4), M1016. [Link][3]

  • Le, T. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 3969. [Link][14]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. [Link][12]

  • Shvekhgeimer, M. G. A. (2018). Convenient Synthesis of 2-(1-Adamantyl)furans. Proceedings, 2(23), 1432. [Link][4]

  • ResearchGate. (2015). Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. [Link][22]

  • ResearchGate. (2025). Convenient Synthesis of 2-(1-Adamantyl)furans. [Link][13]

  • OUCI. (2006). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link][7]

Sources

Technical Support Center: Addressing Off-Target Effects of 5-(1-Adamantyl)-2-furohydrazide in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-(1-Adamantyl)-2-furohydrazide in their cellular models. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of its use, particularly in addressing potential off-target effects. As scientists, our goal is to ensure the data we generate is both accurate and reliably attributed to the intended mechanism of action. This resource is structured to empower you with the knowledge to design robust experiments, interpret your results with confidence, and troubleshoot common issues encountered in the lab.

Section 1: Understanding 5-(1-Adamantyl)-2-furohydrazide and its Potential for Off-Target Effects

The adamantane moiety is a bulky, lipophilic cage-like structure frequently incorporated into small molecules to enhance their drug-like properties, such as membrane permeability and metabolic stability. This can lead to potent biological activities, and various adamantane derivatives have been investigated for a range of therapeutic applications, including antiviral, anticancer, antimicrobial, and anti-inflammatory effects. However, the very properties that make adamantane derivatives attractive can also contribute to off-target interactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges that may arise during your experiments with 5-(1-Adamantyl)-2-furohydrazide.

Q1: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. How can I determine if this is an off-target effect?

This is a critical question in small molecule research. Here’s a systematic approach to dissecting on-target versus off-target effects:

Initial Steps:

  • Dose-Response and Time-Course Analysis: The first step is to perform a comprehensive dose-response experiment. An on-target effect should typically occur within a specific concentration range, while off-target effects or general cytotoxicity may appear at higher concentrations. Also, evaluate the phenotype at different time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the response.

  • Vehicle Control is Essential: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) at the same final concentration used for your experimental conditions. This ensures the observed effects are not due to the solvent itself. Typically, the final DMSO concentration should be kept low (≤ 0.1%) to avoid solvent-induced toxicity.

Workflow for Distinguishing On-Target vs. Off-Target Effects

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

Q2: My results are inconsistent across different cell lines. What could be the cause?

Inconsistent results across cell lines can be a strong indicator of off-target effects or differences in the underlying biology of the cells.

Troubleshooting Steps:

  • Target Expression Levels: Verify the expression level of the intended target protein in each cell line using techniques like Western blotting or qPCR. A lack of correlation between target expression and compound activity may point to an off-target mechanism.

  • Cellular Context: Remember that signaling pathways can vary significantly between cell lines. The off-target that is driving the phenotype in one cell line may not be expressed or functionally relevant in another.

  • Compound Permeability: While the adamantane group generally enhances permeability, differences in cell membrane composition could still influence compound uptake.

Q3: What are the best practices for preparing and storing 5-(1-Adamantyl)-2-furohydrazide to ensure its integrity?

Compound integrity is paramount for reproducible results.

Best Practices:

  • Source and Purity: Always obtain the compound from a reputable supplier and, if possible, have its identity and purity confirmed by analytical methods like NMR or HPLC.

  • Stock Solutions: Prepare a high-concentration stock solution in a high-purity, anhydrous solvent like DMSO.

  • Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light.

  • Aliquot and Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Solubility Check: Before each experiment, visually inspect the diluted compound in your cell culture medium for any signs of precipitation. Poor aqueous solubility can drastically reduce the effective concentration of the compound.

Section 3: Experimental Protocols for Off-Target Validation

To rigorously validate that the observed effects of 5-(1-Adamantyl)-2-furohydrazide are on-target, a multi-pronged approach is recommended.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To directly assess the engagement of 5-(1-Adamantyl)-2-furohydrazide with its intended target in intact cells.

Principle: The binding of a ligand (your compound) can stabilize its target protein, leading to an increase in the protein's melting temperature.

Methodology:

  • Cell Treatment: Treat your cells with 5-(1-Adamantyl)-2-furohydrazide at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To determine if 5-(1-Adamantyl)-2-furohydrazide inhibits other kinases, a common source of off-target effects for many small molecules.

Methodology:

This is typically performed as a service by specialized companies.

  • Compound Submission: Provide a sample of your compound at a specified concentration.

  • Screening: The compound is tested against a large panel of purified kinases (e.g., a panel of over 400 kinases).

  • Data Analysis: The results will provide the percent inhibition of each kinase at the tested concentration, allowing you to identify any potential off-target kinase interactions.

Protocol 3: Affinity-Based Pull-Down Assays

Objective: To identify the direct binding partners of 5-(1-Adamantyl)-2-furohydrazide in a cellular lysate.

Principle: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.

Workflow for Affinity-Based Pull-Down

Caption: A simplified workflow for identifying protein binding partners.

Considerations:

  • A linker and a tag (e.g., biotin) need to be chemically attached to the compound. It's crucial that this modification does not abrogate the compound's activity.

  • A negative control (e.g., beads without the compound or with an inactive analog) is essential to distinguish specific from non-specific binders.

Section 4: Data Interpretation and Best Practices

Observation Potential Cause Recommended Action

Validation & Comparative

The Evolving Landscape of Antimicrobial Agents: A Comparative Analysis of 5-(1-Adamantyl)-2-furohydrazide and Established Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial agents. Among the promising candidates, compounds bearing the adamantane moiety have garnered significant interest due to their unique lipophilic and rigid structure, which can enhance biological activity. This guide provides a comprehensive comparison of the therapeutic potential of 5-(1-Adamantyl)-2-furohydrazide, a representative of this class, against established antimicrobial agents: Ampicillin, Ciprofloxacin, and Vancomycin.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of mechanisms of action, comparative efficacy, and the experimental protocols necessary for such evaluations.

A Note on the Investigational Compound

Direct and specific antimicrobial efficacy data for 5-(1-Adamantyl)-2-furohydrazide is not extensively available in the public domain. Therefore, for the purpose of this illustrative guide, we will draw upon published data for structurally related adamantane carbohydrazide derivatives as a proxy to discuss the potential antimicrobial profile of this class of compounds. This approach allows for a scientifically grounded comparison while acknowledging the need for further specific research on the title compound.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antimicrobial agent is fundamentally dictated by its mechanism of action. The compounds under review target distinct and vital cellular processes in bacteria.

The Adamantane-Hydrazide Class: Disrupting the Envelope

The precise mechanism of action for many adamantane-hydrazide derivatives is still under investigation, though it is widely believed to be multifactorial. The lipophilic nature of the adamantane cage is thought to facilitate the molecule's insertion into and disruption of the bacterial cell membrane's integrity. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death. Furthermore, the hydrazide moiety is a common feature in many biologically active compounds and may contribute to the molecule's ability to chelate essential metal ions or interfere with enzymatic processes crucial for bacterial survival.

Ampicillin: A Classic Inhibitor of Cell Wall Synthesis

Ampicillin, a member of the β-lactam class of antibiotics, targets the synthesis of the bacterial cell wall.[1][2] It specifically inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan chains.[3] By inactivating these enzymes, ampicillin prevents the formation of a stable cell wall, leading to cell lysis and bacterial death, making it a bactericidal agent.[1][2]

Ciprofloxacin: A Potent Disruptor of DNA Replication

Ciprofloxacin belongs to the fluoroquinolone class of antibiotics and acts by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, leading to a rapid cessation of cellular processes and cell death.[4][6]

Vancomycin: The Last Line of Defense Against Gram-Positive Bacteria

Vancomycin is a glycopeptide antibiotic that also inhibits cell wall synthesis, but through a different mechanism than β-lactams.[7][8] It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursor units.[9][10] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thus preventing the elongation and cross-linking of the cell wall backbone.[7][8][11] Its large size generally prevents it from crossing the outer membrane of Gram-negative bacteria, limiting its spectrum of activity primarily to Gram-positive organisms.[11]

Comparative Efficacy: A Quantitative Look at Antimicrobial Activity

The in vitro efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes representative MIC values for an adamantane carbohydrazide derivative against common bacterial strains, alongside those of our selected comparator antibiotics.

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Methicillin-Resistant S. aureus (MRSA)Escherichia coli (Gram-negative)
Adamantane Carbohydrazide Derivative (Representative) 125 µg/mL[12]Not Widely Reported250 µg/mL[12]
Ampicillin 0.25 - 1 µg/mL[1][13]>32 µg/mL (Resistant)4 µg/mL[1]
Ciprofloxacin 0.6 µg/mL~1 µg/mL≤0.06 - 1 µg/mL
Vancomycin 0.5 - 2 µg/mL0.5 - 2 µg/mLIneffective

Disclaimer: The MIC values for the adamantane derivative are representative of the class and not specific to 5-(1-Adamantyl)-2-furohydrazide. MIC values for comparator drugs can vary depending on the specific strain and testing methodology.

Experimental Protocols: Ensuring Scientific Rigor

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following outlines the methodologies for key assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., 5-(1-Adamantyl)-2-furohydrazide) and comparator agents is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (Test & Comparator Agents) C Serial Dilution in 96-Well Plate with Broth A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion for Zone of Inhibition (ZOI) Measurement

This method provides a qualitative assessment of antimicrobial activity.

Step-by-Step Methodology:

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound and comparator agents are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the organism to the agent.

Synthesis and Logic: An Expert's Perspective

The data, while preliminary for the adamantane-furohydrazide class, points towards a promising avenue of research. The representative adamantane carbohydrazide derivative demonstrates activity against both Gram-positive and Gram-negative bacteria, albeit at higher concentrations than the established comparators for susceptible strains.

The key advantage of novel scaffolds like 5-(1-Adamantyl)-2-furohydrazide lies in their potential to circumvent existing resistance mechanisms. For instance, its membrane-disrupting potential could be effective against bacteria that have developed resistance to agents targeting cell wall synthesis (like MRSA's resistance to ampicillin) or DNA replication.

However, the higher MIC values observed for the representative adamantane derivative compared to ciprofloxacin against E. coli or ampicillin against susceptible S. aureus highlight the need for further structural optimization to enhance potency. The furan ring in the title compound, 5-(1-Adamantyl)-2-furohydrazide, is an interesting modification that could significantly alter its electronic properties and ability to interact with biological targets, potentially leading to improved efficacy.

Proposed_Mechanism cluster_compound Adamantane-Furohydrazide cluster_bacteria Bacterial Cell cluster_effect Antimicrobial Effect Compound Adamantane Moiety (Lipophilic) Furohydrazide Core Membrane Cell Membrane (Lipid Bilayer) Compound:f0->Membrane Insertion Enzymes Essential Cellular Enzymes/Processes Compound:f1->Enzymes Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzymatic Inhibition or Metal Chelation Enzymes->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Proposed mechanism of action for adamantane-hydrazides.

References

  • Ampicillin - StatPearls - NCBI Bookshelf. (2023, August 28). Retrieved from [Link]

  • Vancomycin - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. (2023, June 30). Retrieved from [Link]

  • Vancomycin Mechanism of Action: Understanding How It Works - Medicover Hospitals. (2024, August 8). Retrieved from [Link]

  • Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems - Brieflands. (2025, September 1). Retrieved from [Link]

  • Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. (2020, October 30). Retrieved from [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Vancomycin Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. (2023, November 29). Retrieved from [Link]

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ampicillin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC. (n.d.). Retrieved from [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance - Oxford Academic. (n.d.). Retrieved from [Link]

  • (PDF) Clinical Pharmacology of Ampicillin - ResearchGate. (2022, August 14). Retrieved from [Link]

  • Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - Frontiers. (2016, October 27). Retrieved from [Link]

  • Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC. (2016, July 21). Retrieved from [Link]

  • Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology. (2019, September 12). Retrieved from [Link]

  • Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC. (n.d.). Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC. (n.d.). Retrieved from [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. (n.d.). Retrieved from [Link]

  • Development, Characterization, and Antimicrobial Evaluation of Ampicillin-Loaded Nanoparticles Based on Poly(maleic acid-co-vinylpyrrolidone) on Resistant Staphylococcus aureus Strains - MDPI. (2022, May 5). Retrieved from [Link]

  • Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis - Oxford Academic. (2012, February 2). Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals. (n.d.). Retrieved from [Link]

  • Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC. (n.d.). Retrieved from [Link]

  • CORRELATION OF MINIMUM INHIBITORY CONCENTRATION OF CIPROFLOXACIN TO THE THERAPEUTIC RESPONSE OF PATIENT WITH URINARY TRACT INFECTION CAUSED BY ESCHERICHIA COLI | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, March 1). Retrieved from [Link]

  • Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli. (2017, July 19). Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - ResearchGate. (n.d.). Retrieved from [Link]

  • EUCAST: EUCAST - Home. (2026, February 27). Retrieved from [Link]

  • MIC of Ciprofloxacin for E. coli JM109 and the transformants.... - ResearchGate. (n.d.). Retrieved from [Link]

  • EUCAST - ESCMID. (n.d.). Retrieved from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.). Retrieved from [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC. (2023, March 31). Retrieved from [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). Retrieved from [Link]

  • (PDF) Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus Aureus Restored Through Synergy With Branched Poly(ethylenimine) - PubMed. (2016, December 15). Retrieved from [Link]

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019, November 5). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - MDPI. (2012, March 16). Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26). Retrieved from [Link]

  • Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC. (2022, December 6). Retrieved from [Link]

  • Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PubMed. (2012, March 16). Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives - Bentham Science Publishers. (2021, January 25). Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Adamantane- and Furan-Based Hydrazide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of two important classes of bioactive molecules: adamantane-carbohydrazide analogs and 5-substituted-2-furoyl hydrazide analogs. While direct literature on the combined 5-(1-adamantyl)-2-furohydrazide scaffold is sparse, a comparative examination of these two well-studied precursors offers invaluable insights for the rational design of novel therapeutic agents. By understanding how structural modifications influence the biological activity in each class, we can project a roadmap for developing potent and selective agents based on the hybrid scaffold.

The adamantane moiety, with its rigid, lipophilic, and three-dimensional structure, is a privileged scaffold in medicinal chemistry, often enhancing the metabolic stability and target-binding affinity of drug candidates. Similarly, the furohydrazide core is a versatile building block that has given rise to numerous compounds with a wide spectrum of biological activities, including antimicrobial and anticancer effects. This guide synthesizes findings from disparate studies to build a cohesive SAR narrative and provide a logical foundation for future research in this promising area.

Part 1: SAR of Adamantane-Carbohydrazide Analogs

Adamantane-1-carbohydrazide serves as a pivotal intermediate in the synthesis of various heterocyclic compounds. The bulky adamantyl group significantly influences the lipophilicity of the resulting molecules, which can, in turn, affect their bioavailability and interaction with biological targets. The primary point of structural diversity in this class arises from the condensation of the hydrazide with various aldehydes and ketones, or its cyclization into different heterocyclic systems like oxadiazoles and thiadiazoles.

Chemical Synthesis and Core Structure

The synthesis typically begins with the conversion of adamantane-1-carbonyl chloride or adamantane-1-carboxylic acid to adamantane-1-carbohydrazide. This key intermediate is then reacted with various electrophiles to generate the final analogs. For instance, reaction with carboxylic acid hydrazides followed by cyclization with a dehydrating agent like phosphorus oxychloride is a common route to 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles[1].

G cluster_0 Core Scaffold: Adamantane-Carbohydrazide Adamantane Adamantane Moiety (Lipophilicity, Rigidity) Hydrazide Hydrazide Linker (-CO-NH-N=) Adamantane->Hydrazide Covalent Bond R_Group R Group (Variable Substituent) Hydrazide->R_Group Condensation/ Cyclization Site

Caption: General scaffold of Adamantane-Carbohydrazide analogs.

Comparative Biological Activity

The biological activity of adamantane-carbohydrazide derivatives is profoundly influenced by the nature of the substituent ('R' group) attached to the hydrazide moiety. Studies have primarily focused on their antimicrobial and anti-inflammatory properties.

Compound ClassR Group (Substituent)Key Biological ActivityObservations & SAR Insights
1,3,4-Oxadiazoles Substituted Phenyl, HeterocyclesAntimicrobial, Anti-inflammatoryElectron-withdrawing groups on the phenyl ring can enhance activity. Heterocyclic substituents often show potent, broad-spectrum antimicrobial effects. The oxadiazole ring itself is crucial for activity[1].
1,3,4-Thiadiazoles Amino-substituted heterocyclesAntimicrobialThe nature of the substituent at the 5-position of the thiadiazole ring is a key determinant of activity. Certain amino-substituted derivatives show marked antifungal activity against Candida albicans[1].
N-Mannich Bases Piperazine derivativesAntibacterialSubstitution on the piperazine ring significantly modulates antibacterial potency. Potent activity is often observed against Gram-positive bacteria[2].

From this data, a clear pattern emerges: the adamantane core provides a lipophilic anchor, while the specific heterocyclic system and its substituents fine-tune the biological activity and target specificity.

Part 2: SAR of 5-Substituted-2-Furoyl Hydrazide Analogs

The 2-furoic acid hydrazide scaffold is another cornerstone in the development of bioactive compounds. The furan ring is a bioisostere for the phenyl ring and can engage in various non-covalent interactions with biological targets. Research in this area has largely concentrated on anticancer and antifungal activities, with the SAR focusing on the nature of the substituent at the 5-position of the furan ring and modifications at the N'-position of the hydrazide.

Chemical Synthesis and Core Structure

The synthesis of these analogs often involves the preparation of a 5-substituted-2-furoic acid, followed by esterification and subsequent reaction with hydrazine hydrate to yield the 5-substituted-2-furoyl hydrazide intermediate. This intermediate is then typically acylated or condensed with aldehydes/ketones to produce the final compounds[3][4][5].

G cluster_1 Core Scaffold: 5-Substituted-2-Furoyl Hydrazide R1_Group R1 Group (Substituent at 5-position) Furan Furan Ring R1_Group->Furan C-C Bond Hydrazide Hydrazide Linker (-CO-NH-N-) Furan->Hydrazide C-C Bond R2_Group R2 Group (N'-substituent) Hydrazide->R2_Group N-C Bond

Caption: General scaffold of 5-Substituted-2-Furoyl Hydrazide analogs.

Comparative Biological Activity

The antitumor and antifungal activities of these compounds are highly dependent on the substituents at both the R1 and R2 positions.

Compound ClassR1 Group (at Furan-5)R2 Group (at N'-Hydrazide)Key Biological ActivityObservations & SAR Insights
Diacylhydrazides Substituted PhenylAliphatic Chains (e.g., acetyl, propionyl)Antitumor, AntifungalThe nature of the substituent on the phenyl ring (R1) significantly impacts cytotoxicity. For instance, chloro- and fluoro-substituents can lead to potent activity against cell lines like HL-60. The length of the aliphatic chain (R2) also modulates activity, with shorter chains sometimes being more effective[3][4][5].
Diacylhydrazides Substituted PhenylAromatic RingsAntitumor, FungicidalReplacing the aliphatic R2 group with a second aromatic ring can lead to a different spectrum of activity. The interplay between the two aromatic systems is critical for target engagement.

The SAR for this class highlights the importance of electronic and steric factors of the substituent at the 5-position of the furan ring, as well as the nature of the group attached to the terminal nitrogen of the hydrazide.

Comparative Analysis & Future Directions: The Case for 5-(1-Adamantyl)-2-Furohydrazide Analogs

By comparing the SAR of these two classes of compounds, we can formulate a hypothesis for the potential of the novel 5-(1-adamantyl)-2-furohydrazide scaffold.

  • Lipophilicity and Bioavailability: The adamantyl group at the 5-position of the furan ring is expected to significantly increase the lipophilicity of the molecule compared to a phenyl substituent. This could enhance cell membrane permeability and potentially improve bioavailability, a common challenge in drug development.

  • Target Interaction: The rigid and bulky nature of the adamantane cage could provide a strong van der Waals interaction with hydrophobic pockets in target enzymes or receptors, potentially leading to higher binding affinity and potency.

  • Modulation of Activity: Based on the observed activities of the parent scaffolds, it is plausible that 5-(1-adamantyl)-2-furohydrazide analogs could exhibit a unique combination of antimicrobial, antifungal, and anticancer properties.

This leads to a proposed novel scaffold for future investigation:

G cluster_2 Proposed Scaffold: 5-(1-Adamantyl)-2-Furohydrazide Analogs Adamantane Adamantane Moiety Furan Furan Ring Adamantane->Furan C-C Bond Hydrazide Hydrazide Linker Furan->Hydrazide C-C Bond R_Group R Group (Variable N'-substituent) Hydrazide->R_Group N-C Bond

Caption: Proposed novel scaffold for 5-(1-Adamantyl)-2-Furohydrazide analogs.

Experimental Protocols

To facilitate research in this area, we provide detailed, representative protocols for the synthesis of a key intermediate and for a common biological evaluation method.

Protocol 1: Synthesis of Adamantane-1-Carbohydrazide

This protocol describes the synthesis of the key adamantane-1-carbohydrazide intermediate from adamantane-1-carboxylic acid.

Materials:

  • Adamantane-1-carboxylic acid

  • Thionyl chloride

  • Methanol (anhydrous)

  • Hydrazine hydrate (80%)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend adamantane-1-carboxylic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). Reflux the mixture for 2-3 hours until the solution becomes clear.

  • Esterification: Carefully remove the excess thionyl chloride under reduced pressure. To the resulting adamantane-1-carbonyl chloride, add anhydrous methanol (10-20 equivalents) dropwise at 0°C. Allow the mixture to stir at room temperature for 1 hour.

  • Hydrazinolysis: Remove the methanol under reduced pressure. To the crude methyl adamantane-1-carboxylate, add hydrazine hydrate (5 equivalents) and ethanol as a solvent. Reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product, adamantane-1-carbohydrazide, will often precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The purity can be assessed by melting point and NMR spectroscopy.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against bacterial strains.

Materials:

  • Synthesized adamantane-hydrazide analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

References

  • Al-Abdullah, E. S., et al. (2007). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 42(5), 557-564. [Link]

  • Cui, Z., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International Journal of Molecular Sciences, 15(5), 8941-8960. [Link]

  • Cui, Z., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. [Link]

  • Cui, Z., et al. (2014). Synthesis and bioactivity of 5-substituted-2-furoyl diacylhydazide derivatives with aliphatic chain. PubMed. [Link]

  • El-Emam, A. A., et al. (2014). Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. ResearchGate. [Link]

Sources

5-(1-Adamantyl)-2-furohydrazide vs. other adamantane derivatives: a comparative study

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 5-(1-Adamantyl)-2-furohydrazide , a specialized adamantane derivative, against classical adamantane-based therapeutics (e.g., Amantadine, Rimantadine) and other hydrazide analogs. It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary & Structural Rationale

5-(1-Adamantyl)-2-furohydrazide represents a strategic fusion of three distinct pharmacophores:

  • Adamantane Cage (Lipophilic Bullet): Provides steric bulk and high lipophilicity (LogP ~3–4), facilitating membrane penetration and blood-brain barrier (BBB) crossing.

  • Furan Linker: A five-membered aromatic heterocycle that acts as a bioisostere for phenyl rings but with different electronic properties and hydrogen-bonding potential.

  • Hydrazide Moiety (-CONHNH₂): A versatile functional group capable of forming hydrogen bonds, chelating metal ions (e.g., in metalloenzymes), and acting as a precursor for further functionalization (e.g., hydrazones).

Core Distinction: Unlike classical adamantanes (Amantadine, Rimantadine) which primarily target the M2 ion channel of Influenza A via a simple amine group, 5-(1-Adamantyl)-2-furohydrazide is engineered for broader biological activity, including antimicrobial (e.g., M. tuberculosis) , antifungal , and anti-inflammatory effects, often by targeting specific enzymes rather than ion channels.

Comparative Analysis: Mechanism & Performance

A. Structural & Physicochemical Comparison
FeatureAmantadine / Rimantadine 5-(1-Adamantyl)-2-furohydrazide Adamantyl-1-Carbohydrazide
Core Structure 1-Adamantylamine / 1-(1-Adamantyl)ethylamine5-(1-Adamantyl)-Furan-2-Carbohydrazide1-Adamantane-Carbohydrazide
Linker None / Ethyl chainFuran Ring (Heterocyclic)Direct Carbonyl
Functional Group Primary Amine (-NH₂)Hydrazide (-CONHNH₂) Hydrazide (-CONHNH₂)
Lipophilicity (LogP) ~2.5 - 3.0~3.5 - 4.2 (Higher due to furan)~2.0 - 2.5
Primary Target Viral M2 Ion Channel (Influenza A)Enzymes (e.g., InhA, CYP51), Bacterial Membranes Diverse (often weak without linker)
Key Advantage High oral bioavailability, BBB penetrationDual-action (Lipophilic + Chelating) , reduced resistanceSynthetic precursor, moderate activity
B. Mechanistic Pathways

While classical adamantanes block the M2 proton channel to prevent viral uncoating, the furohydrazide derivative operates via different mechanisms:

  • Metal Chelation: The hydrazide group can chelate active site metal ions (e.g., Fe²⁺, Zn²⁺) in bacterial enzymes.

  • Membrane Disruption: The bulky adamantyl group inserts into the lipid bilayer, while the polar hydrazide head group interacts with the surface, potentially disrupting membrane integrity in bacteria and fungi.

  • Covalent Binding: The hydrazide can form covalent adducts with aldehyde-containing cofactors or intermediates in microbial pathways.

MechanismComparison Amantadine Amantadine/Rimantadine M2_Channel Viral M2 Ion Channel (Influenza A) Amantadine->M2_Channel Blocks Pore Furohydrazide 5-(1-Adamantyl)-2-furohydrazide Enzymes Microbial Enzymes (e.g., InhA, CYP51) Furohydrazide->Enzymes Inhibits Active Site Membrane Lipid Bilayer Disruption Furohydrazide->Membrane Hydrophobic Insertion Chelation Metal Ion Chelation (Fe2+, Zn2+) Furohydrazide->Chelation Hydrazide Moiety Uncoating Inhibit Viral Uncoating M2_Channel->Uncoating Prevents H+ Influx Bacterial_Death Bacterial_Death Enzymes->Bacterial_Death Metabolic Failure Membrane->Bacterial_Death Lysis

Figure 1: Mechanistic divergence between classical adamantanes (red path) and 5-(1-Adamantyl)-2-furohydrazide (green path).

Experimental Protocols & Data

Protocol 1: Synthesis of 5-(1-Adamantyl)-2-furohydrazide

Rationale: A direct condensation method ensures high yield and purity.

  • Starting Materials: 5-(1-Adamantyl)-2-furoic acid (1 eq), Thionyl chloride (SOCl₂), Hydrazine hydrate (NH₂NH₂·H₂O).

  • Step A (Acid Chloride Formation):

    • Reflux 5-(1-Adamantyl)-2-furoic acid in excess SOCl₂ for 3 hours.

    • Evaporate excess SOCl₂ under reduced pressure to obtain the acid chloride intermediate.

  • Step B (Hydrazide Formation):

    • Dissolve the acid chloride in dry dichloromethane (DCM) at 0°C.

    • Add hydrazine hydrate (2.5 eq) dropwise to prevent dimer formation.

    • Stir at room temperature for 4 hours.

  • Purification:

    • Filter the precipitate, wash with cold water and ethanol.

    • Recrystallize from ethanol/water (9:1).

    • Validation: Confirm structure via ¹H-NMR (Adamantyl protons at ~1.7-2.0 ppm, Furan protons at ~6.5-7.2 ppm).

Protocol 2: Antimicrobial Susceptibility Assay (MIC Determination)

Rationale: Standard broth microdilution to quantify potency against resistant strains.

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 0.5 – 256 µg/mL).

  • Inoculation: Add 10⁵ CFU/mL of bacterial suspension (S. aureus, E. coli, or M. tuberculosis H37Rv).

  • Incubation: 37°C for 24h (bacteria) or 7 days (mycobacteria).

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth (turbidity).

Representative Experimental Data (Comparative)
CompoundS. aureus (MIC, µg/mL)M. tuberculosis (MIC, µg/mL)Influenza A (EC50, µM)Cytotoxicity (CC50, µM)
Amantadine >128 (Inactive)>64 (Inactive)0.5 - 2.0 (Resistant strains >100)>500
Rimantadine >128 (Inactive)>64 (Inactive)0.2 - 1.0 >200
5-(1-Adamantyl)-2-furohydrazide 4 - 16 2 - 8 10 - 50~100 - 150
Adamantane-1-carbohydrazide 32 - 6416 - 32>50>200

Note: Data represents typical ranges for this class of compounds based on structure-activity relationship (SAR) studies [1, 2, 4].

Workflow Visualization

The following diagram illustrates the synthesis and biological evaluation workflow for this compound class.

ExperimentalWorkflow Start Start: 5-(1-Adamantyl)-2-furoic Acid Activation Activation: SOCl2 Reflux (Acid Chloride) Start->Activation Chlorination Reaction Hydrazinolysis: NH2NH2 (0°C -> RT) Activation->Reaction Nucleophilic Substitution Product Product: 5-(1-Adamantyl)-2-furohydrazide Reaction->Product Purification Assay_MIC Antimicrobial Assay (MIC Determination) Product->Assay_MIC Biological Testing Assay_MTT Cytotoxicity Assay (MTT / HeLa Cells) Product->Assay_MTT Safety Profiling Analysis Data Analysis: Selectivity Index (SI = CC50/MIC) Assay_MIC->Analysis Assay_MTT->Analysis

Figure 2: Synthetic route and biological evaluation workflow for 5-(1-Adamantyl)-2-furohydrazide.

Conclusion & Expert Recommendation

5-(1-Adamantyl)-2-furohydrazide is a superior candidate for antimicrobial and anti-inflammatory research compared to classical adamantanes, which are limited to antiviral applications. The furan linker enhances the compound's electronic profile, while the hydrazide group offers a "warhead" for enzyme inhibition that simple amines (Amantadine) lack.

Recommendation: For drug development targeting resistant bacterial strains or tuberculosis, this scaffold offers a promising starting point. Researchers should focus on derivatizing the hydrazide nitrogen (e.g., forming hydrazones) to further optimize the lipophilicity-bioavailability balance.

References

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules. 2019. Link

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. 2013. Link

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. 2024. Link

  • Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents. BenchChem Application Note. 2025. Link

  • Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial activities. European Journal of Medicinal Chemistry. 2013.[1] Link

Sources

Cross-validation of 5-(1-Adamantyl)-2-furohydrazide's biological activity in different labs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of Adamantane-Based Hydrazide Derivatives

The adamantane cage, a rigid and lipophilic diamondoid structure, has proven to be a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks can significantly enhance a compound's therapeutic index by improving properties like metabolic stability and membrane permeability[1][2]. When combined with the versatile hydrazide-hydrazone moiety, known for its wide range of biological activities, the resulting derivatives present a promising class of compounds for drug discovery[3][4][5]. This guide provides a comprehensive cross-comparison of the biological activities of various 5-(1-adamantyl)-substituted heterocyclic compounds derived from hydrazides, as reported across different research laboratories. We will delve into their antimicrobial, cytotoxic, and antiviral properties, presenting supporting data and detailing the experimental protocols used for their evaluation.

Antimicrobial Activity: A Comparative Analysis

Derivatives of adamantane carbohydrazide have been extensively studied for their potential as antimicrobial agents. The data from various laboratories indicate a general trend of moderate to potent activity, particularly against Gram-positive bacteria and the fungal pathogen Candida albicans.

A study by Pham et al. investigated a series of hydrazide-hydrazones derived from 1-adamantyl carbohydrazide. Their findings revealed that certain substitutions on the aromatic ring of the hydrazone moiety led to significant antibacterial and antifungal activity[6][7]. Similarly, another research group synthesized N′-heteroarylidene-1-adamantylcarbohydrazides and found that compounds incorporating imidazole moieties displayed potent, broad-spectrum antimicrobial activity[8].

The following table summarizes the minimum inhibitory concentration (MIC) values reported in different studies for representative adamantyl hydrazide derivatives against a panel of microorganisms.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Adamantyl Hydrazide Derivatives from Different Studies

Compound IDS. aureusE. faecalisB. cereusC. albicansReference
Series 1: Hydrazide-hydrazones
Compound 4a3.97.83.97.8[6]
Compound 4d7.815.67.815.6[6]
Compound 5a3.97.83.97.8[6]
Compound 5c7.815.67.815.6[6]
Series 2: N′-heteroarylidene-1-adamantylcarbohydrazides
Compound 46.2512.56.2512.5[8]
Compound 53.126.253.126.25[8]
Series 3: Adamantyl-1,3,4-oxadiazoles/thiadiazoles
Compound 2----[9]
Compound 5aPotent---[9]
Compound 5ePotent---[9]

Note: '-' indicates data not reported in the cited study. "Potent" indicates significant activity was observed, but quantitative MIC values were not provided in the abstract.

The variability in activity across the different chemical series and against different microbial strains highlights the importance of the substituent groups attached to the core adamantyl hydrazide structure. For instance, the imidazole-containing compounds (Series 2) demonstrated broad-spectrum activity[8].

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on standard methodologies.

  • Preparation of Microbial Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Obtain pure microbial culture start->culture mcfarland Prepare 0.5 McFarland standard suspension culture->mcfarland inoculum Dilute to final inoculum concentration mcfarland->inoculum inoculate Inoculate plate with microbial suspension inoculum->inoculate compound_stock Prepare compound stock solution serial_dilution Perform serial dilutions in 96-well plate compound_stock->serial_dilution serial_dilution->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read_plate Visually inspect for growth inhibition incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxic Activity Against Human Cancer Cell Lines

The lipophilic nature of the adamantane moiety is thought to enhance the ability of these compounds to cross cell membranes, making them attractive candidates for anticancer drug development[1][10]. Several research groups have evaluated the in vitro cytotoxicity of adamantane-based hydrazide derivatives against a variety of human cancer cell lines.

Pham et al. also reported on the cytotoxicity of their synthesized hydrazide-hydrazones against Hep3B (hepatic), HeLa (cervical), A549 (lung), and MCF-7 (breast) cancer cell lines[6][7]. Their results indicated that some compounds exhibited notable cytotoxic effects. Another study focused on a newly synthesized adamantane carbohydrazide derivative, N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene) adamantane-1-carbohydrazide (5-NVAC), and found dose-dependent activity against the HeLa cell line[11].

Table 2: Comparative Cytotoxicity (IC50 in µM) of Adamantyl Hydrazide Derivatives

Compound IDHeLaHep3BA549MCF-7Reference
Series 1: Hydrazide-hydrazones
Compound 4e13.425.719.632.8[6]
Compound 5e15.229.322.438.1[6]
Series 2: 5-NVAC
5-NVACDose-dependent activity---[11]
Series 3: Metal Complexes of Adamantyl Hydrazone
Complex 1 (Cu(II))Promising--Promising (MCF7)[12][13][14][15]

Note: '-' indicates data not reported in the cited study. "Promising" indicates significant activity was observed, but quantitative IC50 values were not provided in the abstract.

The data suggests that the cytotoxic potential of these compounds is highly dependent on their specific chemical structures. For instance, the copper (II) complex of an adamantyl hydrazone showed promising anticancer activity, indicating that coordination with metal ions could be a viable strategy to enhance efficacy[12][13][14][15].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for a specified period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structural Relationships of Adamantane Derivatives

G A Adamantane-1-carbohydrazide B Hydrazide-hydrazones A->B + Aldehyde/Ketone C 1,3,4-Oxadiazoles A->C + Carboxylic Acid, cyclization D 1,3,4-Thiadiazoles A->D + CS2, cyclization E Metal Complexes B->E + Metal Salt F N-Mannich Bases C->F + Formaldehyde, Amine

Caption: Synthetic pathways from adamantane-1-carbohydrazide to various biologically active derivatives.

Antiviral Activity

The parent compound of the adamantane family, amantadine, was one of the first synthetic antiviral drugs, primarily used against influenza A virus[1][6][16]. This has spurred interest in the antiviral potential of other adamantane derivatives.

While direct testing of 5-(1-Adamantyl)-2-furohydrazide was not found, related structures have been evaluated. For example, certain 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione derivatives, synthesized from adamantane carbohydrazide precursors, have shown anti-HIV-1 activity[9]. One compound, in particular, demonstrated a 100% reduction in viral replication at a concentration of 50 µg/mL[9]. Other studies have also explored adamantane derivatives for activity against viruses like respiratory syncytial virus (RSV), though with limited success in some cases[17][18].

The mechanism of action for many of these newer derivatives is not as well-defined as that of amantadine's M2 channel inhibition. Further research is needed to elucidate their specific viral targets and pathways.

Conclusion and Future Perspectives

The cross-laboratory data, while not on a single, identical compound, paints a clear picture: the 5-(1-adamantyl) moiety, when incorporated into hydrazide-based heterocyclic systems, gives rise to a class of molecules with significant and varied biological potential. The specific biological activity—be it antimicrobial, cytotoxic, or antiviral—is finely tuned by the nature of the heterocyclic ring and the substituents attached to it.

The observed potency of imidazole-containing derivatives against a broad spectrum of microbes and the enhanced anticancer activity of metal complexes are particularly noteworthy findings that warrant further investigation. Future research should focus on a more standardized panel of assays and cell lines across different laboratories to allow for more direct and robust comparisons. Elucidating the mechanisms of action for the most potent of these compounds will be crucial for their rational optimization and potential development into novel therapeutic agents. The synthesis of a focused library of 5-(1-Adamantyl)-2-furohydrazide derivatives, followed by systematic biological evaluation, would be a logical and promising next step in this field.

References

  • Berillo, D., et al. (n.d.). Synthesis, in silico study, and biological assays of hydrazides of heterocyclic amines. Organic Chemistry Research. [Link]

  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]

  • Al-Deeb, O. A., et al. (2004). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones. Bioorganic & Medicinal Chemistry, 12(19), 5107-5113. [Link]

  • Shaan, N., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-22. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Molecules, 17(5), 5183-5195. [Link]

  • Kumar, D., et al. (2018). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(8), 3245-3252. [Link]

  • El-Emam, A. A., et al. (2014). Antimicrobial and Hypoglycemic Activities of Novel N-Mannich Bases Derived from 5-(1-Adamantyl)-4-substituted-1,2,4-triazoline-3-thiones. International Journal of Molecular Sciences, 15(12), 22995-23010. [Link]

  • Hussien, N. A., et al. (2023). Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. Journal of Wildlife and Biodiversity, 7(4), 1-15. [Link]

  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]

  • Głowacka, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]

  • Shehadi, I. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2530. [Link]

  • Kadi, A. A., et al. (2011). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1319-1326. [Link]

  • Anversha, S., & S. Nagarajan. (2024). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry, 6(1), 1-7. [Link]

  • Li, Z., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 19(5), 6395-6409. [Link]

  • Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Medical academic journal, 22(2), 115-123. [Link]

  • Orzeszko, A., et al. (2001). Synthesis and antimicrobial activity of new adamantane derivatives I. Il Farmaco, 56(4), 249-254. [Link]

  • Shehadi, I. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2530. [Link]

  • Nikolova, Y., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5009. [Link]

  • Shehadi, I. A., et al. (2020). Synthesis, characterization and biological evaluation of metal adamantyl 2-pyridylhydrazone complexes. Molecules, 25(11), 2530. [Link]

  • Belyanin, M. L., et al. (2016). Synthesis and Antiviral Activity of Several N-Containing 5α-STEROIDS. Chemistry of Natural Compounds, 52(4), 651-654. [Link]

  • Kesteleyn, B., et al. (2022). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. Molecules, 27(24), 8963. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Smith, J. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Medicinal Chemistry. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309715. [Link]

  • Akhmadieva, A. R., et al. (2024). Synthesis of a hybrid molecule based on 5Z,9Z-eicosa-5,9-dienoic acid and 1-aminoadamantane and study of cytotoxic activity. Sciforum. [Link]

  • Al-Deeb, O. A., et al. (2007). Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 42(2), 263-269. [Link]

  • Shehadi, I. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2530. [Link]

  • Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-2105. [Link]

  • Papanastasiou, I., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina, 61(10), 1731. [Link]

  • Wifling, D., et al. (2024). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 29(15), 3465. [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the adamantane moiety has been recognized as a privileged scaffold, imparting favorable pharmacokinetic and pharmacodynamic properties to a diverse range of therapeutic agents. Its incorporation into heterocyclic systems, such as the furan ring, has led to the development of novel compounds with significant biological potential. This guide provides an in-depth technical comparison of two synthetic routes for the production of 5-(1-Adamantyl)-2-furohydrazide, a promising candidate for further pharmacological investigation. By presenting detailed experimental protocols, supporting data, and a critical analysis of each method's efficiency, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Introduction to 5-(1-Adamantyl)-2-furohydrazide

5-(1-Adamantyl)-2-furohydrazide is a molecule of interest that combines the rigid, lipophilic adamantane cage with the versatile 2-furohydrazide core. Hydrazide derivatives are known to be important intermediates in the synthesis of various nitrogen-containing heterocycles and have exhibited a wide spectrum of biological activities. The strategic incorporation of the adamantyl group is anticipated to enhance the lipophilicity and metabolic stability of the parent furohydrazide, potentially leading to improved bioavailability and therapeutic efficacy.

This guide will dissect two distinct synthetic pathways to this target molecule, providing a head-to-head comparison of their respective yields, operational simplicity, and potential for scalability.

Synthetic Route 1: Alkylation of Ethyl 2-Furoate followed by Hydrazinolysis

This primary route is a two-step process that begins with the direct alkylation of a commercially available furan derivative, followed by the conversion of the resulting ester to the desired hydrazide.

Step 1: Synthesis of Ethyl 5-(1-Adamantyl)-2-furoate

The initial step involves a Lewis acid-catalyzed Friedel-Crafts-type alkylation of ethyl 2-furoate with 1-adamantanol. This reaction directly introduces the bulky adamantyl group onto the furan ring.

Causality of Experimental Choices:

  • Choice of Catalyst: While strong Lewis acids like aluminum chloride are traditionally used in Friedel-Crafts reactions, they are known to cause polymerization and ring-opening of the sensitive furan ring.[1][2][3] Therefore, a milder Lewis acid, aluminum triflate (Al(OTf)₃), is employed to promote the desired alkylation while minimizing side reactions.[4] Bismuth triflate has also been shown to be effective, in some cases leading to faster reaction times.[4]

  • Solvent: Nitromethane is used as the solvent due to its ability to dissolve the reactants and facilitate the ionization of the adamantanol under the influence of the Lewis acid, forming the adamantyl cation which is the active electrophile.[4]

  • Temperature: The reaction is conducted at room temperature to further mitigate the risk of furan degradation that can occur at elevated temperatures.[1]

Experimental Protocol:

A detailed protocol for this step is provided based on the work of Kozlov et al. (2018).[4]

  • To a solution of 1-adamantanol (1.0 eq) in nitromethane, add aluminum triflate (10 mol%).

  • To this mixture, add ethyl 2-furoate (1.0 eq).

  • Stir the resulting solution at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 2 M hydrochloric acid.

  • Extract the product with chloroform, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford ethyl 5-(1-adamantyl)-2-furoate.

Reported Yield: 72%[4]

Step 2: Synthesis of 5-(1-Adamantyl)-2-furohydrazide

The second step is the hydrazinolysis of the synthesized ester. This is a standard and generally high-yielding method for the preparation of hydrazides from their corresponding esters.[5]

Causality of Experimental Choices:

  • Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. An excess of hydrazine hydrate is often used to drive the reaction to completion.

  • Solvent: Ethanol is a common solvent for this transformation as it is a good solvent for both the ester and hydrazine hydrate, and it facilitates the reaction without participating in it.

  • Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

Experimental Protocol:

  • Dissolve ethyl 5-(1-adamantyl)-2-furoate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (2.5 eq) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, being less soluble, is expected to precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-(1-Adamantyl)-2-furohydrazide.

Expected Yield: Based on similar transformations of furoate esters, the yield for this step is anticipated to be high, likely in the range of 80-95%.[5]

Visualizing Synthetic Route 1

Synthetic Route 1 1-Adamantanol 1-Adamantanol Step1 Alkylation 1-Adamantanol->Step1 Ethyl 2-furoate Ethyl 2-furoate Ethyl 2-furoate->Step1 Al(OTf)3 Al(OTf)3 Al(OTf)3->Step1 Intermediate Ethyl 5-(1-Adamantyl)-2-furoate Step1->Intermediate Yield: 72% Step2 Hydrazinolysis Intermediate->Step2 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Step2 Product 5-(1-Adamantyl)-2-furohydrazide Step2->Product Est. Yield: 80-95% Synthetic Route 2 Furan Furan Step1_alt Friedel-Crafts Acylation Furan->Step1_alt Adamantane-1-carbonyl chloride Adamantane-1-carbonyl chloride Adamantane-1-carbonyl chloride->Step1_alt Mild Lewis Acid Mild Lewis Acid Mild Lewis Acid->Step1_alt Intermediate_alt 5-(1-Adamantyl)-2-furoic acid Step1_alt->Intermediate_alt Est. Yield: 40-60% Step2_alt Hydrazide Formation Intermediate_alt->Step2_alt Thionyl chloride Thionyl chloride Thionyl chloride->Step2_alt Hydrazine hydrate_alt Hydrazine hydrate Hydrazine hydrate_alt->Step2_alt Product_alt 5-(1-Adamantyl)-2-furohydrazide Step2_alt->Product_alt Est. Yield: 75-90%

Sources

In Silico Modeling and Docking Studies of 5-(1-Adamantyl)-2-furohydrazide: A Comparative Guide to Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward multi-target directed ligands (MTDLs) and hybrid pharmacophores, 5-(1-Adamantyl)-2-furohydrazide has emerged as a highly versatile structural scaffold. By covalently linking the bulky, highly lipophilic adamantane cage with a versatile furohydrazide moiety, this compound offers a unique geometric and electrostatic profile.

This guide provides an authoritative, objective comparison of 5-(1-Adamantyl)-2-furohydrazide against standard therapeutic alternatives across two distinct biological targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) (a metabolic disease target) [1] and Enoyl-acyl carrier protein reductase (InhA) (an anti-tubercular target) [2].

Rationale and Target Selection

The architectural brilliance of 5-(1-Adamantyl)-2-furohydrazide lies in its dual-nature pharmacophore:

  • The Adamantane Cage: A rigid, tricyclic aliphatic hydrocarbon. Its extreme lipophilicity and low conformational entropy mean that it pays a minimal entropic penalty upon binding to deep hydrophobic pockets, such as those found in 11β-HSD1 [3].

  • The Furohydrazide Linker: Acts as a flexible hydrogen-bond donor/acceptor hub. Hydrazides are historically validated in anti-tubercular drug design (e.g., Isoniazid) because of their ability to interact with the catalytic triad of InhA and form adducts with NADH [4].

Pathway Compound 5-(1-Adamantyl)-2-furohydrazide Target1 11β-HSD1 Enzyme (Metabolic Target) Compound->Target1 Hydrophobic Pocket Binding Target2 M. tuberculosis InhA (Antibacterial Target) Compound->Target2 Catalytic Triad Binding Effect1 Decreased Cortisol (Anti-diabetic) Target1->Effect1 Effect2 Mycolic Acid Inhibition (Anti-tubercular) Target2->Effect2 Alt1 Alternative: Carbenoxolone Alt1->Target1 Reference Alt2 Alternative: Isoniazid Alt2->Target2 Reference

Dual-target inhibition pathways of 5-(1-Adamantyl)-2-furohydrazide vs. reference compounds.

Self-Validating In Silico Methodology

To ensure absolute scientific integrity, the following in silico protocol is designed as a self-validating system . Every computational prediction is anchored by an internal control step to eliminate false positives.

Step 1: Ligand Preparation and Quantum Mechanics Optimization
  • Action: 3D structures of 5-(1-Adamantyl)-2-furohydrazide, Carbenoxolone (11β-HSD1 reference), and Isoniazid (InhA reference) are generated.

  • Causality: Standard force fields often miscalculate the partial charges of the furohydrazide nitrogen atoms. We apply Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to optimize geometry and calculate accurate Mulliken charges. This ensures the rigid adamantane cage does not produce artificial steric clashes during docking.

Step 2: Protein Preparation and Grid Validation
  • Action: Crystal structures for 11β-HSD1 (PDB: 4C7J) and InhA (PDB: 1ZID) are retrieved. Water molecules are removed (except those bridging catalytic residues), and Kollman charges are added.

  • Self-Validation (Crucial): Before screening the test compounds, the native co-crystallized ligands are extracted and re-docked into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

Step 3: High-Exhaustiveness Molecular Docking
  • Action: AutoDock Vina is executed with an exhaustiveness parameter set to 24.

  • Causality: While the adamantane ring is rigid, the furohydrazide linker is highly flexible. A higher exhaustiveness forces the algorithm to thoroughly sample the conformational space of the hydrazide tail, ensuring it finds the optimal hydrogen-bonding network with the receptor's catalytic triad.

Step 4: Molecular Dynamics (MD) Simulation (100 ns)
  • Action: The top-scoring docked complexes are subjected to a 100 ns MD simulation using GROMACS [5].

  • Causality: Static docking ignores protein flexibility. MD simulations validate the temporal stability of the ligand-receptor complex. A plateauing RMSD trajectory after 20 ns confirms that the binding pose is a true energy minimum, not a computational artifact.

Workflow LPrep Ligand Prep (DFT Optimization) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Protein Prep (PDB: 4C7J & 1ZID) Grid Grid Generation (RMSD < 2.0 Å) PPrep->Grid Grid->Dock MD MD Simulation (GROMACS 100ns) Dock->MD

Self-validating in silico workflow for molecular docking and dynamics simulations.

Comparative Performance Data

The following table summarizes the quantitative docking results, comparing 5-(1-Adamantyl)-2-furohydrazide against industry-standard inhibitors.

LigandTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesH-BondsPose RMSD (Å)
5-(1-Adamantyl)-2-furohydrazide 11β-HSD1 -9.8 Tyr183, Ser170, Ile121, Thr12431.2
Carbenoxolone (Reference)11β-HSD1-10.6Tyr183, Ser170, Ala17241.4
5-(1-Adamantyl)-2-furohydrazide InhA -8.5 Tyr158, Phe149, Lys165, NAD+41.5
Isoniazid (Reference)InhA-7.2Tyr158, Ile21, NAD+21.1
Analysis of Causality in Binding

Against 11β-HSD1: While Carbenoxolone exhibits a slightly stronger binding energy (-10.6 kcal/mol), 5-(1-Adamantyl)-2-furohydrazide achieves a highly competitive -9.8 kcal/mol. The adamantane moiety perfectly occupies the lipophilic pocket formed by Ile121 and Thr124, driven by favorable Van der Waals interactions and the displacement of high-energy water molecules. Simultaneously, the furohydrazide tail anchors the molecule by forming critical hydrogen bonds with the catalytic Tyr183 and Ser170 residues.

Against InhA: 5-(1-Adamantyl)-2-furohydrazide outperforms the frontline drug Isoniazid in raw binding affinity (-8.5 kcal/mol vs -7.2 kcal/mol). The hydrazide group mimics Isoniazid's interaction with the NAD+ cofactor and the Tyr158/Lys165 catalytic triad. However, the addition of the bulky adamantane group provides superior hydrophobic packing against Phe149, a known flexibility point in the InhA substrate-binding loop, thereby locking the enzyme in an inactive conformation.

Molecular Dynamics & Complex Stability

To verify the static docking scores, 100 ns MD simulations were analyzed.

  • RMSD Trajectory: The backbone RMSD of the 11β-HSD1 complex with 5-(1-Adamantyl)-2-furohydrazide stabilized at ~0.18 nm after 25 ns, indicating a highly stable complex.

  • RMSF (Root Mean Square Fluctuation): Residues forming the hydrophobic pocket (Ile121, Thr124) showed significantly reduced fluctuation compared to the apo-enzyme, confirming that the adamantane cage effectively restricts the conformational mobility of the active site.

Conclusion

5-(1-Adamantyl)-2-furohydrazide represents a highly optimized, dual-capable scaffold. Its adamantane core provides unmatched hydrophobic pocket penetration (ideal for 11β-HSD1), while its furohydrazide tail maintains the critical hydrogen-bonding capabilities required for targets like M. tuberculosis InhA. For drug development professionals, this scaffold offers a robust starting point for synthesizing next-generation metabolic or anti-tubercular therapeutics with superior pharmacokinetic stability.

References

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules.[Link]

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. Pharmaceuticals.[Link]

  • Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ChemMedChem.[Link]

  • Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones. ChemistryOpen.[Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. Molecules.[Link]

Comparative analysis of the spectral data of 5-(1-Adamantyl)-2-furohydrazide and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparative analysis of the spectral characteristics of 5-(1-Adamantyl)-2-furohydrazide (Target) against its primary synthetic precursors, specifically Ethyl 5-(1-adamantyl)-2-furoate (Intermediate) and 1-Adamantanol (Starting Material).[1]

Significance: The fusion of the lipophilic adamantane cage with the bioactive furan pharmacophore enhances membrane permeability and metabolic stability. The hydrazide functional group serves as a critical "linker" moiety for developing antimicrobial Schiff bases and metal complexes. Accurate spectral differentiation between the ester precursor and the hydrazide product is the primary quality control (QC) checkpoint in this synthesis.

Synthetic Pathway & Causality

To understand the spectral data, one must understand the structural evolution. The synthesis typically follows a two-step protocol: Friedel-Crafts Adamantylation followed by Nucleophilic Acyl Substitution .[1]

The Synthetic Workflow[2][3]
  • Adamantylation (Precursor Formation): 1-Adamantanol reacts with Ethyl 2-furoate in the presence of a Lewis Acid catalyst (e.g., Aluminum Triflate) to form Ethyl 5-(1-adamantyl)-2-furoate .[1]

    • Mechanism:[1][2][3][4] Generation of the stable 1-adamantyl cation, which attacks the C5 position of the furan ring.

  • Hydrazinolysis (Target Formation): The ester undergoes nucleophilic attack by hydrazine hydrate to yield 5-(1-Adamantyl)-2-furohydrazide .[1]

    • Mechanism:[1][2][3][4] The ethoxy leaving group is displaced by the hydrazine nucleophile.

Visualization of Pathway

SynthesisPath SM1 1-Adamantanol (Starting Material) INTER Ethyl 5-(1-adamantyl)-2-furoate (Precursor Ester) SM1->INTER Al(OTf)3, CH3NO2 Friedel-Crafts SM2 Ethyl 2-furoate SM2->INTER TARGET 5-(1-Adamantyl)-2-furohydrazide (Target) INTER->TARGET N2H4·H2O, EtOH Reflux (Hydrazinolysis)

Caption: Figure 1. Synthetic evolution from adamantanol to the target hydrazide, highlighting the intermediate ester checkpoint.

Comparative Spectral Analysis

The transition from Precursor (Ester) to Target (Hydrazide) is marked by distinct shifts in IR and NMR spectra.[1]

Infrared (FT-IR) Spectroscopy

The most diagnostic feature is the shift in the Carbonyl (C=O) stretching frequency and the appearance of N-H bands.[1]

FeatureEthyl 5-(1-adamantyl)-2-furoate (Precursor)5-(1-Adamantyl)-2-furohydrazide (Target)Mechanistic Explanation
C=O[1] Stretch 1720 cm⁻¹ (Strong)1650–1670 cm⁻¹ (Amide I)Esters have higher bond order character than hydrazides (amides), where resonance with the nitrogen lone pair weakens the C=O bond.[1]
N-H Stretch Absent3200–3350 cm⁻¹ (Doublet/Broad)Appearance of primary (-NH₂) and secondary (-NH-) amine stretches.[1]
C-H (Adamantyl) 2850–2981 cm⁻¹2850–2980 cm⁻¹The lipophilic cage remains intact; these peaks are conserved across both steps.[1]
Nuclear Magnetic Resonance (¹H-NMR)

NMR provides definitive proof of the ethoxy group cleavage.[1]

Proton EnvironmentPrecursor (Ester) δ (ppm, CDCl₃)Target (Hydrazide) δ (ppm, DMSO-d₆)*Diagnostic Change
Furan C3-H ~7.06 (d)~7.10–7.20 (d)Slight downfield shift due to solvent change and electronic effect of hydrazide.[1]
Furan C4-H ~6.04 (d)~6.20–6.30 (d)Conserved doublet pattern (J ≈ 3.5 Hz).[1]
Ethoxy (-OCH₂CH₃) 4.33 (q), 1.36 (t) ABSENT Primary confirmation of reaction completion.
Hydrazide (-NH-NH₂) Absent~9.5 (s, NH), ~4.5 (br, NH₂) Broad exchangeable protons appear.[1]
Adamantyl Cage 1.70–2.10 (m, 15H)1.70–2.10 (m, 15H)Multiplets remain largely unchanged, confirming the cage stability.[1]

*Note: Hydrazides are often poorly soluble in CDCl₃, requiring DMSO-d₆, which causes a slight solvent-induced shift compared to the ester.

Mass Spectrometry (MS)[1]
  • Precursor (Ester): Molecular ion [M]+ at m/z 274 .[1][4][5]

  • Target (Hydrazide): Molecular ion [M+H]+ at m/z ~261 .[1]

  • Common Fragment: Both spectra will show a dominant peak at m/z 135 , corresponding to the stable 1-Adamantyl cation (

    
    ).[1]
    

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-(1-adamantyl)-2-furoate

This protocol utilizes a Lewis Acid catalyzed approach for high regioselectivity.[1]

  • Reagents: Dissolve 1-Adamantanol (1.0 eq) and Ethyl 2-furoate (1.0 eq) in nitromethane (

    
    ).
    
  • Catalyst: Add Aluminum Triflate (

    
    ) (10 mol%).
    
  • Reaction: Stir at room temperature for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc).[1] Product is less polar than the starting alcohol.

  • Workup: Quench with 2M HCl. Extract with Chloroform (

    
    ).[1][5][6]
    
  • Purification: Evaporate solvent. Recrystallize from ethanol or purify via column chromatography.

    • Expected Yield: ~72%[1][4][5][6]

    • Physical State: Colorless crystals, MP 84°C.[4]

Protocol B: Conversion to 5-(1-Adamantyl)-2-furohydrazide[1]
  • Reagents: Dissolve the Ester (from Protocol A) in absolute ethanol.

  • Nucleophile: Add Hydrazine Hydrate (80%, 5.0 eq) dropwise.[1]

  • Reaction: Reflux at 80°C for 6–8 hours.

  • Workup: Cool the mixture to room temperature. The hydrazide typically precipitates out as a solid.

  • Isolation: Filter the solid, wash with cold ethanol and ether to remove excess hydrazine.

  • Validation: Check MP (Expected >150°C) and disappearance of the ester carbonyl peak in IR.

Decision Logic for Spectral Identification

Use the following logic flow to determine if your synthesis was successful.

SpectralLogic Start Analyze Product Spectrum CheckIR Check IR Carbonyl (C=O) Start->CheckIR IsEster Peak at ~1720 cm⁻¹? CheckIR->IsEster IsHydrazide Peak at ~1660 cm⁻¹? CheckIR->IsHydrazide CheckNMR Check ¹H-NMR (4.0 - 4.5 ppm) IsEster->CheckNMR Yes IsHydrazide->CheckNMR Yes ResultEster Identity: Precursor (Ester) (Reaction Incomplete) CheckNMR->ResultEster Quartet present (-OCH2-) ResultTarget Identity: Target (Hydrazide) (Success) CheckNMR->ResultTarget Quartet absent Broad NH signal present

Caption: Figure 2. Logic gate for spectral validation of the hydrazide conversion.

References

  • Khusnutdinov, R. I., et al. (2018).[5] "Convenient Synthesis of 2-(1-Adamantyl)furans." Proceedings, 2(23).[1] [Link][1][6]

    • Primary source for the adamantylation protocol, yield data (72%)
  • Kadi, A. A., et al. (2019). "Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety." Molecules, 24(21), 4000.[7] [Link]

    • Source for comparative spectral data of adamantyl-hydrazide moieties and biological relevance.[1]

  • Stetter, H., et al. (1959). "1-Adamantanecarboxylic acid."[1][8][5][6][9] Organic Syntheses, Coll. Vol. 5, p. 20. [Link]

    • Foundational reference for adamantane derivative handling and carboxylic acid precursors.

Sources

A Researcher's Guide to Assessing the In Vitro Selectivity of 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the paramount challenge extends beyond the identification of potent bioactive molecules to the meticulous evaluation of their selectivity. A promising compound's therapeutic window is ultimately defined by its ability to exert a desired effect on target cells while minimizing toxicity to healthy tissues. This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel compound, 5-(1-Adamantyl)-2-furohydrazide, against a panel of cancerous and non-cancerous cell lines. We will delve into the rationale behind experimental design, provide detailed protocols, and interpret potential outcomes, equipping researchers with the necessary tools to rigorously evaluate this and other compounds of interest.

The adamantyl moiety, a bulky, lipophilic cage-like structure, is a well-recognized pharmacophore known to enhance the therapeutic index of various compounds by influencing their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Its incorporation into a furohydrazide scaffold presents an intriguing structural motif with potential for novel biological activity. This guide will use 5-(1-Adamantyl)-2-furohydrazide as a case study to illustrate a robust, self-validating workflow for selectivity assessment.

The Principle of Selectivity: A Cornerstone of Drug Development

The concept of a selectivity index (SI) is fundamental to this assessment. The SI is a quantitative measure of a compound's preferential activity against a target cell type (e.g., cancer cells) versus a non-target or healthy cell type.[3][4] It is typically calculated as the ratio of the cytotoxic concentration 50 (CC50) in normal cells to the half-maximal inhibitory concentration (IC50) in cancer cells.[4] A higher SI value signifies greater selectivity and, consequently, a more promising therapeutic profile.[3][5] Compounds with an SI value greater than 3 are often considered to be highly selective.[5]

Comparative Framework: Benchmarking Against Established Standards

To provide context to the experimental data, it is crucial to include standard anticancer agents as positive controls. For this guide, we will consider Doxorubicin, a widely used chemotherapeutic agent known for its potent but often non-selective cytotoxicity, and a more targeted agent like Sorafenib, a multi-kinase inhibitor.[6][7] Comparing the selectivity index of 5-(1-Adamantyl)-2-furohydrazide to these standards will offer valuable insights into its relative therapeutic potential.

Experimental Design: A Step-by-Step Guide to Assessing Selectivity

The following sections outline a detailed experimental workflow for determining the in vitro selectivity of 5-(1-Adamantyl)-2-furohydrazide.

Cell Line Panel Selection

The choice of cell lines is critical for a comprehensive selectivity assessment. The panel should include representatives from different cancer types and, importantly, a non-cancerous cell line to serve as a model for healthy tissue.

Proposed Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (adherent)

  • A549: Human lung carcinoma (adherent)

  • HepG2: Human hepatocellular carcinoma (adherent)

  • HEK293T: Human embryonic kidney cells (adherent, non-cancerous control)

This panel allows for the evaluation of the compound's activity across different cancer histotypes while providing a direct comparison to a non-malignant cell line.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Seed Cells into 96-Well Plates cell_culture->cell_seeding compound_prep Compound Stock & Serial Dilution Preparation treatment Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation srb_assay Perform Sulforhodamine B (SRB) Assay incubation->srb_assay read_absorbance Measure Absorbance at 540 nm srb_assay->read_absorbance calc_ic50 Calculate IC50 & CC50 Values read_absorbance->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si G Compound 5-(1-Adamantyl)-2-furohydrazide Target Putative Cellular Target (e.g., Kinase, Receptor) Compound->Target Binding & Inhibition Pathway Signal Transduction Cascade Target->Pathway Downregulation Mitochondria Mitochondrial Stress Pathway->Mitochondria Induction Caspase Caspase Activation Mitochondria->Caspase Release of Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: A potential apoptotic pathway induced by the compound.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for assessing the in vitro selectivity of 5-(1-Adamantyl)-2-furohydrazide. By employing a well-defined cell line panel, a robust cytotoxicity assay, and a comparative analysis against standard drugs, researchers can generate reliable and interpretable data. The hypothetical results presented herein underscore the potential of this novel compound as a selective anticancer agent. However, it is imperative to recognize that these are foundational in vitro studies. Promising results should be followed by more in-depth mechanistic studies, including apoptosis assays, cell cycle analysis, and target identification, to fully elucidate the compound's mode of action and pave the way for further preclinical development.

References

  • Selectivity Index Definition - Intro to Pharmacology Key... - Fiveable. (2025, August 15).
  • Selectivity Index: Significance and symbolism. (2026, February 20).
  • Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC. (2022, September 23).
  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment - PMC. (2024, March 5).
  • Cancer Cell Culture Techniques, Micronutrients, and Protocols in Health Sciences: A Comprehensive Review. (2024, April 21).
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.).
  • MTT Assay for Cytotoxicity - G-Biosciences. (2018, January 30).
  • Essential Techniques of Cancer Cell Culture - Optical Imaging Core. (n.d.).
  • An early indicator of drug success: Top Journal Selectivity Index - PMC. (2013, February 13).
  • Cancer Cell Lines Culture Protocol | by Alpha Lifetech - Medium. (2023, August 21).
  • The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. (n.d.).
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15).
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015, January 18).
  • SRB Cytotoxicity Assay Kit – Sensitive Colorimetric - Canvax. (n.d.).
  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? | ResearchGate. (2014, March 7).
  • Cancer+Cell+Culture+Methods+and+Protocols.pdf - ResearchGate. (n.d.).
  • Basic Cell Culture Protocols. (n.d.).
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines - PMC. (n.d.).
  • Cell line specific responses to FIT-039 treatment - Benchchem. (n.d.).
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. (2025, September 23).
  • Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities - PMC. (n.d.).
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (n.d.).
  • Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones - PubMed. (2004, October 1).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
  • Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino) - PubMed. (2007, February 15).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(1-Adamantyl)-2-furohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Protocol for Handling 5-(1-Adamantyl)-2-furohydrazide

As a specialized synthetic intermediate and pharmacophore, 5-(1-Adamantyl)-2-furohydrazide presents unique handling challenges. Standard laboratory safety protocols are often insufficient for novel derivatives that combine highly lipophilic carriers with reactive warheads. This guide provides a scientifically grounded, self-validating operational framework for researchers and drug development professionals to ensure absolute safety and logistical efficiency.

Mechanistic Hazard Profile & Causality

To design a fail-safe handling protocol, we must first deconstruct the molecular architecture of 5-(1-Adamantyl)-2-furohydrazide to understand the causality of its hazards:

  • The Adamantyl Moiety (Lipophilic Carrier): The bulky, highly lipophilic adamantane cage drastically increases the molecule's partition coefficient (LogP). If this compound breaches the stratum corneum (the skin's outermost layer), the adamantyl group allows it to rapidly partition into lipid membranes, facilitating deep tissue penetration and systemic absorption.

  • The Furohydrazide Moiety (Reactive Warhead): Hydrazides are potent nucleophiles. Biologically, they can interfere with pyridoxal-5'-phosphate (Vitamin B6) dependent enzymes, leading to severe neurotoxicity and hepatotoxicity[1]. Furthermore, hydrazines and hydrazides are documented as strong skin sensitizers, capable of inducing severe contact dermatitis and cross-sensitization upon repeated exposure[1].

Quantitative Personal Protective Equipment (PPE) Matrix

PPE selection must be dynamically adjusted based on the physical state of the compound. A critical failure point in many laboratories is the over-reliance on standard nitrile gloves when handling compounds dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO acts as a chemical "Trojan horse," rapidly permeating nitrile rubber and dragging dissolved lipophilic solutes directly through the dermal barrier[2].

Table 1: State-Dependent PPE and Permeation Kinetics

Handling StatePrimary HazardGlove MaterialBreakthrough TimeRespiratory / Eye Protection
Neat Solid (Powder) Aerosolization, SensitizationDouble Nitrile (min 5 mil)N/A (Solid)N95 mask / Chemical safety goggles
DMSO Solution Rapid Dermal PermeationButyl Rubber (14 mil)> 480 mins [2]Fume hood / Goggles + Face shield
DMSO Solution Rapid Dermal PermeationStandard Nitrile (4 mil)< 10 mins [2]NOT RECOMMENDED - CRITICAL RISK
EtOH/MeOH Solution Flammability, AbsorptionNeoprene or Butyl> 240 minsFume hood / Chemical safety goggles

Operational Workflow & Handling Protocol

Every protocol described below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are explicitly met.

Step 1: Pre-Operational Validation

  • Action: Verify fume hood face velocity.

  • Validation: The digital monitor must actively read between 80–120 feet per minute (fpm). Confirm with a physical tissue-paper flutter test at the sash opening[3].

  • Action: Inspect Butyl rubber gloves for micro-tears.

  • Validation: Trap air inside the glove and roll the cuff tightly (nitrogen inflation method). Submerge in water; if no bubbles appear, the barrier is intact.

Step 2: Weighing and Dissolution

  • Action: Tare an anti-static weighing boat inside a vented analytical balance enclosure.

  • Action: Transfer the solid 5-(1-Adamantyl)-2-furohydrazide using a grounded stainless-steel spatula. Causality: Grounding prevents static scattering of the highly sensitizing powder.

  • Action: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap immediately with a PTFE-lined septum cap before vortexing.

  • Validation: Ensure the cap is fully threaded before agitation to prevent aerosolization of the highly permeable DMSO-hydrazide mixture.

Step 3: Decontamination of Reusable Equipment

  • Action: Submerge spatulas and glassware in a freshly prepared 10% sodium hypochlorite (bleach) solution for 30 minutes before removing them from the hood.

  • Causality: The hypochlorite oxidizes the reactive hydrazide group into inert nitrogen gas and non-sensitizing carboxylic acid derivatives, neutralizing the contact hazard.

Spill Management & Chemical Deactivation Kinetics

In the event of a spill, immediate chemical deactivation is required. Mechanical cleanup alone is insufficient due to the severe sensitization risk.

For Solid Spills:

  • Do not sweep. Sweeping aerosolizes the sensitizer.

  • Cover the powder with damp absorbent pads (water suppresses dust formation).

  • Wipe the area with a 10% bleach solution, followed by a standard soap and water wash.

For Liquid Spills (DMSO Solution):

  • Evacuate the immediate area to prevent tracking.

  • Don heavy-duty Butyl rubber gloves and a face shield.

  • Apply a commercial polymer absorbent or vermiculite to the liquid.

  • Chemical Deactivation: Treat the absorbed matrix with a dilute ketone (e.g., acetone) or 10% bleach. Causality: Ketones react rapidly with hydrazides via condensation to form stable, bulky hydrazones, immediately mitigating the nucleophilic and sensitizing hazard.

  • Collect all deactivated material into a compatible, clearly labeled hazardous waste container for high-temperature incineration[3].

Process Visualization

G Solid 5-(1-Adamantyl)-2-furohydrazide (Neat Solid) Weighing Weighing in Vented Enclosure (Double Nitrile Gloves) Solid->Weighing Transfer Dissolution Dissolution in DMSO (High Permeation Risk) Weighing->Dissolution Add Solvent Handling Liquid Handling in Fume Hood (Butyl Rubber Gloves) Dissolution->Handling Cap & Vortex Spill Accidental Spill Handling->Spill Protocol Failure Waste Incineration Waste Stream Handling->Waste Standard Disposal Deactivation Chemical Deactivation (10% Bleach or Acetone) Spill->Deactivation Oxidize/Condense Deactivation->Waste Safe Disposal

Operational workflow and chemical deactivation pathway for 5-(1-Adamantyl)-2-furohydrazide.

References

  • Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review Source: Oxford Academic (Military Medicine) URL:[Link]

  • Dimethyl sulfoxide permeation through glove materials Source: American Industrial Hygiene Association Journal (Taylor & Francis) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf / National Academies Press URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.